Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-5-propylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-6-8-7-9(12(3)11-8)10(13)14-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSRHLWRTVNGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436436 | |
| Record name | Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133261-07-1 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-propyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133261-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-propyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably Sildenafil.
Core Chemical Properties
This compound is a pyrazole derivative with the molecular formula C10H16N2O2.[1] It is also referred to as 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester. The compound's core physical and chemical properties are summarized in the table below. It is important to note that two CAS numbers, 133261-07-1 and 149929-76-2, are associated with this compound in various databases; 133261-07-1 appears to be the more predominantly cited CAS number.
| Property | Value | Source(s) |
| CAS Number | 133261-07-1 | [1][2] |
| Molecular Formula | C10H16N2O2 | [1] |
| Molecular Weight | 196.25 g/mol | |
| Boiling Point | 331.1°C | [1] |
| 125-128°C at 13 mmHg | [3] | |
| Density | 1.106 g/cm³ | [1] |
| Refractive Index | 1.511 | [1] |
| Flash Point | 154°C | [1] |
| Vapor Pressure | 0.00016 mmHg at 25°C | [1] |
| PSA (Polar Surface Area) | 44.12 Ų | [1] |
| XLogP3 | 1.5493 | [1] |
Synthesis Protocols
The synthesis of this compound is a critical step in the production of Sildenafil. Various synthetic routes have been described in scientific literature and patents. A common approach involves the cyclocondensation of a β-diketoester with a hydrazine derivative, followed by N-methylation.
Experimental Protocol: Two-Step Synthesis
This protocol outlines a common laboratory-scale synthesis.
Step 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dioxoheptanoic acid ethyl ester (1 equivalent) in ethanol.
-
Hydrazine Addition: Cool the solution in an ice bath and slowly add a solution of hydrazine hydrate (1 equivalent) in ethanol.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Step 2: N-Methylation to Yield this compound
-
Reaction Setup: Dissolve the Ethyl 3-propyl-1H-pyrazole-5-carboxylate (1 equivalent) from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, for example, sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C.
-
Methylating Agent: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 equivalents), to the suspension.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by fractional distillation under reduced pressure.[3]
Role in Drug Development: Sildenafil Synthesis
This compound is a pivotal intermediate in the synthesis of Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension. The pyrazole core of this intermediate forms a fundamental part of the final Sildenafil structure.
The following diagram illustrates the logical workflow of Sildenafil synthesis, highlighting the position of this compound.
Caption: Logical workflow of Sildenafil synthesis.
Experimental and Analytical Workflow
The synthesis and purification of this compound require monitoring and characterization to ensure product purity and identity. The following diagram outlines a typical experimental and analytical workflow.
Caption: Experimental and analytical workflow.
Conclusion
This compound is a compound of significant interest in pharmaceutical synthesis. Its well-defined chemical properties and established synthetic routes make it a crucial building block for the development of important drugs. This guide provides foundational information for researchers and professionals working with this and related pyrazole derivatives.
References
Structure Elucidation of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. The document outlines predicted spectroscopic data based on analogous compounds, detailed experimental protocols for its synthesis and characterization, and logical workflows for its structural analysis. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of pyrazole derivatives and for professionals in drug development exploring this class of compounds.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₁₀H₁₆N₂O₂ Molecular Weight: 196.25 g/mol CAS Number: 133261-07-1
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.35 | Quartet | 2H | -OCH₂CH₃ |
| ~4.10 | Singlet | 3H | N-CH₃ |
| ~2.60 | Triplet | 2H | -CH₂CH₂CH₃ |
| ~1.65 | Sextet | 2H | -CH₂CH₂CH₃ |
| ~1.38 | Triplet | 3H | -OCH₂CH₃ |
| ~0.95 | Triplet | 3H | -CH₂CH₂CH₃ |
| ~6.80 | Singlet | 1H | Pyrazole H-4 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C=O (Ester) |
| ~152.0 | C-3 (Pyrazole) |
| ~140.0 | C-5 (Pyrazole) |
| ~108.0 | C-4 (Pyrazole) |
| ~61.0 | -OCH₂CH₃ |
| ~37.0 | N-CH₃ |
| ~29.0 | -CH₂CH₂CH₃ |
| ~22.0 | -CH₂CH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
| ~13.8 | -CH₂CH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (Aliphatic) |
| ~1725 | Strong | C=O stretch (Ester) |
| ~1550 | Medium | C=N stretch (Pyrazole ring) |
| ~1460 | Medium | C-H bend (Aliphatic) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~1050 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Possible Fragment |
| 196 | High | [M]⁺ (Molecular Ion) |
| 167 | Medium | [M - C₂H₅]⁺ |
| 151 | Medium | [M - OC₂H₅]⁺ |
| 123 | High | [M - COOC₂H₅]⁺ |
| 95 | Medium | [C₅H₇N₂]⁺ |
Experimental Protocols
The following protocols describe the synthesis and analytical procedures for the structure elucidation of this compound.
Synthesis of this compound
This synthesis is a two-step process involving the formation of the pyrazole ring followed by N-methylation.
Step 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxoheptanoate (1 equivalent) in ethanol.
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 3-propyl-1H-pyrazole-5-carboxylate.
Step 2: N-Methylation to Yield this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-propyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C.
-
Methylating Agent: After the evolution of hydrogen gas ceases, add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation or column chromatography to obtain this compound.[1]
Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a solution of the purified compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an electron ionization (EI) mass spectrometer. Acquire the mass spectrum, scanning a suitable m/z range (e.g., 50-300 amu).
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the structure elucidation of this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for the structure elucidation process.
Signaling Pathways and Drug Development Relevance
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. They are core structures in several approved drugs, acting as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and Janus kinases (JAKs). The structural features of this compound, including the substituted pyrazole ring, make it a candidate for investigation in various signaling pathways.
For drug development professionals, this compound could serve as a scaffold for the synthesis of new chemical entities targeting pathways involved in inflammation, cancer, and autoimmune diseases. The elucidation of its structure is the foundational step for any further medicinal chemistry development, enabling rational drug design and the establishment of structure-activity relationships (SAR).
Caption: Potential signaling pathway relevance of pyrazole-based compounds.
References
An In-depth Technical Guide to Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
CAS Number: 133261-07-1
This technical guide provides a comprehensive overview of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of pharmaceutically active compounds. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological relevance.
Chemical and Physical Properties
This compound is a pyrazole derivative with the molecular formula C10H16N2O2. Its structure features a central pyrazole ring substituted with a methyl group at the N1 position, a propyl group at the C3 position, and an ethyl carboxylate group at the C5 position. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C10H16N2O2 | - |
| Molecular Weight | 196.25 g/mol | - |
| CAS Number | 133261-07-1 | - |
| Appearance | Colorless transparent liquid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is a critical step in the production of Sildenafil. Several synthetic routes have been reported in the literature, primarily in patents outlining the synthesis of Sildenafil and its analogs. A common and illustrative method involves the cyclization of a β-diketoester with a substituted hydrazine.
Experimental Protocol: Synthesis via Cyclization
This protocol is a representative procedure based on methods described for the synthesis of similar pyrazole carboxylates.
Materials:
-
Ethyl 2,4-dioxoheptanoate
-
Methylhydrazine
-
Ethanol
-
Toluene
-
Water
-
Formic acid
Procedure:
-
In a reaction vessel, dissolve ethyl 2,4-dioxoheptanoate in ethanol.
-
With external cooling to maintain a temperature of approximately 20°C, add a solution of methylhydrazine in ethanol dropwise over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature.
-
Distill off the ethanol.
-
To the residue, add toluene and water, and separate the phases.
-
Extract the aqueous phase twice with toluene.
-
Combine the toluene extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield isomer-free this compound.
Note on Analytical Data: While commercial databases indicate the availability of 1H NMR, IR, and mass spectra for this compound, publicly accessible, detailed spectral data for this specific compound is limited.[2] Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound. For reference, the expected spectral characteristics would be similar to other substituted ethyl pyrazole-5-carboxylates.
Biological Significance and Applications
The primary significance of this compound lies in its role as a key intermediate in the multi-step synthesis of Sildenafil. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).
Role in Sildenafil Synthesis and the PDE5 Signaling Pathway
The pyrazole core of this compound forms a crucial part of the final Sildenafil molecule. The overall synthesis involves the formation of the pyrazole ring, followed by a series of functional group manipulations and the eventual fusion with a pyrimidine ring system.
The therapeutic effect of Sildenafil is achieved through the modulation of the nitric oxide (NO)/cGMP signaling pathway. In smooth muscle cells, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a cascade of events that cause smooth muscle relaxation and vasodilation. PDE5 terminates this signaling by hydrolyzing cGMP to GMP. By inhibiting PDE5, Sildenafil prevents the degradation of cGMP, leading to sustained high levels of this second messenger and enhanced vasodilation. This mechanism is central to its use in treating erectile dysfunction and pulmonary arterial hypertension.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: A simplified workflow for the synthesis of the target compound.
PDE5 Signaling Pathway
This diagram outlines the mechanism of action of Sildenafil, for which this compound is a precursor.
Caption: The PDE5 signaling pathway and the inhibitory action of Sildenafil.
References
Technical Guide: Physicochemical Properties of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. An important intermediate in the synthesis of pharmacologically active compounds, most notably Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, a thorough understanding of its characteristics is crucial for its application in drug development and chemical synthesis.[1][2][3] This document collates available data on its molecular structure, physicochemical parameters, and offers generalized experimental protocols for their determination. Furthermore, this guide illustrates its role in synthetic pathways and the broader biological context of pyrazole derivatives.
Chemical Identity and Structure
This compound is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The structural integrity of the pyrazole ring is a key feature in many pharmaceutical compounds due to its metabolic stability and ability to act as a scaffold for diverse functionalization.
Molecular Formula: C₁₀H₁₆N₂O₂
Molecular Weight: 196.25 g/mol [3]
CAS Number: 133261-07-1[3]
IUPAC Name: this compound
Synonyms: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester[3]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that much of the available data is predicted through computational models, with limited experimentally determined values in publicly accessible literature.
| Property | Value | Source |
| Molecular Weight | 196.25 g/mol | [3] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [3] |
| Boiling Point | 331.1 °C (Predicted) | |
| Melting Point | Not available (experimentally) | |
| Density | 1.106 g/cm³ (Predicted) | |
| Flash Point | 154 °C (Predicted) | |
| Refractive Index | 1.511 (Predicted) | |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [4][5] |
Experimental Protocols
While specific experimental data for this compound is scarce, standard laboratory procedures for determining the physical properties of organic compounds are applicable. Below are generalized protocols for key analytical measurements.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Apparatus:
-
Capillary melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic. As this compound is a liquid at room temperature, its boiling point can be determined using the following micro-method.
Apparatus:
-
Thiele tube or similar heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or hot plate)
Procedure:
-
Add a small volume (0.5-1 mL) of this compound to the small test tube.
-
Place a capillary tube, with its open end downwards, into the test tube.
-
Attach the test tube to a thermometer and immerse it in the heating bath of the Thiele tube.
-
Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Solubility Assessment
Understanding the solubility profile is crucial for applications in synthesis, purification, and formulation.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Spatula or micropipette
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)
Procedure:
-
To a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).
-
To each tube, add a measured volume of a different solvent (e.g., 1 mL).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect each tube for the dissolution of the compound.
-
If the compound dissolves completely, it is considered soluble in that solvent at that concentration.
-
If the compound does not dissolve, it can be classified as sparingly soluble or insoluble. For more quantitative data, further additions of the solvent can be made until dissolution is achieved, or the undissolved solid can be isolated, dried, and weighed.
Role in Synthesis and Biological Context
Synthesis of Sildenafil
This compound is a key intermediate in the synthesis of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[1][2] The synthesis involves a multi-step process where the pyrazole ring is first formed and then functionalized.
General Biological Activity of Pyrazole Derivatives
Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[6] Many pyrazole-containing drugs are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Conclusion
This compound is a compound of significant interest in pharmaceutical synthesis. While comprehensive experimental data on its physical properties are not widely published, its identity and role as a key intermediate are well-established. The provided protocols offer a framework for its characterization, and the diagrams illustrate its importance in both a synthetic and biological context. Further research to experimentally determine its physicochemical properties would be beneficial for optimizing its use in drug discovery and development.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER CAS#: 133261-07-1 [m.chemicalbook.com]
- 4. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]
- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The accurate determination of molecular weight is a fundamental parameter for compound characterization, ensuring purity, and for the precise preparation of solutions in experimental assays.
Molecular Formula Determination
The first step in calculating the molecular weight is to establish the correct molecular formula from the compound's nomenclature.
-
Core Structure: The base of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
-
Substituents:
-
1-methyl: A methyl group (-CH₃) is attached to the nitrogen atom at the first position of the pyrazole ring.
-
3-propyl: A propyl group (-C₃H₇) is attached to the carbon atom at the third position.
-
5-carboxylate: An ester functional group (-COO-) is attached to the carbon atom at the fifth position.
-
Ethyl: An ethyl group (-C₂H₅) is bonded to the oxygen atom of the carboxylate group.
-
By systematically assembling these components, the molecular formula is determined to be C₁₀H₁₆N₂O₂ .
Atomic Composition and Weight
The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights of the elements involved are provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 10 | 12.011[1] | 120.11 |
| Hydrogen | H | 16 | 1.008[2][3] | 16.128 |
| Nitrogen | N | 2 | 14.007[4][5] | 28.014 |
| Oxygen | O | 2 | 15.999[6][7] | 31.998 |
| Total | 196.25 |
Experimental Protocol: Molecular Weight Calculation
Objective: To accurately calculate the molecular weight of this compound based on its molecular formula.
Methodology:
-
Identify the Molecular Formula: As determined from the chemical name, the molecular formula is C₁₀H₁₆N₂O₂.
-
Determine the Atomic Weight of Each Element: Obtain the standard atomic weights for Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) from a reliable source such as the IUPAC periodic table.[8][9][10][11]
-
Calculate the Contribution of Each Element: Multiply the count of each atom by its respective atomic weight.
-
Carbon: 10 atoms * 12.011 g/mol = 120.11 g/mol
-
Hydrogen: 16 atoms * 1.008 g/mol = 16.128 g/mol
-
Nitrogen: 2 atoms * 14.007 g/mol = 28.014 g/mol
-
Oxygen: 2 atoms * 15.999 g/mol = 31.998 g/mol
-
-
Sum the Total Weights: Add the total weights of each element to arrive at the molecular weight of the compound.
-
120.11 + 16.128 + 28.014 + 31.998 = 196.25 g/mol
-
Visualization of the Calculation Workflow
The logical workflow for the calculation of the molecular weight is depicted in the following diagram.
References
- 1. youtube.com [youtube.com]
- 2. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. Nitrogen - Wikipedia [en.wikipedia.org]
- 5. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. fiveable.me [fiveable.me]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Atomic/Molar mass [westfield.ma.edu]
- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. m.youtube.com [m.youtube.com]
- 11. princeton.edu [princeton.edu]
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical development. The pyrazole nucleus is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting properties that include anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2] This technical guide provides a detailed overview of the synthesis, chemical properties, and known biological significance of this compound, with a focus on experimental data and methodologies.
Chemical and Physical Properties
This compound, with the CAS number 133261-07-1, is a key intermediate in the synthesis of various commercially important compounds.[3] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C10H16N2O2 | [4] |
| Molecular Weight | 196.25 g/mol | [3] |
| CAS Number | 133261-07-1 | [3] |
| Boiling Point | 331.1 °C | [4] |
| Density | 1.106 g/cm³ | [4] |
| Flash Point | 154 °C | [4] |
| Refractive Index | 1.511 | [4] |
| LogP | 1.54930 | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound and its structural analogs typically involves the formation of the pyrazole ring followed by N-alkylation, or vice-versa. Several synthetic routes have been reported in the literature.
Synthesis of the Pyrazole Ring
A common method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For substituted pyrazole-5-carboxylates, this often involves the reaction of a β-ketoester with hydrazine.
Experimental Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This protocol describes the synthesis of a closely related analog, which can be subsequently methylated.
-
A solution of ethyl 2,4-dioxopentanoate (20 g, 126 mmol) and hydrazine hydrate (6.96 g, 139 mmol) in ethanol (400 mL) is prepared.[5]
-
The reaction mixture is stirred at 0°C for 1 hour.[5]
-
The mixture is then concentrated under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.[5]
-
Yield: 19 g (97%).[5]
N-Methylation of the Pyrazole Ring
The nitrogen at the 1-position of the pyrazole ring can be methylated using various methylating agents. A patent describes a process for the methylation of ethyl 3-n-propyl-pyrazole-5-carboxylate.
Experimental Protocol: Synthesis of Ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate
-
The starting material, ethyl 3-n-propyl-pyrazole-5-carboxylate, is reacted with a methylating agent. A common but toxic agent used historically is dimethyl sulfate.[6][7] More recent, greener methods utilize dimethyl carbonate.[7][8]
-
The reaction is typically carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in a suitable solvent like toluene or dimethylformamide.[6][7]
-
After the reaction is complete, the mixture is worked up by washing with water, separating the organic phase, drying, and concentrating under vacuum.[6]
-
The crude product is then purified by fractional distillation.[6]
-
Yield: A patent describes achieving a yield of 75% of the desired isomer.[6]
The synthesis workflow can be visualized as follows:
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER CAS#: 133261-07-1 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Discovery and significance of pyrazole core structures in chemistry
An In-depth Technical Guide to the Discovery and Significance of Pyrazole Core Structures in Chemistry
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and materials chemistry. Since its discovery in the late 19th century, the pyrazole scaffold has transitioned from a laboratory curiosity to a "privileged structure" integral to numerous FDA-approved pharmaceuticals, advanced agrochemicals, and functional materials. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, confer favorable pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the pyrazole core, detailing its historical discovery, key synthetic methodologies, and profound significance in contemporary drug discovery, particularly in oncology and inflammatory diseases. It includes detailed experimental protocols, quantitative biological data, and graphical representations of key pathways and workflows to serve as an essential resource for researchers, scientists, and professionals in drug development.
Introduction: The Pyrazole Core Structure
Pyrazole is a five-membered heterocyclic aromatic organic compound with the molecular formula C₃H₄N₂. The ring structure consists of three carbon atoms and two adjacent nitrogen atoms. The N-1 atom is similar to the NH of pyrrole and can serve as a hydrogen bond donor, while the N-2 atom behaves like the nitrogen in pyridine, acting as a hydrogen bond acceptor.[1] This duality allows pyrazole-containing molecules to form diverse and specific interactions with biological targets. The pyrazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and its synthetic tractability, which allows for the creation of large, diverse chemical libraries for drug screening.[1][2]
A Historical Perspective: The Discovery of Pyrazole
The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly produced a pyrazolone from the reaction of ethyl acetoacetate and phenylhydrazine. This serendipitous discovery led to the development of Antipyrine, one of the first synthetic analgesics and antipyretics, which became a widely used drug until the rise of aspirin. The parent pyrazole ring itself was first synthesized by Eduard Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3][4] These foundational discoveries paved the way for the exploration of pyrazole chemistry, culminating in the landmark Knorr pyrazole synthesis, a versatile method still in use today.[5][6] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the scaffold's primary importance in synthetic chemistry.[7][8]
Synthetic Methodologies
The construction of the pyrazole core is a well-established field with both classical and modern approaches offering access to a wide variety of substituted derivatives.
The Knorr Pyrazole Synthesis
The most fundamental and enduring method for pyrazole synthesis is the Knorr reaction, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[6][9][10] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[9][11]
This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, adapted from established procedures.[11][12]
-
Materials :
-
Ethyl benzoylacetate (1.0 eq, e.g., 3 mmol)
-
Hydrazine hydrate (2.0 eq, e.g., 6 mmol)
-
1-Propanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, e.g., 3 drops)
-
Deionized Water
-
Ethyl Acetate/Hexane (for TLC)
-
-
Procedure :
-
In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis using a mobile phase of 30% ethyl acetate/70% hexane. Spot the starting material (ethyl benzoylacetate) as a reference.
-
Once the TLC analysis confirms the consumption of the starting ketoester, add deionized water (10 mL) to the hot reaction mixture while stirring to induce precipitation of the product.
-
Cool the mixture in an ice-water bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected product with a small amount of cold water and allow the solid to air dry completely.
-
Determine the mass of the dry product and calculate the percent yield.
-
Characterize the final product by determining its melting point and acquiring its ¹H NMR spectrum.
-
Modern Synthetic Approaches
While the Knorr synthesis remains valuable, modern chemistry has introduced more advanced methods:
-
[3+2] Dipolar Cycloaddition : This powerful method involves the reaction of a 1,3-dipole (like a diazo compound or a nitrilimine) with a dipolarophile (like an alkyne or alkene) to form the five-membered pyrazole ring. This approach offers excellent control over regioselectivity.[13]
-
Multicomponent Reactions (MCRs) : MCRs combine three or more starting materials in a one-pot reaction to form a complex product, offering high atom economy and efficiency. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[14][15]
-
Transition-Metal Catalysis : Catalysts based on copper, palladium, or rhodium enable novel pathways for pyrazole synthesis, including C-H functionalization and cross-coupling reactions, expanding the accessible chemical space.[15]
Significance in Drug Discovery and Development
The pyrazole scaffold is a key component in numerous drugs targeting a wide range of diseases, most notably in oncology and inflammation.[1][8]
Anti-inflammatory Agents: COX-2 Inhibition
One of the most well-known pyrazole-containing drugs is Celecoxib (Celebrex®) , a selective non-steroidal anti-inflammatory drug (NSAID).[16] It specifically inhibits the cyclooxygenase-2 (COX-2) enzyme, which is upregulated at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[5] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation and pain while minimizing the gastrointestinal side effects associated with traditional NSAIDs.[5][17]
Anticancer Agents: Kinase Inhibition
The pyrazole core is a privileged scaffold for designing potent and selective protein kinase inhibitors.[18] Dysregulation of kinase signaling is a hallmark of cancer, making kinases prime therapeutic targets.
Ruxolitinib (Jakafi®) is a pyrazole-containing drug that potently inhibits Janus kinases (JAK1 and JAK2).[19] The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors involved in hematopoiesis and immune function.[7][20] In myeloproliferative neoplasms, this pathway is often hyperactivated. Ruxolitinib blocks the pathway by competitively inhibiting ATP binding to JAK1/2, which prevents the phosphorylation and activation of STAT proteins, thereby reducing cell proliferation and inflammatory cytokine production.[21][22]
Quantitative Biological Data
The efficacy of pyrazole-based inhibitors is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%. Lower IC₅₀ values indicate higher potency.
Table 1: IC₅₀ Values of Selected Pyrazole-Based Kinase Inhibitors
| Compound/Drug | Target Kinase(s) | IC₅₀ Value | Target Disease(s) |
|---|---|---|---|
| Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM | Myelofibrosis |
| AT9283 | Aurora A / Aurora B | ~3 nM | Cancer |
| Compound 6[18] | Aurora A | 0.16 µM | Cancer |
| Asciminib (ABL001) | Bcr-Abl | 0.5 nM (IC₅₀), 0.5-0.8 nM (Kd) | Chronic Myeloid Leukemia |
| Afuresertib Analog[18] | Akt1 | 1.3 nM | Cancer |
| Compound 17[18] | Chk2 | 17.9 nM | Cancer |
Table 2: In Vitro Activity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ Value (µM) | Cancer Type |
|---|---|---|---|
| Compound 6[18] | HCT116 | 0.39 | Colon Cancer |
| Compound 6[18] | MCF-7 | 0.46 | Breast Cancer |
| Afuresertib Analog[18] | HCT116 | 0.95 | Colon Cancer |
| Pyrazole Derivative[8] | MCF-7 | 0.01 | Breast Cancer |
| Pyrazole Derivative[8] | NCI-H460 | 0.03 | Lung Cancer |
Experimental Protocol for In Vitro Kinase Assay
This protocol provides a generalized methodology for determining the IC₅₀ of a pyrazole compound against a target protein kinase using a fluorescence-based assay.[14][23]
-
Principle : The assay measures the phosphorylation of a specific peptide substrate by a kinase. The amount of phosphorylated product is quantified, often using an antibody that specifically recognizes the phosphorylated form, linked to a fluorescent reporter. Inhibition is measured as a decrease in the fluorescent signal.
-
Materials :
-
Target Kinase (e.g., JAK2, Aurora A)
-
Biotinylated Substrate Peptide
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (containing MgCl₂)
-
Test Pyrazole Compounds (serially diluted in DMSO)
-
Detection Reagents (e.g., Terbium-labeled anti-phospho-antibody and Streptavidin-XL665 for TR-FRET)
-
96-well or 384-well microplates
-
Plate reader capable of detecting the fluorescent signal
-
-
Procedure :
-
Compound Preparation : Prepare a serial dilution of the test pyrazole compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup : In a microplate, add the kinase, substrate peptide, and a small volume of the diluted test compound to the kinase reaction buffer. Include control wells containing DMSO only (0% inhibition) and wells without enzyme (100% inhibition).
-
Reaction Initiation : Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature. Initiate the kinase reaction by adding a solution of ATP to all wells.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes) to allow the phosphorylation reaction to proceed.
-
Detection : Terminate the reaction by adding a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and the fluorescence-based detection reagents.
-
Signal Reading : Incubate the plate for the detection reagents to bind (e.g., 60 minutes at room temperature). Read the fluorescent signal using a compatible plate reader.
-
Data Analysis : Convert the raw fluorescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
From its serendipitous discovery to its current status as a privileged scaffold, the pyrazole core has proven to be of immense value to chemical science. Its synthetic accessibility and versatile physicochemical properties have enabled the development of life-changing medicines and other valuable chemical products. The continued exploration of novel synthetic routes, including green chemistry and multicomponent strategies, will undoubtedly expand the chemical space of pyrazole derivatives. In drug discovery, future efforts will focus on designing next-generation pyrazole-based inhibitors with enhanced selectivity and novel mechanisms of action to overcome drug resistance and improve therapeutic outcomes. The pyrazole scaffold is set to remain a highly fruitful and dynamic area of research for years to come.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. hcp.jakafi.com [hcp.jakafi.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. name-reaction.com [name-reaction.com]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 22. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Technical Guide to Pyrazole Ester Compounds and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole ester compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their inherent structural features allow for diverse chemical modifications, leading to the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides an in-depth overview of the key molecular targets of pyrazole ester compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Key Therapeutic Targets and Quantitative Bioactivity
Pyrazole ester derivatives have demonstrated inhibitory activity against a variety of enzymes and signaling pathways implicated in numerous diseases, including inflammation, cancer, neurodegenerative disorders, and microbial infections. The following tables summarize the quantitative bioactivity of selected pyrazole ester compounds against their primary molecular targets.
Table 1: Anti-inflammatory Activity of Pyrazole Ester Derivatives against Cyclooxygenase (COX) Enzymes
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.6 | 0.04 | 190 | [1] |
| Compound 15c | >100 | 0.059 | >1695 | [2] |
| Compound 15d | >100 | 0.062 | >1613 | [2] |
| Compound 19d | >100 | 0.071 | >1408 | [2] |
| PYZ37 | Not Reported | 0.2 | Not Reported | [1] |
| PYZ16 | 5.58 | 0.52 | 10.73 | [1] |
| PYZ28 | >50 | 0.26 | >192.3 | [1] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [3] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [3] |
Table 2: Anticancer Activity of Pyrazole Ester Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Target Enzyme(s) | Reference |
| Compound 11 | MCF-7 | 2.85 | EGFR, Topo-1 | [4] |
| Compound 11 | HT-29 | 2.12 | EGFR, Topo-1 | [4] |
| Compound 12 | MCF-7 | 23.99 | COX-2 | [4] |
| Compound 15 | MCF-7 | 10.45 | COX-2 | [4] |
| Compound 1 | HCT116 | 0.95 | Akt1 | [5] |
| Compound 6 | HCT116 | 0.39 | Aurora A kinase | [5] |
| Compound 6 | MCF-7 | 0.46 | Aurora A kinase | [5] |
| Compound 3a | U251 | 3.5 | Not Specified | [6] |
| Compound 12 | MDA-MB231 | 16.13 | Tubulin | [7] |
| Compound 13 | HepG2 | 3.64 | Tubulin | [7] |
| Compound 50 | HepG2 | 0.71 | EGFR, VEGFR-2 | [7] |
Table 3: Neuroprotective Activity of Pyrazole Ester Derivatives against Acetylcholinesterase (AChE)
| Compound ID | AChE IC50 (µM) | Reference |
| Compound 8 | 0.055 | [8] |
| Compound 9 | 0.017 | [8] |
| Compound 6h | 0.00365 | [9] |
| Compound 12 | 17.41 | [10] |
| C7 | 0.39 (µg/mL) | [11] |
Table 4: Antimicrobial Activity of Pyrazole Ester Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 9 | Staphylococcus aureus (MDR) | 4 | [12] |
| Compound 7b | Staphylococcus aureus | 0.22 | [13] |
| Compound 7b | Escherichia coli | 0.25 | [13] |
| Compound 3a | Staphylococcus aureus | 63 | [14] |
| Compound 3a | Candida albicans | 31 | [14] |
| Compound 3c | Staphylococcus aureus | 50 | [14] |
| Compound 3c | Candida albicans | 50 | [14] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazole ester compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory responses. Pyrazole compounds can inhibit p38 MAPK, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[15]
Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole ester compounds.
PI3K/Akt/PTEN Signaling Pathway
The PI3K/Akt/PTEN pathway is a critical regulator of cell proliferation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain pyrazole derivatives have been shown to inhibit components of this pathway, such as Akt, leading to anticancer effects.[16][17][18]
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Investigating the Mechanism of Action for Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the common mechanisms of action for pyrazole derivatives, focusing on their roles as inhibitors of key enzymes and modulators of critical signaling pathways. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of molecular interactions and cellular processes.
Inhibition of Cyclooxygenase (COX) Enzymes
A prominent mechanism of action for several anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][3][5][6][7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are crucial mediators of pain and inflammation.[2][3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6]
Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes, highlighting their potency and selectivity.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | - | 0.03556 | - |
| Compound 11 | - | 0.043 | - |
| Compound 12 | - | 0.049 | - |
| Compound 15 | - | 0.049 | - |
| Compound 5f | - | 1.50 | 9.56 |
| Compound 6f | - | 1.15 | 8.31 |
| Compound 5u | - | 1.79 | 74.92 |
| Compound 5s | - | 2.51 | 72.95 |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory activity of pyrazole derivatives on COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test pyrazole derivatives dissolved in DMSO
-
Known COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test pyrazole derivatives and control inhibitors in DMSO.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the COX Assay Buffer, Heme, and the fluorometric probe.
-
Add the diluted test compounds or controls to their respective wells. Include a DMSO-only control for 100% enzyme activity.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Kinase Inhibition
Many pyrazole derivatives exhibit potent anticancer activity by targeting various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphatidylinositol 3-kinase (PI3K).
EGFR and VEGFR-2 Inhibition
EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer progression.[2][4] Dual inhibition of these kinases is a promising therapeutic strategy.
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| Erlotinib | 0.13 | 0.20 |
| Compound 3 | 0.06 | - |
| Compound 9 | - | 0.22 |
| Compound 12 | Potent dual inhibitor | Potent dual inhibitor |
| Compound 10b | 0.0407 | 0.0784 |
| Compound 10d | 0.0325 | 0.0430 |
| Compound 8 | - | 0.03585 |
| Compound 14 | 0.01633 | 0.11236 |
This protocol describes a general method for determining the inhibitory activity of pyrazole derivatives against EGFR or VEGFR-2.
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test pyrazole derivatives in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Prepare a master mix containing the kinase buffer, ATP, and the substrate.
-
-
Assay Plate Setup:
-
Add the diluted test compounds or controls to the wells of the 96-well plate.
-
Add the master mix to all wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the diluted EGFR or VEGFR-2 enzyme to each well (except for the "no enzyme" blank control).
-
Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank control values.
-
Calculate the percentage of kinase inhibition relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers.[8] Pyrazole derivatives have been shown to inhibit this pathway, often by targeting PI3K itself.
Signaling Pathway of PI3K/Akt Inhibition by Pyrazole Derivatives
Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole derivatives.
This protocol is for assessing the effect of pyrazole derivatives on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test pyrazole derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of the pyrazole derivative for a specified time. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Lyse the cells on ice using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Disruption of Microtubule Dynamics
Certain pyrazole derivatives act as antimitotic agents by interfering with tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[9][10][11] Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.
Quantitative Data: Tubulin Polymerization Inhibition
| Compound | Cell Line | IC50 (µM) | Effect |
| Compound 4k | PC-3 | 0.015 | Inhibition of tubulin polymerization |
| Compound 5a | PC-3 | 0.006 | Inhibition of tubulin polymerization |
| PTA-1 | MDA-MB-231 | Low micromolar | Inhibition of tubulin polymerization |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors the effect of pyrazole derivatives on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye that binds to polymerized tubulin
-
Test pyrazole derivatives
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)
-
96-well, non-binding, black plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.
-
Prepare 10x stocks of the test compounds and controls.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the plate reader to 37°C.
-
Add the 10x test compounds or controls to the appropriate wells.
-
-
Polymerization Reaction:
-
Initiate polymerization by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
-
Induction of Apoptosis and Cell Cycle Arrest
A common consequence of the aforementioned mechanisms of action is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. These cellular outcomes are frequently assessed to confirm the anticancer activity of pyrazole derivatives.[12][13][14][15]
Quantitative Data: Apoptosis and Cell Cycle Effects
| Compound | Cell Line | Effect |
| Compound 24 | - | Induces apoptosis and cell cycle arrest at S and G2/M phases |
| Compound 28 | HCT116, UO31, HepG2 | Induces G2/M cell cycle arrest and apoptosis |
| Compound 37 | MCF7 | Induces apoptosis |
| 3f | MDA-MB-468 | Induces cell cycle arrest in S phase and apoptosis |
| 6h | Jurkat | Induces apoptosis and G0/G1 phase arrest |
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add more 1X Binding Buffer to each sample.
-
Analyze the stained cells by flow cytometry, measuring FITC (green) and PI (red) fluorescence.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Workflow for Apoptosis Assay
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol (for fixation)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash cells with PBS.
-
Fix the cells by slowly adding cold 70% ethanol while vortexing.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, measuring the fluorescence of PI.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
This guide provides a foundational understanding of the key mechanisms of action of pyrazole derivatives and the experimental approaches used to elucidate them. The versatility of the pyrazole scaffold continues to make it a valuable asset in the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, with a focus on its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Pyrazole scaffolds are prevalent in a wide array of biologically active compounds, exhibiting properties such as anti-inflammatory, analgesic, and antimicrobial activities.
IUPAC Nomenclature and Chemical Structure
The systematic IUPAC name for the compound is This compound . The structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at the following positions:
-
Position 1: A methyl group on one of the nitrogen atoms.
-
Position 3: A propyl group.
-
Position 5: An ethyl carboxylate group.
The "1H" in the name indicates that the methyl group is attached to the nitrogen atom at position 1 of the pyrazole ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 133261-07-1 | |
| Molecular Formula | C₁₀H₁₆N₂O₂ | |
| Molecular Weight | 196.25 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 125-128 °C at 13 mmHg | |
| Density | 1.106 g/cm³ | |
| Refractive Index | 1.511 | |
| Flash Point | 154 °C | |
| Vapor Pressure | 0.00016 mmHg at 25°C |
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A common route involves the cyclization of a β-diketoester with a substituted hydrazine.
Experimental Protocol
A representative experimental protocol for the synthesis is as follows:
Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate
This precursor can be synthesized via a Claisen condensation between ethyl acetate and ethyl butyrate, followed by further reaction to introduce the second keto group.
Step 2: Cyclization to form this compound
-
To a solution of ethyl 2,4-dioxoheptanoate in a suitable solvent such as ethanol, add methylhydrazine in a dropwise manner at a controlled temperature, typically with external cooling.
-
After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for several hours to ensure the completion of the cyclization reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by fractional distillation under vacuum, to yield isomerically pure this compound.
Synthesis Workflow
Caption: Synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the propyl group (a triplet, a sextet, and a triplet), the methyl group on the nitrogen (a singlet), and a singlet for the proton on the pyrazole ring.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the ethyl, propyl, and methyl substituents.
-
IR Spectroscopy: A strong absorption band for the C=O stretching of the ester group, as well as characteristic bands for C-H, C=N, and C=C bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (196.25 g/mol ).
Biological Significance and Applications
This compound is a crucial intermediate in the synthesis of Sildenafil (Viagra®), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Sildenafil is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.
The synthesis of Sildenafil from this pyrazole derivative involves several subsequent steps, including hydrolysis of the ester to the carboxylic acid, nitration, amidation, reduction of the nitro group, acylation, cyclization, and sulfonation.
Sildenafil's Mechanism of Action Signaling Pathway
The biological relevance of this compound is intrinsically linked to the mechanism of action of Sildenafil. The following diagram illustrates the signaling pathway of Sildenafil's therapeutic effect.
Caption: Mechanism of action of Sildenafil.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar pyrazole derivatives should be followed. These compounds may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.
Conclusion
This compound is a valuable building block in synthetic organic and medicinal chemistry. Its primary significance lies in its role as a key intermediate in the industrial synthesis of Sildenafil. Understanding its properties and synthesis is crucial for researchers and professionals involved in the development of new pharmaceuticals based on the pyrazole scaffold. Further research to fully characterize its spectroscopic properties and explore other potential biological activities is warranted.
The Pyrazole Moiety: A Cornerstone in Biologically Active Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile chemical nature and ability to participate in various biological interactions have cemented its role in the development of a wide array of therapeutic agents. This technical guide delves into the core aspects of pyrazole's function in biologically active compounds, offering a comprehensive overview of its mechanism of action, structure-activity relationships, and applications in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The Versatility of the Pyrazole Scaffold
The pyrazole ring system is a key feature in numerous FDA-approved drugs, showcasing its broad therapeutic applicability.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with a diverse range of biological targets.[3] The metabolic stability of the pyrazole nucleus is another crucial factor that has led to its increased presence in recently approved pharmaceuticals and novel compounds under investigation.
Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antipsychotic effects.[1][4] This functional diversity stems from the pyrazole core's ability to be readily substituted at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize binding to specific biological targets.
Mechanism of Action and Key Signaling Pathways
The biological activity of pyrazole-containing compounds is intimately linked to their interaction with specific enzymes and receptors, leading to the modulation of critical signaling pathways. Two prominent examples are the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[5] The anti-inflammatory and analgesic effects of celecoxib are a direct result of the decreased production of pro-inflammatory prostaglandins.[6] Furthermore, celecoxib has been shown to induce apoptosis and arrest the cell cycle in cancer cells through both COX-dependent and independent mechanisms.[3][6]
Rimonabant: A CB1 Receptor Inverse Agonist
Rimonabant acts as an inverse agonist for the cannabinoid receptor type 1 (CB1).[7][8] The CB1 receptor is a G-protein coupled receptor (GPCR) that is highly expressed in the central nervous system and plays a crucial role in regulating appetite and energy metabolism.[8][9] As an inverse agonist, rimonabant not only blocks the receptor from being activated by endogenous cannabinoids but also reduces its basal level of signaling activity.[7][10] This action is mediated through the inhibition of Gαi/o-type G proteins, leading to a receptor-independent block of G protein signaling.[7] The downstream effects include a decrease in neurotransmitter release and modulation of adenylyl cyclase activity.[9]
Quantitative Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Quantitative structure-activity relationship (QSAR) studies are crucial for optimizing the potency and selectivity of these compounds.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of pyrazole derivatives against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole compounds, highlighting the impact of different substituents on their cytotoxic effects.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| HD05 | NCI-H226 (Lung) | 0.22 | [1] |
| HD12 | NCI-H226 (Lung) | 0.31 | [1] |
| 24e | PC-3 (Prostate) | 4.2 ± 1.1 | [11] |
| 24e | DU 145 (Prostate) | 3.6 ± 1.2 | [11] |
| 5c | HT-29 (Colon) | 6.43 | [12] |
| 5c | PC-3 (Prostate) | 9.83 | [12] |
| 7a | HepG2 (Liver) | 6.1 ± 1.9 | [13] |
| 7b | HepG2 (Liver) | 7.9 ± 1.9 | [13] |
| 43m | A549 (Lung) | 14 | [11] |
| 47c | HCT-116 (Colon) | 3.12 | [11] |
Antimicrobial Activity
Pyrazole derivatives have also emerged as promising antimicrobial agents with activity against a broad spectrum of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table presents the MIC values for several pyrazole derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 21a | Staphylococcus aureus | 62.5 | [14] |
| 21a | Bacillus subtilis | 62.5 | [14] |
| 21a | Klebsiella pneumoniae | 125 | [14] |
| 21a | Aspergillus niger | 2.9 | [14] |
| 21a | Candida albicans | 7.8 | [14] |
| 5c | Escherichia coli | 6.25 | [2] |
| 5c | Klebsiella pneumoniae | 6.25 | [2] |
| 9 | Staphylococcus aureus (MDR) | 4 | [4] |
| 9 | Enterococcus faecalis | 8 | [4] |
Experimental Protocols
The synthesis and biological evaluation of pyrazole derivatives involve a variety of established experimental procedures. The following sections provide detailed methodologies for key experiments.
Synthesis of Pyrazole Derivatives via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles.
Materials:
-
Appropriate 1,3-diaryl-2-propene-1-one (chalcone)
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the 1,3-diaryl-2-propene-1-one (1 mmol) in glacial acetic acid (10 mL).
-
Add phenylhydrazine (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,3,5-trisubstituted pyrazole derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[15]
Materials:
-
Cancer cell lines (e.g., HT-29, PC-3)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test pyrazole compounds
-
Doxorubicin (positive control)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the pyrazole compounds and doxorubicin in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.[12][15]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Test pyrazole compounds
-
Standard antibiotics (e.g., Chloramphenicol, Ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the pyrazole compounds and standard antibiotics in the broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][14]
Visualizing Workflows and Logical Relationships
The drug discovery and development process is a complex, multi-stage endeavor. A generalized workflow can be visualized to illustrate the key phases, from initial target identification to post-market surveillance.
Conclusion
The pyrazole moiety continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry and drug discovery. Its presence in a multitude of clinically successful drugs is a testament to its favorable pharmacological properties. The ability to readily modify the pyrazole core allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective agents against a wide range of diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this remarkable heterocyclic system in the quest for novel and effective therapeutics. As our understanding of disease biology deepens, the rational design of new pyrazole-based compounds will undoubtedly continue to yield significant contributions to medicine.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall | MDPI [mdpi.com]
- 10. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Preliminary Screening of Pyrazole Derivatives for Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, highlighting its therapeutic potential. This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo screening methodologies used to evaluate the bioactivity of novel pyrazole derivatives, with a focus on cytotoxicity, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, data presentation standards, and visual representations of key pathways and workflows are provided to assist researchers in the early stages of drug discovery and development.
Data Presentation: Summary of Bioactivities
The following tables summarize the reported bioactivities of various pyrazole derivatives against different targets. This quantitative data allows for a comparative analysis of the potency of different structural analogs.
Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-containing imide derivatives (161a-d) | A-549 | 4.91, 3.22, 27.43, 18.14 | [1] |
| Pyrazole-containing imide derivatives (161a-c) | HCT-8 | Potent Inhibition | [1] |
| Pyrazole-containing imide derivatives (161a-c) | Bel7402 | Potent Inhibition | [1] |
| Pyrazole derivative 42 | WM 266.4 | 0.12 | [2] |
| Pyrazole derivative 42 | MCF-7 | 0.16 | [2] |
| Pyrazole-oxindole conjugate 51 | Various | Significant tubulin assembly inhibition | [2] |
| Indole-pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [3] |
| Indole-pyrazole derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [3] |
| Pyrazole carbaldehyde derivative 43 | MCF7 | 0.25 | [3] |
| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) | MCF-7 | 0.08 | [4] |
| Pyrazole derivative 11c | PC3, A549, HL60, HCT116, SW620 | 4.09-16.82 | [5] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone 21a | Bacteria and Fungi | 2.9-125 | [6] |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [7] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [7] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [7] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Assay | Inhibition/Activity | Reference |
| Thiazolidindione derivatives 128a, 128b | In vitro COX-2 inhibition | High | [1] |
| Thiazolidinone derivatives 129a, 129b | In vitro COX-2 inhibition | High | [1] |
| Pyrazole-based derivative 133 | In vivo anti-inflammatory | ED50 = 0.8575 mmol/kg | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | In vitro COX-2 inhibition | IC50 = 0.02 µM | [8] |
| Pyrazole-thiazole hybrid | In vitro COX-2/5-LOX inhibition | IC50 = 0.03 µM/0.12 µM | [8] |
| Trisubstituted pyrazole 6b | Carrageenan-induced paw edema | 85.23% - 85.78% inhibition | [9] |
| Pyrazole derivative 2a | In vitro COX-2 inhibition | IC50 = 19.87 nM | [10] |
| Pyrazole derivative 3b | In vitro COX-2 inhibition | IC50 = 39.43 nM | [10] |
| Pyrazole derivative 5b | In vitro COX-2 inhibition | IC50 = 38.73 nM | [10] |
Experimental Protocols
This section provides detailed methodologies for the preliminary screening of pyrazole derivatives for their cytotoxic, antimicrobial, and anti-inflammatory activities.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test pyrazole derivatives dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[3][5]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar or Mueller-Hinton agar for bacteria, and Sabouraud dextrose agar for fungi
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Micropipettes
-
Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., ciprofloxacin) and antifungal (e.g., fluconazole) discs
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.[15]
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[14]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test pyrazole derivative solution at different concentrations into each well.[14] Also, place standard antibiotic/antifungal discs as positive controls and a solvent control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
-
Data Analysis: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable method for screening the acute anti-inflammatory activity of compounds.[4][16]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test pyrazole derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide the animals into groups (n=5-6 per group): control group, standard drug group, and test compound groups at different doses.
-
Compound Administration: Administer the test pyrazole derivatives and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.[17]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.[4]
-
Data Analysis: The anti-inflammatory activity is expressed as the percentage inhibition of edema, calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the bioactivity screening of pyrazole derivatives.
Experimental Workflow Diagrams
Signaling Pathway Diagrams
Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. In oncology, a number of pyrazole derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Conclusion
This technical guide provides a foundational framework for the preliminary bioactivity screening of novel pyrazole derivatives. By employing the standardized protocols for cytotoxicity, antimicrobial, and anti-inflammatory assays, researchers can efficiently identify promising lead compounds for further development. The structured presentation of quantitative data and the visualization of experimental workflows and relevant signaling pathways are intended to facilitate a clear understanding and comparison of results. The versatility of the pyrazole scaffold continues to make it a privileged structure in the quest for new therapeutic agents, and a systematic approach to its preliminary biological evaluation is crucial for success in drug discovery.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. hereditybio.in [hereditybio.in]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, a key intermediate in pharmaceutical research. The document outlines the general synthetic strategies for pyrazole-5-carboxylates and presents a specific, high-yield experimental protocol.
Introduction
Pyrazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, possessing a wide range of pharmacological activities. Specifically, substituted pyrazole-5-carboxylates serve as essential building blocks for the synthesis of various therapeutic agents. The regiospecific synthesis of these compounds can be challenging, often yielding mixtures of isomers that require extensive purification. This document details a reliable protocol for the preparation of this compound, focusing on a method that favors the desired regioisomer.
General approaches for synthesizing the pyrazole core include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives and 1,3-dipolar cycloaddition reactions.[1][2] The choice of substituted hydrazine is crucial for controlling the regioselectivity of the final product.[3]
Detailed Synthesis Protocol
The following protocol is adapted from a patented procedure for the synthesis of this compound.[4] This method involves the cyclocondensation reaction between an appropriate 1,3-dicarbonyl compound and methylhydrazine.
2.1. Materials and Reagents
-
2,4-diketoheptanecarboxylic acid ethyl ester
-
Methylhydrazine
-
Ethanol
-
Toluene
-
Water
2.2. Experimental Procedure
Reaction Setup:
-
In a suitable reaction vessel, place 37.3 g of 2,4-diketoheptanecarboxylic acid ethyl ester in 75 ml of ethanol.
-
With external cooling to maintain a temperature of 20°C, add a solution of 9.2 g of methylhydrazine in 25 ml of ethanol over a period of 15 minutes.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
Work-up and Isolation:
-
Distill off the ethanol from the reaction mixture.
-
To the residue, add 100 ml of toluene and 100 ml of water.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase twice with 50 ml of toluene each time.
-
Combine all the toluene extracts and wash them with 100 ml of water.
-
Dry the combined organic phase and concentrate it under a slight vacuum.
Purification:
-
Purify the crude product by fractional distillation to obtain isomer-free this compound.[4]
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Moles | Yield | Boiling Point (°C @ 13 mmHg) |
| 2,4-diketoheptanecarboxylic acid ethyl ester | ~200.22 | 37.3 g | ~0.186 | - | - |
| Methylhydrazine | 46.07 | 9.2 g | 0.200 | - | - |
| This compound | 196.24 | 31 g | - | 75% | 125-128 |
Data sourced from patent information.[4]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis, work-up, and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Alternative N-Methylation Strategy
An alternative approach to synthesizing N-methylated pyrazoles involves the direct methylation of an existing N-H pyrazole precursor. For instance, a related compound, ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, can be synthesized by reacting ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).[5] This method avoids the formation of regioisomers if the precursor pyrazole is synthesized first.
The workflow for this alternative strategy is depicted below.
Caption: General workflow for N-methylation of a pyrazole-5-carboxylate precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 4. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
Application Notes: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate as a Pharmaceutical Intermediate in the Synthesis of Sildenafil
Introduction
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is a crucial heterocyclic building block in the field of pharmaceutical synthesis. Its substituted pyrazole core makes it a valuable precursor for the synthesis of various biologically active molecules. Notably, this compound serves as a key starting material in the multi-step synthesis of Sildenafil (Viagra®), a widely recognized medication for the treatment of erectile dysfunction and pulmonary arterial hypertension. This document provides detailed application notes and protocols for the use of this compound as a pharmaceutical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₂ | N/A |
| Molecular Weight | 196.25 g/mol | N/A |
| Appearance | Pale yellow oil | [1] |
| Boiling Point | 125-128 °C at 13 mmHg | [1] |
| CAS Number | 135351-18-7 | N/A |
Application in Sildenafil Synthesis
This compound is a foundational molecule for the construction of the pyrazole core of Sildenafil. The synthesis involves a series of chemical transformations to introduce the necessary functional groups and build the fused pyrimidinone ring system. The overall synthetic workflow is depicted below.
References
Application Notes: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block in the discovery and development of modern agrochemicals. The pyrazole scaffold is a "privileged structure" in agrochemical research, frequently appearing in commercial products due to its versatile biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent fungicidal and insecticidal agents.
Core Application: Synthesis of Pyrazole Carboxamide Agrochemicals
A primary application of this compound is its use as a precursor for the synthesis of pyrazole-5-carboxamides. This class of compounds is renowned for its potent biological activities, particularly as fungicides targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, and as insecticides.
The synthetic strategy involves a two-step process:
-
Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a variety of amines to generate a library of pyrazole-5-carboxamides with diverse biological activities.
Data Presentation: Fungicidal Activity of Representative Pyrazole Carboxamides
The following table summarizes the in vitro fungicidal activity of representative pyrazole carboxamide derivatives against various plant pathogenic fungi. While not derived from the exact title compound, this data illustrates the potential of this chemical class.
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | > 100 |
| 7af | Alternaria porri | 12.5 | Carbendazol | 5.2 |
| 7bc | Marssonina coronaria | 25.8 | Carbendazol | 8.9 |
| 7bg | Cercospora petroselini | 33.1 | Carbendazol | 15.6 |
| 6a | Gibberella zeae | >50% inhibition at 100 µg/mL | Carboxin | <50% inhibition at 100 µg/mL |
| 6b | Gibberella zeae | 81.3 | Boscalid | >50% inhibition at 100 µg/mL |
| 6c | Gibberella zeae | >50% inhibition at 100 µg/mL | Carboxin | <50% inhibition at 100 µg/mL |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the starting ethyl ester to its corresponding carboxylic acid, a crucial intermediate for amide coupling reactions.
Materials:
-
This compound
-
6 N aqueous sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Suspend this compound (0.10 mol) in 6 N aqueous sodium hydroxide solution (50 ml, 0.30 mol) in a round-bottom flask equipped with a reflux condenser and a stir bar.
-
Heat the mixture to 80°C (353 K) with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water (50 ml).
-
Carefully acidify the mixture with concentrated hydrochloric acid (25 ml) to a pH of approximately 2-3. A precipitate should form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a methanol/ethyl acetate mixture, to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a crystalline solid.
Protocol 2: Synthesis of a Representative Pyrazole-5-Carboxamide Insecticide
This protocol outlines the synthesis of a 3-propyl analogue of the commercial insecticide Tolfenpyrad, demonstrating the utility of the hydrolyzed intermediate.
Materials:
-
1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (from Protocol 1)
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
4-(p-tolyloxy)benzylamine
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
Step 2a: Formation of the Acid Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the suspension in an ice bath and slowly add oxalyl chloride or thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride, which is used immediately in the next step.
Step 2b: Amide Coupling
-
In a separate flask, dissolve 4-(p-tolyloxy)benzylamine (1.0 eq) and triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Cool this solution in an ice bath.
-
Dissolve the crude acid chloride from Step 2a in anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-(p-tolyloxy)benzyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
Mandatory Visualizations
Application Notes and Protocols for the Derivatization of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below detail the synthesis of key intermediates and the generation of diverse compound libraries for biological screening.
Introduction
The pyrazole nucleus is a prominent heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and insecticidal properties.[1][2] this compound serves as a valuable starting material for the synthesis of a variety of pyrazole-based derivatives. Through modifications at the C5 position, researchers can explore the structure-activity relationships (SAR) and develop compounds with enhanced potency and selectivity for various biological targets. This document outlines the core derivatization strategies, including hydrolysis and amidation, and provides detailed experimental protocols.
Core Derivatization Strategies
The primary derivatization of this compound involves two key steps: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation with a diverse range of primary amines to generate a library of pyrazole-5-carboxamides.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (Hydrolysis)
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amidation reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Protocol 2: General Procedure for the Synthesis of N-substituted-1-methyl-3-propyl-1H-pyrazole-5-carboxamides (Amidation)
This protocol outlines the coupling of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with various primary amines using EDC/HOBt as coupling agents.
Materials:
-
1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
-
Substituted primary amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary amine (1 equivalent) followed by DIPEA (2 equivalents).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
Caption: Amidation pathway for the synthesis of pyrazole-5-carboxamides.
Biological Activities of Derivatized Compounds
The derivatization of this compound into a library of carboxamides has yielded compounds with a range of biological activities. The following tables summarize some of the reported activities for structurally related 1-methyl-pyrazole-5-carboxamides.
Table 1: Anticancer Activity of 1-methyl-1H-pyrazole-5-carboxamide Derivatives
| Compound ID | Target Cell Line | Activity | Reference |
| H24 | LNCaP (Prostate Cancer) | GI₅₀ = 7.73 µM | [3] |
| H24 | PC-3 (Prostate Cancer) | GI₅₀ = 7.07 µM | [3] |
| 3e | A549 (Lung Cancer) | Induces apoptosis | [4] |
| 3f | A549 (Lung Cancer) | Induces apoptosis | [4] |
| 3g | A549 (Lung Cancer) | Induces autophagy | [4] |
| 3h | A549 (Lung Cancer) | Induces autophagy | [4] |
Table 2: Anthelmintic and Insecticidal Activity of 1-methyl-1H-pyrazole-5-carboxamide Derivatives
| Compound ID | Target Organism | Activity | Reference |
| IA-8 | Mythimna separata | Excellent insecticidal activity | [5] |
| Compound 10 | Haemonchus contortus | Sub-nanomolar potency | [6] |
| Compound 17 | Haemonchus contortus | Sub-nanomolar potency | [6] |
| Compound 20 | Haemonchus contortus | Sub-nanomolar potency | [6] |
| Compound 22 | Haemonchus contortus | Sub-nanomolar potency | [6] |
Table 3: Enzyme Inhibitory Activity of Pyrazole-5-carboxamide Derivatives
| Compound ID | Target Enzyme | Activity | Reference |
| Compound 6 | HDAC6 | IC₅₀ = 4.95 nM | [7] |
| pym-5 | DNA interaction | K(pym-5) = 1.06 x 10⁵ M⁻¹ | [8] |
Potential Signaling Pathways
The diverse biological activities of pyrazole derivatives suggest their interaction with multiple signaling pathways. For instance, their anticancer effects may be mediated through the induction of apoptosis or autophagy.[4] The insecticidal activity of some derivatives has been linked to the GABA receptor.[5] Furthermore, specific pyrazole carboxamides have been shown to be potent inhibitors of enzymes like histone deacetylase 6 (HDAC6), a key regulator of cellular processes.[7]
Caption: Potential signaling pathways modulated by pyrazole-5-carboxamide derivatives.
Conclusion
The derivatization of this compound provides a robust platform for the discovery of novel drug candidates. The straightforward and efficient protocols for hydrolysis and amidation allow for the generation of large and diverse libraries of pyrazole-5-carboxamides. The significant biological activities observed for these derivatives, particularly in the areas of oncology and infectious diseases, underscore the therapeutic potential of this chemical scaffold. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to develop clinically viable drug candidates.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Experimental Protocols for Pyrazole Ring Synthesis: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the standard experimental protocols for the synthesis of the pyrazole ring, a crucial scaffold in medicinal chemistry. Pyrazole derivatives are integral to numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. These application notes detail the most common and effective synthetic methodologies, offering step-by-step protocols, comparative data, and visual workflows to facilitate laboratory synthesis and drug development efforts.
Core Synthetic Strategies for the Pyrazole Ring
The synthesis of the pyrazole nucleus can be achieved through several key strategies, each with distinct advantages concerning substrate scope, regioselectivity, and reaction conditions. The principal methods covered in this guide are:
-
Knorr Pyrazole Synthesis: The classical and most widely employed method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Synthesis from α,β-Unsaturated Carbonyls: A versatile approach utilizing the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.
-
1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrazole ring through the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile like an alkene.
-
Multicomponent Reactions (MCRs): Efficient one-pot syntheses where three or more reactants combine to form the pyrazole product, offering high atom economy and procedural simplicity.
-
Microwave-Assisted Synthesis: A modern technique that significantly reduces reaction times and can improve yields for various pyrazole synthesis methods.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data for the different pyrazole synthesis methodologies, allowing for easy comparison of reaction conditions and yields.
Table 1: Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Diethyl ether | Reflux | 1 h | High | [1] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol / Acetic acid | ~100 | 1 h | Not specified | [1] |
| Quinolin-2(1H)-one-based α,β-unsaturated ketone | Arylhydrazine | Acetic acid | 120 (Microwave) | 7-10 min | 68-86 | [2] |
| 2,4-pentanedione | Carbohydrazide derivatives | Ethanol | 270W (Microwave) | 3-5 min | 82-98 | [2] |
Table 2: Synthesis from α,β-Unsaturated Carbonyls
| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Quinolin-2(1H)-one-based α,β-unsaturated ketone | Arylhydrazine | Acetic Acid | 120 (Microwave) | 7-10 min | 68-86 | [2] |
| Chalcone | Hydrazine derivative | Ethanol / Acetic acid | 300W (Microwave) | 1-5 min | Not specified | [3] |
| Chalcones | Phenylhydrazine | Acetic acid / Water | 100 (Microwave) | 5-30 min | 58-75 | [2] |
Table 3: 1,3-Dipolar Cycloaddition
| Dipole | Dipolarophile | Base/Solvent | Temperature | Time | Yield (%) | Reference |
| Nitrile imine (from hydrazonyl chloride) | α-Bromocinnamaldehyde | Triethylamine / Chloroform or Dichloromethane | Room Temp. | 7-10 h | Not specified | [4] |
Table 4: Multicomponent Reactions
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| Aldehyde | Malononitrile | β-Ketoester | Hydrazine hydrate | Sodium gluconate | Not specified | Not specified | Good to High | [5] |
| Enaminone | Benzaldehyde | Hydrazine-HCl | - | Ammonium acetate / Water | Reflux | 1 h | Good | [6] |
| Aldehyde | Acyl hydrazide | Malononitrile | - | Taurine / Water | Not specified | Not specified | Good to Excellent | [5] |
Table 5: Microwave-Assisted Synthesis
| Synthesis Method | Reactants | Solvent | Power (W) | Temperature (°C) | Time | Yield (%) | Reference |
| Knorr Synthesis | Quinolin-2(1H)-one-based α,β-unsaturated ketone, Arylhydrazine | Acetic acid | 360 | 120 | 7-10 min | 68-86 | [2] |
| From α,β-Unsaturated Carbonyl | Chalcone, Hydrazine derivative | Ethanol, Acetic acid | 300 | Not specified | 1-5 min | Not specified | [3] |
| One-Pot Pyrazolone Synthesis | Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | Solvent-free | 420 | Not specified | 10 min | 83 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic strategies discussed.
Protocol 1: Knorr Pyrazole Synthesis
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[1][3]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Isolation: Allow the mixture to cool to room temperature to induce precipitation. If no precipitate forms, gently scratch the inside of the vial with a glass rod.
-
Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry. The pure pyrazole derivative can be obtained by recrystallization from ethanol.
Protocol 2: Synthesis from α,β-Unsaturated Carbonyls (Microwave-Assisted)
This protocol describes the synthesis of pyrazoles from chalcones and hydrazine derivatives using microwave irradiation.[2][3]
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine derivative (e.g., arylhydrazine, 1.2 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a microwave reactor vial equipped with a stir bar, combine the chalcone and the hydrazine derivative.
-
Solvent and Catalyst Addition: Add ethanol and a catalytic amount of glacial acetic acid.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Isolation: Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation. Collect the precipitate by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Protocol 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
This protocol details the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via the Huisgen cyclization of a nitrile imine with a bromoalkene.[4]
Materials:
-
α-Bromocinnamaldehyde (1 equivalent)
-
Hydrazonyl chloride (1 equivalent)
-
Triethylamine (1.1 equivalents)
-
Dry chloroform or dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.
-
Base Addition: Add triethylamine (0.46 mL, 3.3 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting materials by TLC (typically 7-10 hours).
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization.
Protocol 4: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes an efficient one-pot synthesis of pyrano[2,3-c]pyrazole derivatives.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol
-
Catalyst (e.g., sodium gluconate, taurine, or catalyst-free)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol.
-
Catalyst Addition: Add the chosen catalyst. Some variations of this reaction can proceed without a catalyst.
-
Reaction: Stir the mixture at room temperature or heat as required by the specific protocol. Reaction times can vary from 20 minutes to several hours.
-
Work-up: Upon completion of the reaction, the solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Mandatory Visualizations
The following diagrams illustrate the general workflows and a key signaling pathway related to pyrazole synthesis.
Caption: Workflow for the Knorr Pyrazole Synthesis.
Caption: Microwave-Assisted Pyrazole Synthesis from α,β-Unsaturated Carbonyls.
Caption: Simplified Mechanism of the Knorr Pyrazole Synthesis.
References
- 1. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for the Characterization of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are designed to ensure robust and reliable characterization of the compound's identity, purity, and quantity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)[1]
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Expected Spectral Data
The following tables summarize the expected chemical shifts for this compound based on the analysis of structurally similar compounds.
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Pyrazole-H | ~6.6 - 6.8 | s | 1H | - |
| -OCH₂CH₃ | ~4.3 - 4.4 | q | 2H | ~7.1 |
| N-CH₃ | ~3.9 - 4.1 | s | 3H | - |
| Propyl-CH₂ | ~2.6 - 2.8 | t | 2H | ~7.5 |
| Propyl-CH₂CH₂ | ~1.6 - 1.8 | sextet | 2H | ~7.4 |
| -OCH₂CH₃ | ~1.3 - 1.4 | t | 3H | ~7.1 |
| Propyl-CH₃ | ~0.9 - 1.0 | t | 3H | ~7.4 |
Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~160 - 162 |
| Pyrazole C3 | ~150 - 152 |
| Pyrazole C5 | ~140 - 142 |
| Pyrazole C4 | ~105 - 107 |
| -OCH₂ | ~60 - 62 |
| N-CH₃ | ~36 - 38 |
| Propyl-CH₂ | ~28 - 30 |
| Propyl-CH₂CH₂ | ~22 - 24 |
| Propyl-CH₃ | ~13 - 15 |
| -OCH₂CH₃ | ~14 - 15 |
Workflow Diagram
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the target compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.
Experimental Protocol: ESI-MS
Objective: To confirm the molecular weight of this compound.
Materials and Equipment:
-
This compound sample
-
Methanol or acetonitrile (HPLC grade)
-
Formic acid (optional, for enhancing ionization)
-
Mass spectrometer with an ESI source (e.g., TOF or Quadrupole)
-
Syringe pump or direct infusion setup
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the compound class.
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
The expected molecular weight for C₁₀H₁₆N₂O₂ is 196.25 g/mol , so the [M+H]⁺ ion should appear at an m/z of approximately 197.13.
-
Expected Mass Spectral Data
Table 3: Expected m/z Values in ESI-MS
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₇N₂O₂⁺ | 197.1285 |
| [M+Na]⁺ | C₁₀H₁₆N₂O₂Na⁺ | 219.1104 |
Workflow Diagram
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is typically suitable.[2]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of the compound.
Materials and Equipment:
-
This compound sample
-
Acetonitrile and water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water. Phosphoric acid can be added to control the pH.[2] For MS compatibility, formic acid should be used instead.[2] A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 220-250 nm).
-
-
Analysis:
-
Inject a fixed volume of the sample solution (e.g., 10 µL).
-
Run the chromatogram for a sufficient time to allow for the elution of the main peak and any impurities.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks.
-
Typical Chromatographic Conditions
Table 4: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Expected Retention Time | 5 - 10 minutes (highly dependent on exact conditions) |
Workflow Diagram
References
Application Notes and Protocols for HPLC Analysis of Pyrazole Carboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole carboxylates are a significant class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. Their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties, necessitate robust and reliable analytical methods for their quantification and characterization.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantification of pyrazole derivatives.[4] Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, utilizing a non-polar stationary phase and a polar mobile phase to achieve effective separation.[4][5]
This document provides a detailed guide to developing an HPLC method for the analysis of pyrazole carboxylates, including experimental protocols and data presentation.
Data Presentation: HPLC Method Parameters
Successful HPLC analysis of pyrazole carboxylates relies on the careful selection and optimization of several key parameters. The following tables summarize typical starting conditions and ranges for method development.
Table 1: Common Chromatographic Conditions for Pyrazole Carboxylate Analysis
| Parameter | Typical Conditions & Remarks | Source(s) |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) is the most common choice for RP-HPLC.[4] For specific applications, other phases like Newcrom R1 (low silanol activity) may be used.[5][6] | [4][5][6] |
| Mobile Phase | A mixture of an aqueous phase and an organic phase.[4] | [4] |
| Aqueous Phase: Water with 0.1% formic acid (for MS compatibility) or 0.1% trifluoroacetic acid.[4][5] | [4][5] | |
| Organic Phase: Acetonitrile or Methanol.[4] | [4] | |
| Elution Mode | Isocratic (e.g., 80:20 Methanol:0.1% TFA) or Gradient elution can be used depending on the complexity of the sample.[4][7] | [4][7] |
| Flow Rate | Typically maintained at 1.0 mL/min.[4][7] | [4][7] |
| Column Temperature | Usually ambient (e.g., 25 °C), but can be optimized.[4][7] | [4][7] |
| Injection Volume | 5-20 µL.[4] | [4] |
| Detection | UV-Vis or Diode Array Detector (DAD). The wavelength is determined by the analyte's UV spectrum, with 254 nm being a common starting point.[4] | [4] |
Table 2: Example Performance Data for a Pyrazoline Derivative Analysis
| Parameter | Value | Source(s) |
| Linearity Range | 50-150 µg/mL | [7] |
| Correlation Coefficient (r²) | 0.998 - 0.9995 | [7] |
| Limit of Detection (LOD) | 4 µg/mL | [7] |
| Limit of Quantification (LOQ) | 15 µg/mL | [7] |
| Retention Time | 7.3 min | [8] |
| Precision (%RSD) | < 2.0% | [7] |
Experimental Protocols
Sample Preparation
Accurate and consistent sample preparation is crucial for reliable HPLC results.
-
Stock Solution Preparation: Accurately weigh and dissolve the pyrazole carboxylate derivative in a suitable solvent such as methanol or acetonitrile to create a stock solution of a known concentration (e.g., 1 mg/mL).[4] The use of the mobile phase as the sample solvent is often preferred to ensure compatibility.[7]
-
Working Standards: Prepare a series of working standards by diluting the stock solution to the desired concentrations for calibration.[7]
-
Filtration: Filter all solutions, including samples and standards, through a 0.45 µm syringe filter before injection to remove particulate matter and prevent column clogging.[4]
HPLC System and Method Setup
This protocol outlines a typical setup for the analysis of pyrazole carboxylates using RP-HPLC.
-
Instrument: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is commonly used.[4]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice.[4]
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare water containing 0.1% formic acid or 0.1% trifluoroacetic acid.
-
Organic Phase: Use HPLC-grade acetonitrile or methanol.
-
Degas the mobile phases before use to prevent bubble formation in the system.
-
-
Chromatographic Conditions:
-
Mobile Phase Composition: Begin with an isocratic mixture, for example, 80% methanol and 20% water with 0.1% trifluoroacetic acid.[7]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[7]
-
Column Temperature: Maintain a constant temperature, for example, at 25 °C.[7]
-
Detection Wavelength: Determine the optimal wavelength by acquiring a UV spectrum of the analyte. A common wavelength to start with is 254 nm.[4]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples (5-20 µL).[4]
-
Record the chromatograms.
-
Identify the peak corresponding to the pyrazole carboxylate derivative by comparing its retention time with that of a standard.
-
Determine the purity of the sample by calculating the peak area percentage.
-
Visualizations
HPLC Method Development Workflow
The following diagram illustrates the logical steps involved in developing a robust HPLC method for pyrazole carboxylate analysis.
Caption: Workflow for HPLC method development and validation.
Role of HPLC in Drug Discovery and Quality Control
This diagram shows where the HPLC analysis of compounds like pyrazole carboxylates fits into the broader context of pharmaceutical development.
Caption: The central role of HPLC in drug development stages.
Chiral Separations
For enantioselective separation of chiral pyrazole derivatives, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns, such as Lux cellulose-2 and Lux amylose-2, have demonstrated high efficiency.[9][10] The separation can be achieved using normal-phase (e.g., n-hexane/ethanol) or polar organic elution modes (e.g., acetonitrile, methanol).[9][10] The polar organic mode often provides the benefit of shorter run times and sharper peaks.[9][10] Method development for chiral separations involves screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers.[9][10]
References
- 1. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijcpa.in [ijcpa.in]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of substituted pyrazoles using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are included to assist in the unambiguous structural elucidation of this important class of heterocyclic compounds.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural characterization of substituted pyrazoles, which are prevalent scaffolds in medicinal chemistry and drug development. ¹H and ¹³C NMR provide detailed information regarding the molecular framework, substituent effects, and in solution.
A key feature in the NMR analysis of N-unsubstituted pyrazoles is the phenomenon of tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This can lead to broadened or averaged signals for the C3 and C5 carbons and their attached protons in the NMR spectra, especially at room temperature.[1] Distinguishing between these tautomers is crucial for a complete structural assignment.
Furthermore, the chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) generally cause upfield shifts (to lower ppm values), while electron-withdrawing groups (EWGs) lead to downfield shifts (to higher ppm values). These substituent-induced chemical shifts (SCS) are invaluable for confirming the substitution pattern on the pyrazole ring.
Challenges in spectral interpretation often include the broadening or complete disappearance of the N-H proton signal due to chemical exchange with residual water or other pyrazole molecules.[2] Careful sample preparation and the use of specific NMR experiments can help mitigate these issues. For definitive signal assignments, especially in complex or unsymmetrically substituted pyrazoles, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is often necessary.[2][3]
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
This protocol outlines the standard procedure for preparing a substituted pyrazole sample for NMR analysis.
Materials:
-
Substituted pyrazole sample (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)[4]
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD, Acetone-d₆)[4][5]
-
5 mm NMR tubes[6]
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of the pyrazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[5] The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[6]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied. If solids persist, filter the solution to prevent interference with the magnetic field homogeneity (shimming).[4]
-
Transfer the clear solution into a 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: NMR Data Acquisition
This protocol provides general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need optimization.
Instrumentation:
-
NMR Spectrometer (e.g., 300, 400, or 500 MHz)
¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Number of Scans (NS): 16-64 (adjust based on sample concentration)
-
Receiver Gain (RG): Auto-adjust
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Spectral Width (SW): 12-16 ppm
-
Temperature: 298 K (Room Temperature)
¹³C NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Receiver Gain (RG): Auto-adjust
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 200-240 ppm
-
Temperature: 298 K (Room Temperature)
Protocol 3: Low-Temperature NMR for Tautomer Analysis
This protocol is designed to resolve broadened signals arising from tautomeric exchange.
Procedure:
-
Prepare the sample in a low-freezing point deuterated solvent such as CD₂Cl₂, Toluene-d₈, or THF-d₈.[2]
-
Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (298 K).[2]
-
Gradually decrease the temperature of the NMR probe in 10-20 K increments.[2]
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[2]
-
Continue cooling until the broad or averaged signals resolve into distinct signals for each tautomer.
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the pyrazole ring in various substituted derivatives. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Pyrazoles
| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Signals (ppm) |
| Pyrazole | CCl₄ | 7.74 | 6.10 | 7.74 | NH: 13.60 |
| 3,5-dimethyl-1-phenyl-1H-pyrazole[7] | CDCl₃ | - | 5.90 | - | Phenyl: 7.46-7.19, CH₃: 2.25 |
| 3,5-diethyl-1-phenyl-1H-pyrazole[7] | CDCl₃ | - | 6.08 | - | Phenyl: 7.42, CH₂: 2.68, CH₃: 1.36-1.21 |
| 3-methyl-1,5-diphenyl-1H-pyrazole[7] | CDCl₃ | - | 6.28 | - | Phenyl: 7.37-7.19, CH₃: 2.40 |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole[7] | CDCl₃ | - | 6.71 | - | Phenyl: 7.36-7.18 |
| 3,5-diphenyl-1H-pyrazole[8] | DMSO-d₆ | - | 7.12 | - | Phenyl: 7.81-7.21, NH: 13.33 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Pyrazoles
| Compound | Solvent | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Signals (ppm) |
| 3,5-dimethyl-1-phenyl-1H-pyrazole[7] | CDCl₃ | 148.1 | 106.4 | 138.4 | Phenyl: 139.4, 128.3, 126.4, 124.0, CH₃: 12.9, 11.8 |
| 3,5-diethyl-1-phenyl-1H-pyrazole[7] | CDCl₃ | 154.7 | 103.2 | 145.8 | Phenyl: 140.2, 129.2, 127.3, 125.2, CH₂: 21.7, 19.6, CH₃: 14.2, 13.15 |
| 3-methyl-1,5-diphenyl-1H-pyrazole[7] | CDCl₃ | 148.7 | 107.5 | 142.9 | Phenyl: 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5, CH₃: 13.2 |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole[7] | CDCl₃ | ~144.8 (q) | 105.5 | 144.8 | Phenyl: 139.2, 129.0, 128.9, 128.7, 128.6, 128.3, 125.4, CF₃ (q) |
| 3,5-diphenyl-1H-pyrazole[8] | DMSO-d₆ | 151.34 | 99.66 | 143.39 | Phenyl: 133.69, 129.36, 129.06, 128.67, 128.17, 127.49, 125.14 |
Visualizations
The following diagrams illustrate key workflows and concepts in the NMR analysis of substituted pyrazoles.
General workflow for NMR analysis of substituted pyrazoles.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. rsc.org [rsc.org]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, a heterocyclic compound belonging to the pyrazole class. While specific biological data for this exact molecule is limited in publicly available literature, the pyrazole scaffold is of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This document outlines the synthetic protocols for the title compound, its potential applications as a selective cyclooxygenase-2 (COX-2) inhibitor, and detailed protocols for its biological evaluation.
Synthetic Protocols
The synthesis of this compound can be achieved through several established methods for pyrazole ring formation and N-alkylation. Below are two detailed protocols.
Protocol 1: Synthesis via Diketoester Cyclization and Methylation
This is a common and effective method for producing 1,3,5-substituted pyrazoles. The process involves the initial formation of the pyrazole ring from a diketoester and hydrazine, followed by N-methylation. A more direct route involves using methylhydrazine.
Caption: The COX-2 signaling pathway and the site of inhibition by pyrazole derivatives.
Quantitative Data of Related Pyrazole Derivatives
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various pyrazole derivatives from published research. This data illustrates the potential of the pyrazole scaffold to yield potent and selective COX-2 inhibitors.
| Compound Class/Reference | Example Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyrazole-pyridazine hybrids [4] | Compound 6f | >100 | 1.15 | >86.9 |
| Pyrazole-benzenesulfonamides [5] | Compound 3b | 0.876 | 0.039 | 22.21 |
| Pyrazole-benzenesulfonamides [5] | Compound 5e | 0.512 | 0.039 | 13.10 |
| Pyrazole-methylamines [6] | Compound 5s | 183.12 | 2.51 | 72.95 |
| Pyrazole-methylamines [6] | Compound 5u | 134.11 | 1.79 | 74.92 |
| Reference Drug | ||||
| Celecoxib [6] | Celecoxib | 135.21 | 1.73 | 78.06 |
Note: IC₅₀ is the half-maximal inhibitory concentration. A higher Selectivity Index (SI) indicates greater selectivity for COX-2.
Biological Evaluation Protocols
To assess the anti-inflammatory potential of this compound, a combination of in vitro and in vivo assays is recommended.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the compound's ability to directly inhibit the activity of isolated COX enzymes.
Methodology Overview:
-
Enzyme Source: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A common method is the colorimetric COX inhibitor screening assay. This measures the peroxidase activity of the COX enzyme, which catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
-
Procedure: a. Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compound (and a vehicle control) in a 96-well plate. b. Initiate the reaction by adding arachidonic acid and the colorimetric substrate. c. Monitor the absorbance change over time at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 4: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used animal model to screen for acute anti-inflammatory activity. [7] Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo anti-inflammatory activity assessment.
Methodology:
-
Animals: Use adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.
-
Grouping: Divide the animals into at least three groups:
-
Control Group: Receives the vehicle (e.g., 1% Carboxymethyl cellulose suspension).
-
Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac).
-
Test Group(s): Receives this compound at various doses.
-
-
Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound, standard drug, or vehicle orally (p.o.).
-
Induction of Inflammation: After 1 hour, inject a 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Average increase in paw volume in the control group.
-
Vt = Average increase in paw volume in the test group.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Practical Applications of Pyrazole Esters in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole esters are a versatile and highly valuable class of compounds in modern organic synthesis. Their unique electronic and structural features make them not only important targets in medicinal chemistry but also powerful intermediates for the construction of complex molecular architectures. The ester functionality, when appended to the pyrazole core, provides a handle for a diverse range of chemical transformations, including cross-coupling reactions, the synthesis of fused heterocyclic systems, and directed C-H functionalizations. This document provides detailed application notes and experimental protocols for key applications of pyrazole esters in organic synthesis, designed to be a practical resource for researchers in both academic and industrial settings.
Application 1: Pyrazole Esters in Cross-Coupling Reactions
Pyrazole boronic acid pinacol esters are key intermediates that enable the construction of complex molecules containing the pyrazole motif through Suzuki-Miyaura cross-coupling reactions.[1] This Nobel Prize-winning reaction facilitates the formation of new carbon-carbon bonds with high precision and functional group tolerance.[1]
Protocol 1: Suzuki-Miyaura Coupling of 4-Pyrazoleboronic Acid Pinacol Ester with Aryl Halides
This protocol details a typical Suzuki-Miyaura cross-coupling reaction between a pyrazole boronic acid pinacol ester and an aryl bromide to synthesize 4-arylpyrazoles.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling of pyrazole boronic esters.
Materials:
-
1-Protected-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Aryl halide (e.g., p-pentylphenylbromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask, combine the 1-protected-4-pyrazoleboronic acid pinacol ester (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.
Quantitative Data for Suzuki-Miyaura Coupling of 4-Iodo-1H-pyrazoles:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 95 |
| 4 | 4-Vinylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 78 |
Data is representative and compiled from typical Suzuki-Miyaura reaction conditions.
Application 2: Pyrazole Esters as Precursors for Fused Heterocycles
Pyrazole esters are valuable starting materials for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. The ester group can be readily transformed into other functional groups or participate directly in cyclization reactions.
Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidine from a Pyrazole-4-carboxylate Derivative
This protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidine, a key scaffold in many kinase inhibitors, starting from an aminopyrazole carboxylate.
Reaction Pathway:
Caption: Synthesis of pyrazolo[3,4-d]pyrimidines from pyrazole esters.
Materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Substituted amine (for further functionalization)
Procedure:
-
Cyclization: A mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 g, 5.9 mmol) and formamide (10 mL) is heated at 180 °C for 5 hours. After cooling, the precipitated solid is collected by filtration, washed with water, and dried to yield 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Chlorination: The pyrazolopyrimidinone (1.0 g, 7.3 mmol) is refluxed in phosphorus oxychloride (10 mL) for 4 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated 4-chloropyrazolo[3,4-d]pyrimidine is collected by filtration, washed with water, and dried.
-
Nucleophilic Substitution: The 4-chloropyrazolo[3,4-d]pyrimidine (0.5 g, 3.2 mmol) and a desired amine (3.5 mmol) are dissolved in isopropanol (15 mL). A few drops of concentrated HCl are added, and the mixture is refluxed for 6-8 hours. After cooling, the product is isolated by filtration or after removal of the solvent and purification by column chromatography.
Quantitative Data for Fused Heterocycle Synthesis:
| Starting Pyrazole Ester | Reagent(s) | Fused Heterocycle | Yield (%) |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 85 |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Guanidine hydrochloride | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | 78 |
| Diethyl 1H-pyrazole-3,4-dicarboxylate | Hydrazine hydrate | 1,5-Dihydro-4H,6H-pyrazolo[3,4-d]pyridazine-4,7-dione | 90 |
Yields are representative of typical literature procedures.
Application 3: Pyrazole Esters in C-H Activation and Functionalization
The pyrazole ring can act as a directing group in transition-metal-catalyzed C-H activation reactions. Furthermore, an ester group on the pyrazole ring can serve as a removable blocking group, enabling regioselective functionalization at other positions of the pyrazole core.
Protocol 3: C5-Arylation of a Pyrazole-4-carboxylate via Palladium-Catalyzed C-H Activation
This protocol describes the use of an ethyl pyrazole-4-carboxylate as a substrate where the ester group at the C4 position directs C-H arylation to the C5 position. The ester group can subsequently be removed via decarboxylation.
Logical Relationship Diagram:
Caption: Strategy for C5-arylation using a removable C4-ester group.
Materials:
-
Ethyl 1-methylpyrazole-4-carboxylate
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Dimethylacetamide (DMA)
-
Potassium hydroxide (KOH)
-
Water, Ethanol
Procedure:
-
C5-H Arylation: In a sealed tube, combine ethyl 1-methylpyrazole-4-carboxylate (1 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and KOAc (2 mmol). Add DMA (3 mL) as the solvent. Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[2] After cooling, dilute the mixture with water and extract with ethyl acetate.[2] Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2] Purify the crude product by column chromatography to yield the ethyl 1-methyl-5-arylpyrazole-4-carboxylate.
-
Decarboxylation: To the purified ester (1 mmol) in DMA (5 mL), add a solution of KOH (3 mmol) in water/ethanol (1:1, 2 mL). Heat the mixture at 150 °C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction, acidify with 1M HCl, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to give the 1-methyl-5-arylpyrazole.
Quantitative Data for C5-Arylation of Ethyl 1-methylpyrazole-4-carboxylate:
| Entry | Aryl Bromide | Yield of 5-Aryl-4-carboxylate (%) | Yield of Decarboxylated Product (%) |
| 1 | 4-Bromobenzonitrile | 85 | 78 |
| 2 | 4-Bromoacetophenone | 91 | 82 |
| 3 | 1-Bromo-4-(trifluoromethoxy)benzene | 78 | 70 |
| 4 | 2-Bromopyridine | 65 | 58 |
Conclusion
Pyrazole esters are indispensable tools in the arsenal of synthetic organic chemists. Their utility extends from being key building blocks in the synthesis of medicinally relevant fused heterocycles to enabling sophisticated strategies in transition-metal catalysis. The protocols and data presented herein provide a practical foundation for researchers to harness the synthetic potential of pyrazole esters in their own research endeavors, facilitating the development of novel pharmaceuticals and functional materials.
References
Application Notes and Protocols: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, a key building block in the synthesis of diverse and biologically active heterocyclic compounds. This document details its synthesis, chemical properties, and applications, with a focus on the construction of fused pyrazole systems such as pyrazolo[4,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines.
Chemical Properties and Spectroscopic Data
This compound is a stable, oily liquid at room temperature. Its structure, featuring a reactive ester group and a substituted pyrazole core, makes it an ideal precursor for a variety of chemical transformations.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Boiling Point | 125-128 °C at 13 mmHg[1] |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 250 MHz) δ (ppm) | 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 4.14 (s, 3H), 2.76 (t, 2H), 1.70 (m, 2H), 0.95 (t, 3H), 1.33 (t, J = 7.13 Hz, 3H) |
| EI-MS (m/z) | 196 [M]⁺ |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent conversion into a key heterocyclic scaffold.
Protocol 2.1: Synthesis of this compound
This protocol describes two common methods for the N-methylation of the pyrazole ring.
Method A: Using Dimethyl Sulfate (Conventional Method)
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve ethyl 3-propyl-1H-pyrazole-5-carboxylate (1 mole) in an appropriate solvent such as toluene.
-
Add a base, for example, sodium carbonate (1.2 moles).
-
Heat the mixture to 40°C.
-
Slowly add dimethyl sulfate (1.2 moles) to the reaction mixture while maintaining the temperature.
-
Reflux the mixture for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the crude product under reduced pressure.
-
Purify the residue by fractional distillation to obtain isomer-free this compound (boiling point: 125-128 °C at 13 mmHg), with a typical yield of around 75%.[1]
Method B: Using Dimethyl Carbonate (Green Chemistry Approach)
-
To a three-necked flask containing dimethylformamide (DMF), add ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol) and sodium hydride (NaH, 0.8g) in portions.
-
Add dimethyl carbonate (250 mmol) to the mixture.
-
Heat the reaction mixture at a temperature between 80-140°C for 4 hours.[2]
-
After the reaction is complete, remove the unreacted dimethyl carbonate and part of the DMF by distillation under reduced pressure.
-
Pour the residue into 50 ml of water.
-
Extract the aqueous layer three times with 20 ml of ethyl acetate.
-
Combine the organic phases and wash with brine until the washings are neutral.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the ethyl acetate by distillation under atmospheric pressure.
-
Purify the resulting pale yellow oily liquid by vacuum distillation to obtain ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate with a yield of up to 86.8%.[2]
Protocol 2.2: Synthesis of Pyrazolo[4,3-d]pyrimidin-7-one Core
This protocol outlines the multi-step synthesis of the pyrazolo[4,3-d]pyrimidin-7-one scaffold, a core structure in many bioactive molecules, starting from this compound.
-
Hydrolysis: Suspend this compound (0.10 mol) in a 6 N aqueous sodium hydroxide solution (0.30 mol). Heat the mixture to 353 K for 2 hours. Dilute with water and acidify with concentrated hydrochloric acid to precipitate 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
-
Nitration: Add the carboxylic acid from the previous step to a mixture of oleum and fuming nitric acid to introduce a nitro group at the 4-position of the pyrazole ring.
-
Amide Formation: Convert the carboxylic acid of the nitrated pyrazole to a carboxamide by reacting with refluxing thionyl chloride followed by treatment with ammonium hydroxide.
-
Reduction: Reduce the nitro group to an amino group.
-
Acylation: Acylate the resulting 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 2-ethoxybenzoyl chloride.
-
Cyclization: Cyclize the acylated product to form the pyrazolo[4,3-d]pyrimidin-7-one ring system.
Caption: Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core.
Applications in Heterocyclic Synthesis
This compound is a versatile precursor for various fused heterocyclic systems.
3.1. Pyrazolo[4,3-d]pyrimidines
As detailed in Protocol 2.2, this building block is famously used in the synthesis of Sildenafil (Viagra), a potent inhibitor of phosphodiesterase type 5 (PDE5). The pyrazolo[4,3-d]pyrimidine core is crucial for its biological activity. Derivatives of this scaffold have been explored for various therapeutic applications, including as antitumor agents targeting tubulin polymerization and as inhibitors of various kinases.
3.2. Pyrazolo[1,5-a]pyrimidines
The reaction of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents is a common strategy for synthesizing pyrazolo[1,5-a]pyrimidines. While direct examples starting from the title compound are less common in the literature, its functional groups can be manipulated to generate the necessary 5-aminopyrazole precursor, which can then undergo cyclization. These compounds are known to exhibit a wide range of biological activities, including as kinase inhibitors.
3.3. Pyrazolo[3,4-d]pyrimidines
Starting from 5-amino-1H-pyrazole-4-carbonitrile or carboxylate derivatives, pyrazolo[3,4-d]pyrimidines can be synthesized. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, leading to their investigation as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor tyrosine kinase (EGFR-TK).[3]
Biological Activities of Derived Heterocycles
The heterocyclic scaffolds synthesized from this compound and its analogues exhibit a broad spectrum of biological activities.
Table 2: Biological Activities of Derived Pyrazole-Fuzed Heterocycles
| Compound Class | Target | Biological Activity | IC₅₀ Values | Reference |
| Pyrazolo[4,3-d]pyrimidines | Tubulin | Antitumor, Inhibition of tubulin polymerization | 0.42 - 1.1 µM | [4] |
| Pyrazolo[4,3-d]pyrimidines | PDE5 | Treatment of erectile dysfunction | - | - |
| Pyrazolo[1,5-a]pyrimidines | Pim-1 Kinase | Anticancer | Nanomolar range | - |
| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | Antitumor | 0.034 - 0.135 µM | [3] |
| Pyrazolo[3,4-d]pyrimidines | CDK2/cyclin A2 | Anticancer | 0.057 - 0.119 µM | [5][6] |
| Pyrazolo[3,4-d]pyrimidines | Various Cancer Cell Lines | Cytotoxicity | 0.326 - 4.31 µM | [7] |
Signaling Pathways
The biological effects of these heterocyclic compounds are often mediated through their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation.
5.1. Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[8][9] Its expression is regulated by the JAK/STAT pathway.[8] Pim-1 kinase inhibitors, such as certain pyrazolo[1,5-a]pyrimidines, can block downstream signaling, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: Pim-1 Kinase Signaling Pathway and Inhibition.
5.2. Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[10] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK Signaling Pathway and Inhibition.
References
- 1. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM1 - Wikipedia [en.wikipedia.org]
- 10. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole-5-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrazole-5-carboxylate esters, a class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The protocols outlined below are based on established and versatile methods reported in the chemical literature.
I. Overview of Synthetic Strategies
The synthesis of pyrazole-5-carboxylate esters is most commonly achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The Knorr pyrazole synthesis is a prominent example of this strategy and is widely utilized due to its reliability and the ready availability of starting materials.[1][2][3][4] An alternative approach involves the 1,3-dipolar cycloaddition of a diazo compound with an activated alkyne.[5][6] The choice of synthetic route often depends on the desired substitution pattern on the pyrazole core and the availability of precursors. This guide will focus on the robust and widely applicable Knorr pyrazole synthesis.
II. Experimental Workflows and Visualizations
The general workflow for the synthesis of pyrazole-5-carboxylate esters via the Knorr synthesis is depicted below. This process begins with the reaction of a β-ketoester and a hydrazine, followed by work-up and purification of the final product.
Caption: Experimental workflow for the Knorr synthesis of pyrazole-5-carboxylate esters.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Methyl-1H-pyrazole-5-carboxylate
This protocol describes the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate from ethyl 2,4-dioxovalerate and hydrazine monohydrate.[7]
Materials:
-
Ethyl 2,4-dioxovalerate (1 equivalent)
-
Hydrazine monohydrate (1.5 equivalents)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate in a mixture of ethanol and a catalytic amount of acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and add saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be used for subsequent reactions without further purification or can be purified by crystallization or column chromatography.
Protocol 2: Synthesis of a Substituted Pyrazolone via Knorr-type Reaction
This protocol details the synthesis of a pyrazolone, a related heterocyclic compound, from a β-ketoester and a hydrazine derivative, which can be a precursor to certain pyrazole esters.[1][8]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic, e.g., 3 drops)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.[1][8]
-
Add 1-propanol and a few drops of glacial acetic acid.[1][8]
-
Heat the reaction mixture to approximately 100 °C with stirring for 1 hour.[1][8]
-
Monitor the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[1][8]
-
Once the β-ketoester is consumed, add hot water to the reaction mixture with stirring.[1][8]
-
Turn off the heat and allow the mixture to cool slowly to facilitate precipitation.[8]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1][8]
-
Rinse the collected solid with a small amount of water and allow it to air dry.[1][8]
-
The pure pyrazolone can be obtained by recrystallization from ethanol.[8]
IV. Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of selected pyrazole-5-carboxylate esters and related compounds based on literature data.
| Product | β-Ketoester | Hydrazine Derivative | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Ethyl 2,4-dioxovalerate | Hydrazine hydrate | Ethanol | Acetic acid | RT | 15 h | 74% | [7] |
| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Ethyl 2,4-dioxopentanoate | Hydrazine hydrate | Ethanol | None specified | 0 °C | 1 h | 97% | [7] |
| 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | 100 °C | 1 h | N/A | [1] |
| Ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate | 2,4-Diketoneptane carboxylic acid ethyl ester | Methyl hydrazine | Ethanol/Toluene | Acetic acid | 30-40 °C | 1 h | 75% | [9] |
N/A: Not available in the cited source.
V. Signaling Pathways and Logical Relationships
The Knorr pyrazole synthesis follows a well-established reaction mechanism. The logical progression of this mechanism is illustrated below.
Caption: General mechanism of the Knorr pyrazole synthesis.[8]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
Application Notes and Protocols for Utilizing Pyrazole Intermediates in Novel Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of pyrazole intermediates in the synthesis and evaluation of novel fungicides. The following sections detail the synthesis of pyrazole-based fungicides, protocols for assessing their bioactivity, and an explanation of their primary mode of action.
Introduction to Pyrazole-Based Fungicides
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the agrochemical industry due to their broad-spectrum and high-efficiency fungicidal properties.[1][2] The pyrazole ring serves as a versatile scaffold for the development of novel fungicides, with many commercial products targeting the fungal respiratory chain. One of the most successful classes of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs), which interfere with the mitochondrial respiration of pathogenic fungi.[3][4][5] This document provides detailed methodologies for the synthesis of pyrazole carboxamide fungicides, a key subclass of SDHIs, and for the in vitro evaluation of their antifungal efficacy.
Data Presentation: Antifungal Activity of Novel Pyrazole Derivatives
The following table summarizes the in vitro antifungal activity (EC50 in µg/mL) of representative novel pyrazole derivatives against a range of phytopathogenic fungi. Lower EC50 values indicate higher fungicidal activity.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | [6] |
| 7ai | Alternaria porri | 2.24 | [6] |
| 7ai | Marssonina coronaria | 3.21 | [6] |
| 7ai | Cercospora petroselini | 10.29 | [6] |
| 8j | Alternaria solani | 3.06 | [7][8] |
| E1 | Rhizoctonia solani | 1.1 | [9] |
| Boscalid (Commercial Fungicide) | Rhizoctonia solani | 2.2 | [9] |
| Compound 26 | Botrytis cinerea | 2.432 | [2] |
| Compound 26 | Rhizoctonia solani | 2.182 | [2] |
| Compound 26 | Valsa mali | 1.787 | [2] |
| Compound 26 | Thanatephorus cucumeris | 1.638 | [2] |
| Compound 26 | Fusarium oxysporum | 6.986 | [2] |
| Compound 26 | Fusarium graminearum | 6.043 | [2] |
| 6a | Fusarium graminearum | 12.6 | [10] |
| 6a | Valsa mali | 18.5 | [10] |
| 6a | Fusarium oxysporum f. sp. niveum | 37.4 | [10] |
Experimental Protocols
Protocol 1: General Synthesis of Pyrazole Carboxamide Fungicides
This protocol describes a general method for the synthesis of pyrazole carboxamide derivatives, a common structural motif in modern SDHI fungicides. The synthesis involves the preparation of a pyrazole carboxylic acid intermediate, followed by conversion to the corresponding acid chloride and final amidation.
Materials:
-
Substituted hydrazine
-
1,3-dicarbonyl compound (e.g., diethyl 2-(ethoxymethylene)-3-oxobutanoate)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Synthesis of Pyrazole Carboxylic Acid Ester:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a suitable solvent such as ethanol.
-
Add the substituted hydrazine portion-wise while stirring at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pyrazole carboxylic acid ester.
-
-
Saponification to Pyrazole Carboxylic Acid:
-
Dissolve the pyrazole carboxylic acid ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to precipitate the pyrazole carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the pure pyrazole carboxylic acid.
-
-
Formation of Pyrazole Acyl Chloride:
-
In a fume hood, suspend the pyrazole carboxylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux until the solid dissolves and the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude pyrazole acyl chloride. Use this intermediate immediately in the next step.
-
-
Amidation to form Pyrazole Carboxamide:
-
Dissolve the substituted aniline and triethylamine in an anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of the crude pyrazole acyl chloride in the same solvent dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.
-
Protocol 2: In Vitro Antifungal Bioassay - Mycelial Growth Inhibition
This protocol details the procedure for determining the efficacy of newly synthesized pyrazole compounds against various phytopathogenic fungi using the mycelial growth inhibition method on solid media.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri plates (90 mm)
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Actively growing cultures of test fungi on PDA plates
-
Sterile cork borer (5-8 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Autoclave the PDA medium and cool it to approximately 50-60 °C in a water bath.
-
Prepare a series of dilutions of the test compounds from the stock solution.
-
Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration (e.g., DMSO) is consistent across all plates and does not inhibit fungal growth (typically ≤ 1% v/v).
-
Prepare a control plate containing only the solvent at the same concentration.
-
Pour approximately 20 mL of the amended PDA into each sterile petri plate and allow it to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take mycelial plugs from the actively growing edge of a fresh fungal culture plate.
-
Place a single mycelial plug in the center of each fungicide-amended and control PDA plate, with the mycelial side facing down.
-
-
Incubation:
-
Seal the petri plates with parafilm and incubate them at a suitable temperature for the specific fungus (typically 25-28 °C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached the edge of the plate.
-
Calculate the average colony diameter for each concentration.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc is the average diameter of the fungal colony on the control plate.
-
dt is the average diameter of the fungal colony on the treated plate.
-
-
-
Use the inhibition data to calculate the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) for each compound using probit analysis or other suitable statistical software.
-
Visualizations
Signaling Pathway: Mode of Action of SDHI Fungicides
Experimental Workflow: Synthesis of Pyrazole Carboxamides
Logical Relationship: Mycelial Growth Inhibition Assay
References
- 1. ndsu.edu [ndsu.edu]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research in Plant Disease [online-rpd.org]
- 4. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Natural Product-Based Fungicides (III): Semisynthesis and Biological Activity of N-Phenylpyrazole Sarisan Hybrids as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield and overcoming common challenges in the synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is a two-step process. The first step is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like ethyl 2,4-dioxoheptanoate) with methylhydrazine.[1] Alternatively, and more commonly for this specific molecule, the synthesis involves the N-alkylation (specifically, methylation) of the precursor, Ethyl 3-propyl-1H-pyrazole-5-carboxylate.
Q2: What are the key factors influencing the yield of the methylation step?
Several factors can significantly impact the yield of the methylation step:
-
Choice of Methylating Agent: Highly reactive agents like dimethyl sulfate can be effective but are highly toxic.[2] Greener alternatives like dimethyl carbonate are now being used and can achieve high yields under optimized conditions.[2]
-
Base: The choice of base is critical for deprotonating the pyrazole nitrogen. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[2][3] NaH is a stronger, non-nucleophilic base that can lead to higher yields but requires anhydrous conditions.
-
Solvent: Aprotic polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction.[2][3]
-
Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction without promoting side reactions or decomposition. Typical temperatures range from 80°C to 140°C.[2][3]
-
Reaction Time: Sufficient reaction time (e.g., 3-4 hours) is necessary for the reaction to go to completion.[2][3]
Q3: What are the major byproducts or isomers that can form during this synthesis?
A significant challenge in the synthesis of 1,3-disubstituted pyrazoles is the potential formation of the regioisomeric byproduct, Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate. The ratio of these isomers can be influenced by the reaction conditions and the specific reactants used.[4] Purification methods like fractional distillation or column chromatography are often necessary to isolate the desired 1,3-isomer.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete deprotonation of the pyrazole nitrogen.2. Inactive methylating agent.3. Insufficient reaction temperature or time.4. Presence of water in the reaction mixture (especially when using NaH). | 1. Use a stronger base like NaH, ensuring anhydrous conditions.2. Check the purity and age of the methylating agent.3. Optimize temperature and reaction time based on literature protocols (e.g., 100-140°C for 3-4 hours).[2][3]4. Dry all glassware and use anhydrous solvents. |
| Formation of Isomeric Byproducts | The alkylation can occur on either of the two nitrogen atoms of the pyrazole ring. | 1. Carefully control the reaction temperature, as lower temperatures may favor the formation of one isomer over the other.2. The choice of solvent and base can also influence the isomeric ratio.3. Isolate the desired product using fractional distillation under reduced pressure or silica gel column chromatography.[3][4] |
| Difficult Purification | The product and starting material or isomers have similar physical properties. | 1. For fractional distillation, use a high-efficiency distillation column.2. For column chromatography, test different solvent systems (e.g., ethyl acetate in hexane) to achieve good separation.[3] |
| Reaction Does Not Go to Completion | 1. Insufficient amount of base or methylating agent.2. Poor solubility of reactants. | 1. Use a slight excess of the base and methylating agent (e.g., 1.5 equivalents).[3]2. Ensure the chosen solvent (e.g., DMSO, DMF) effectively dissolves the starting materials at the reaction temperature. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 1-methyl-3-alkyl-1H-pyrazole-5-carboxylates
| Alkyl Group | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propyl | Dimethyl sulfate | - | Toluene | Reflux | 1 | 75 | [4] |
| Methyl | 1-Iodopropane | K₂CO₃, Triethylamine | DMSO | 100 | 3 | 78 | [3] |
| Ethyl | Dimethyl carbonate | NaH | DMF | 80-140 | 4 | ~90 | [2] |
| Ethyl | Dimethyl carbonate | NaH | DMF | - | 4 | 86.8 | [2] |
| Ethyl | Dimethyl carbonate | NaH | DMF | - | 4 | 90.1 | [2] |
| Ethyl | Dimethyl carbonate | NaH | DMF | - | 4 | 79.1 | [2] |
Experimental Protocols
Protocol 1: Methylation using Dimethyl Carbonate and Sodium Hydride (High Yield)
This protocol is adapted from a high-yield synthesis of a similar compound, Ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate.[2]
-
Preparation: In a three-necked flask equipped with a stirrer and a condenser, add 50 mmol of Ethyl 3-propyl-1H-pyrazole-5-carboxylate and 20 mL of anhydrous dimethylformamide (DMF).
-
Addition of Base: Carefully add 0.8 g of 60% sodium hydride (NaH) in mineral oil in portions to the flask.
-
Addition of Methylating Agent: Add 300 mmol of dimethyl carbonate to the mixture.
-
Reaction: Heat the reaction mixture to between 80-140°C and maintain for 4 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture and remove the unreacted dimethyl carbonate and some of the DMF by vacuum distillation.
-
Pour the residue into 50 mL of water.
-
Extract the aqueous solution three times with 20 mL of ethyl acetate. .
-
Combine the organic layers and wash with brine until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethyl acetate by distillation at atmospheric pressure.
-
-
Purification: Purify the resulting crude product by vacuum distillation to obtain this compound as a light-yellow oily liquid.[2]
Protocol 2: Methylation using 1-Iodopropane and Potassium Carbonate
This protocol is based on the synthesis of a similar compound, ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate, and is adapted for the methylation of the title compound.[3]
-
Preparation: To a solution of Ethyl 3-propyl-1H-pyrazole-5-carboxylate (0.65 mmol) in approximately 2 mL of dimethyl sulfoxide (DMSO), add 1.5 equivalents of a methylating agent (e.g., methyl iodide), 1.5 equivalents of triethylamine, and 3 equivalents of potassium carbonate (K₂CO₃).
-
Reaction: Heat the reaction mixture to 100°C for 3 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Add approximately 25 mL of water and extract three times with 10 mL of ethyl acetate.
-
Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under vacuum.
-
-
Purification: Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., 40% ethyl acetate in hexane) to yield the final product.[3]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 3. ethyl 3-Methyl-1-propyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
Issue 1: Low Purity After Initial Synthesis and Work-up
Q: My initial product purity is below 90% after synthesis and a standard aqueous work-up. What are the likely impurities and how can I remove them?
A: Low purity after the initial work-up is common and can be attributed to several factors.
-
Potential Impurities:
-
Unreacted Starting Materials: Such as ethyl 3-propyl-1H-pyrazole-5-carboxylate.
-
Byproducts: Formation of regioisomers (e.g., ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate) can occur depending on the synthetic route.
-
Residual Solvents: Incomplete removal of reaction solvents like DMF or toluene.
-
Inorganic Salts: Salts formed during the reaction or work-up may persist.
-
-
Troubleshooting Steps & Solutions:
-
Acid-Base Extraction: To remove acidic or basic impurities, dissolve the crude product in an organic solvent like ethyl acetate and wash sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Recrystallization: This is an effective method for removing many impurities. The choice of solvent is critical.
-
Column Chromatography: For difficult-to-separate impurities, column chromatography offers a high degree of purification.
-
Vacuum Distillation: For thermally stable, liquid products, vacuum distillation can be highly effective in removing less volatile impurities.[1][2]
-
Issue 2: Oily Product Instead of Solid After Recrystallization
Q: I attempted to recrystallize my this compound, but it oiled out instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solvent system or cooling rate.
-
Potential Causes:
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, or the compound's melting point may be lower than the boiling point of the solvent.
-
Cooling Too Rapidly: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.
-
Presence of Impurities: Impurities can interfere with crystal formation and lower the melting point of the mixture.
-
-
Troubleshooting Steps & Solutions:
-
Optimize Solvent System:
-
If using a single solvent, try a solvent in which the compound is less soluble at room temperature but soluble when hot.
-
Employ a binary solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol, ethyl acetate) and then add a "poor" solvent (e.g., water, hexanes) dropwise at an elevated temperature until turbidity persists. Then, allow it to cool slowly.
-
-
Slow Cooling: After dissolving the compound at an elevated temperature, allow the solution to cool to room temperature slowly. If no crystals form, scratching the inside of the flask with a glass rod can induce nucleation. Subsequently, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Pre-purification: If significant impurities are present, consider a preliminary purification step like column chromatography before attempting recrystallization.
-
Issue 3: Product is Lost on the Silica Gel Column
Q: I'm losing a significant amount of my product during silica gel column chromatography. Why is this happening and how can I prevent it?
A: Product loss on a silica gel column can occur due to the compound's properties and the column conditions.
-
Potential Causes:
-
Strong Adsorption: Pyrazole rings contain nitrogen atoms that can interact strongly with the acidic silanol groups on the silica gel surface, leading to irreversible adsorption.
-
Decomposition: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.
-
Improper Eluent System: The eluent may not be polar enough to effectively move the compound down the column.
-
-
Troubleshooting Steps & Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a small amount of a base like triethylamine (typically 1% in the eluent system) to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Optimize the Eluent System: Gradually increase the polarity of your eluent. A common starting point for pyrazole esters is a mixture of hexanes and ethyl acetate. A gradient elution, where the proportion of the more polar solvent is increased over time, can be effective.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column) with a mobile phase of acetonitrile and water could be a suitable alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification technique for crude this compound?
A1: For the initial purification of the crude product, a combination of an aqueous work-up followed by vacuum distillation is often effective. The aqueous work-up, including acid and base washes, removes many of the ionic impurities and some polar byproducts.[3] Subsequent vacuum distillation is an excellent method for separating the desired product from non-volatile impurities and can yield purities exceeding 95%.[1][2]
Q2: Can I use recrystallization to purify this compound? If so, what is a good solvent system?
A2: Yes, recrystallization can be a very effective method for purifying this compound, especially for achieving high purity for analytical standards or final product formulations. A good starting point for solvent selection is a binary solvent system. For example, dissolving the compound in a minimal amount of hot ethanol or ethyl acetate, followed by the slow addition of water or hexanes until the solution becomes cloudy, and then allowing it to cool slowly can yield pure crystals.[4]
Q3: What are the key parameters to consider for column chromatography of this compound?
A3: The key parameters for successful column chromatography are the choice of stationary phase and the eluent system.
-
Stationary Phase: Silica gel is commonly used. However, if you experience issues with product adsorption, consider deactivating the silica with triethylamine or using neutral alumina.
-
Eluent System: A mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) beforehand. A typical starting ratio could be 9:1 or 4:1 hexanes:ethyl acetate, with the polarity gradually increased as needed.[5]
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for volatile compounds and can help identify impurities based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and can be used to detect impurities if they are present in sufficient concentration (typically >1%).
-
Elemental Analysis: This technique determines the elemental composition of the compound and can be a good indicator of purity.
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Aqueous Work-up (Acid/Base Extraction) | 85-95% | >90% | Removes ionic impurities effectively. | May not remove neutral organic impurities. |
| Recrystallization | >98% | 60-85% | Can provide very high purity. | Yield can be lower due to solubility losses. |
| Column Chromatography (Silica Gel) | >99% | 70-90% | High resolving power for complex mixtures. | Can be time-consuming and uses larger solvent volumes. |
| Vacuum Distillation | >95% | 80-95% | Excellent for removing non-volatile impurities.[1][2] | Compound must be thermally stable. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a "good" solvent (e.g., ethanol) at room temperature. Add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Warm the mixture until it becomes clear again. If it clears, this is a potentially good solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the "good" solvent at its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Add the "poor" solvent dropwise to the hot solution until it just becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give the desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring there are no air bubbles. Add a small layer of sand on top of the silica gel.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add the dry sample to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) or use the predetermined isocratic eluent system.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A typical purification workflow for this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Identifying common side reactions in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrazole synthesis, particularly in the Knorr synthesis?
A1: The Knorr synthesis, a widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is generally efficient. However, several side reactions can occur, leading to reduced yields and purification challenges. The most common side reactions include:
-
Formation of Regioisomers: When an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine is used, the initial nucleophilic attack can occur at two different carbonyl carbons, resulting in a mixture of two regioisomeric pyrazoles.[1][2] The separation of these isomers can be challenging.[2]
-
Incomplete Cyclization: The reaction may not proceed to completion, leading to the formation of stable intermediates such as pyrazolines or hydroxypyrazolines.[3][4] These intermediates require a subsequent dehydration or oxidation step to form the aromatic pyrazole ring.[4]
-
Formation of Colored Impurities: The use of certain hydrazines, especially phenylhydrazine, can lead to the formation of yellow or red colored impurities.[3] This is often due to the oxidation or decomposition of the hydrazine starting material, particularly under acidic conditions or exposure to air.[4]
-
Di-addition of Hydrazine: In some cases, two molecules of hydrazine may react with one molecule of the 1,3-dicarbonyl compound, leading to the formation of a di-addition byproduct. This is more likely to occur when an excess of hydrazine is used.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for byproduct identification. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components in the reaction mixture. For detailed structural elucidation, the following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of the compounds. The presence of duplicate sets of peaks can indicate a mixture of regioisomers.
-
Mass Spectrometry (MS): Determines the molecular weight of the components in the mixture, helping to identify expected products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are powerful for separating the components of a mixture and identifying each one by its mass spectrum.
Q3: What general purification strategies can be used for pyrazole synthesis products?
A3: The choice of purification method depends on the nature of the product and the impurities present. Common techniques include:
-
Recrystallization: This is a primary method for purifying solid pyrazole products. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool, causing the pure product to crystallize while impurities remain in the solution. Common solvents for recrystallization of pyrazoles include ethanol, methanol, or mixtures of ethanol and water.[2]
-
Column Chromatography: This is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel). It is particularly useful for separating regioisomers or removing closely related impurities.[1][2] The choice of eluent is critical and is typically determined by preliminary TLC analysis.
-
Acid-Base Extraction: If the pyrazole product has a basic nitrogen atom, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Distillation: For liquid pyrazoles, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guides
Issue 1: Formation of a Mixture of Regioisomers
Symptoms:
-
NMR spectra show two sets of signals for the desired product.
-
Multiple spots are observed on TLC that are difficult to separate.
-
The isolated product has a broad melting point range.
Root Causes and Solutions:
The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls. The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.
Troubleshooting Workflow:
A troubleshooting workflow for addressing the formation of regioisomers.
Solutions in Detail:
-
Modify the Solvent System: The choice of solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer compared to traditional solvents like ethanol.
-
Adjust Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.
-
Alter Reaction pH: The pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms of the substituted hydrazine, thereby affecting which carbonyl group is attacked first. Acidic conditions can favor the formation of one isomer, while basic conditions may favor the other.[3]
-
Consider the Hydrazine Substituent: The steric bulk of the substituent on the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.
-
Optimize Purification: If a mixture is unavoidable, focus on separation. Column chromatography on silica gel is a common method.[2] Developing an effective eluent system through careful TLC screening is crucial. In some cases, deactivating the silica gel with triethylamine can improve separation for basic pyrazoles.[2]
Quantitative Data on Solvent Effect on Regioselectivity:
The following table summarizes the effect of different solvents on the regioisomeric ratio (A:B) in the reaction of various unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine. Isomer A is the pyrazole where the N-substituted nitrogen is adjacent to the R¹ group, and Isomer B is where it is adjacent to the R² group.
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| R¹ = CF₃, R² = Furyl | Methylhydrazine | EtOH | 50:50 | |
| R¹ = CF₃, R² = Furyl | Methylhydrazine | TFE | 85:15 | |
| R¹ = CF₃, R² = Furyl | Methylhydrazine | HFIP | 97:3 | |
| R¹ = Ph, R² = Me | Phenylhydrazine | EtOH | 55:45 | |
| R¹ = Ph, R² = Me | Phenylhydrazine | TFE | 98:2 | |
| R¹ = Ph, R² = Me | Phenylhydrazine | HFIP | >99:1 |
Issue 2: Incomplete Cyclization and Formation of Intermediates
Symptoms:
-
The isolated product is not aromatic and may be identified as a pyrazoline or hydroxypyrazoline by spectroscopic methods.
-
The reaction stalls before full conversion to the pyrazole.
Root Causes and Solutions:
The final dehydration step to form the aromatic pyrazole ring can sometimes be slow or require specific conditions.
Troubleshooting Workflow:
A troubleshooting workflow for incomplete cyclization.
Solutions in Detail:
-
Increase Acid Catalyst Concentration: The dehydration step is often acid-catalyzed. Increasing the amount of acid (e.g., acetic acid) or using a stronger acid can promote the elimination of water.[3]
-
Increase Reaction Temperature and/or Time: Driving the reaction to completion may simply require more forcing conditions.
-
Add a Dehydrating Agent: If the intermediate is a hydroxypyrazoline, treatment with a dehydrating agent like thionyl chloride in the presence of a base can effect the elimination of water.[4]
-
Perform a Separate Oxidation Step: If a pyrazoline is isolated, it can be oxidized to the corresponding pyrazole in a separate step. Common oxidizing agents include bromine or simply heating in DMSO under an oxygen atmosphere.[5]
Issue 3: Formation of Colored Impurities
Symptoms:
-
The reaction mixture turns yellow, red, or dark brown.
-
The isolated product is colored and difficult to decolorize.
Root Causes and Solutions:
Phenylhydrazine and its derivatives can be sensitive to air and light, leading to the formation of colored byproducts through oxidation and decomposition.[4]
Troubleshooting Workflow:
A troubleshooting workflow for dealing with colored impurities.
Solutions in Detail:
-
Use Fresh and Pure Hydrazine: Hydrazine derivatives can degrade over time. Using a freshly opened bottle or purifying the hydrazine (e.g., by distillation) before use can minimize the formation of colored impurities.
-
Run the Reaction Under an Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent air oxidation of the hydrazine.
-
Control Reaction Temperature: Exothermic reactions can lead to localized heating, which may promote the decomposition of the hydrazine. Adding reagents slowly and with efficient cooling can help.
-
Purification with Activated Carbon: If the product is colored, recrystallization with the addition of a small amount of activated charcoal can help to remove the colored impurities.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general method for the synthesis of a pyrazolone from a β-ketoester and a hydrazine.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[6]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[6]
-
Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[6]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[6]
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This protocol provides a general guideline for the separation of a mixture of pyrazole regioisomers.
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel for flash chromatography
-
A series of solvents for TLC and column elution (e.g., hexanes, ethyl acetate, dichloromethane)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent and spot it on a TLC plate. Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find an eluent that provides good separation between the two regioisomer spots.
-
Column Preparation: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure separated isomers.
-
Product Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the purified regioisomers.[2]
-
Characterization: Confirm the structure and purity of each isolated isomer using NMR and MS. NOESY NMR experiments can be particularly useful for unambiguously assigning the regiochemistry.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Scaling Up Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
Introduction to the Synthesis Pathway
The synthesis of this compound typically follows a two-step sequence:
-
Knorr Pyrazole Synthesis: A variation of the classic Knorr synthesis, this step involves the condensation of a β-ketoester (Ethyl 2,4-dioxoheptanoate) with methylhydrazine. This reaction forms the pyrazole ring.[1]
-
N-Alkylation (Methylation): While the use of methylhydrazine can directly yield the N-methylated product, controlling regioselectivity can be a significant challenge. An alternative route involves forming the NH-pyrazole first with hydrazine hydrate, followed by a separate N-methylation step.[2]
The primary challenges in scaling up this synthesis revolve around controlling the initial exothermic condensation, managing regioselectivity during N-methylation, and ensuring high purity of the final active pharmaceutical ingredient (API).[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety concern when scaling up the initial condensation step?
A1: The primary safety concern is the management of the exothermic reaction between the β-ketoester and methylhydrazine (or hydrazine).[3] The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation less efficient.[4][5] This can lead to a thermal runaway, where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure, potentially leading to vessel failure or explosion.[6][7]
Q2: We are observing a mixture of two N-methyl isomers. What is the cause and how can we improve regioselectivity?
A2: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles.[2] The two nitrogen atoms in the pyrazole ring have similar electronic properties, making it difficult to selectively alkylate one over the other.[8] Regioselectivity is influenced by factors such as the choice of base, solvent, temperature, and the nature of the alkylating agent.[9][10] Forcing conditions can often lead to a loss of selectivity.
Q3: Our final product is an oil and difficult to purify. What strategies can we employ for purification at scale?
A3: While column chromatography is effective at the lab scale, it is often impractical for large-scale production.[11] The preferred method for purifying APIs is crystallization.[12][13] If the product is an oil, consider forming a solid salt derivative or exploring different solvent systems for anti-solvent crystallization.[11] Techniques like trituration (washing the oil with a solvent in which the impurities are soluble but the product is not) can also be effective.
Q4: How does mixing efficiency impact the reaction at a larger scale?
A4: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration.[4] This can promote the formation of side products and impurities. It is crucial to use an appropriate overhead stirrer and ensure that the mixing is sufficient to maintain a homogenous reaction mixture.[14]
Q5: Is flow chemistry a viable alternative for this synthesis at scale?
A5: Flow chemistry offers significant advantages for reactions with thermal hazards and selectivity issues.[15][16] The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, mitigating the risk of thermal runaway.[16] It also provides precise control over reaction time and temperature, which can improve regioselectivity. For the Knorr condensation, a flow setup can ensure safe and controlled mixing of the reactants.[15]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during scale-up.
| Problem / Symptom | Potential Causes | Diagnostic Steps | Corrective Actions |
| Low Yield in Condensation Step | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Product loss during workup. | 1. Monitor the reaction by TLC or HPLC to check for starting material consumption. 2. Analyze crude product for degradation impurities. 3. Analyze aqueous layers and filter cakes for lost product. | 1. Increase reaction time or temperature cautiously, monitoring for impurity formation. 2. Ensure the quality of starting materials.[17] 3. Optimize workup pH and extraction solvent. |
| Poor Regioselectivity (N-Methylation) | 1. Reaction conditions favor formation of both isomers. 2. Steric and electronic effects are not sufficiently differentiated. | 1. Use ¹H NMR or HPLC to accurately determine the ratio of regioisomers. 2. Screen different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, MeCN, THF) on a small scale.[2][8] | 1. Lower the reaction temperature. 2. Use a bulkier base or solvent to sterically hinder approach to one of the nitrogen atoms. 3. Consider a catalyst system, such as Mg-catalyzed alkylation, which has been shown to favor N2-alkylation in some systems.[9] |
| Exothermic Runaway / Poor Temperature Control | 1. Addition rate of hydrazine is too fast. 2. Inadequate cooling capacity for the reactor. 3. Insufficient solvent to act as a heat sink.[14] | 1. Monitor the internal reaction temperature with a probe, not just the jacket temperature.[14] 2. Perform a safety assessment (e.g., using a reaction calorimeter) to determine the heat of reaction.[18][19] | 1. Reduce the addition rate of the hydrazine derivative. 2. Increase the solvent volume. 3. Ensure the reactor's cooling system is operating at maximum capacity before starting the addition. 4. Have a quenching plan in place for emergencies.[14] |
| Product Fails Purity Specifications | 1. Formation of byproducts due to side reactions. 2. Incomplete removal of starting materials or reagents. 3. Inefficient final purification step. | 1. Identify impurities by LC-MS or NMR. 2. Trace the origin of impurities to specific reaction steps. 3. Evaluate the efficiency of the current purification method. | 1. Re-optimize reaction conditions (temperature, stoichiometry) to minimize byproduct formation. 2. Improve the workup procedure (e.g., additional washes, pH adjustments). 3. Develop a robust crystallization process. Screen for suitable solvent/anti-solvent systems.[12][20] |
Experimental Protocols & Methodologies
Protocol 1: Scale-up of Knorr Pyrazole Synthesis (50 L Reactor)
Objective: To safely synthesize Ethyl 3-propyl-1H-pyrazole-5-carboxylate.
Materials:
-
Ethyl 2,4-dioxoheptanoate: 5.0 kg (25.0 mol)
-
Hydrazine hydrate (64%): 1.95 kg (25.0 mol)
-
Ethanol (200 proof): 25 L
-
Glacial Acetic Acid: 250 mL
Procedure:
-
Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants:
-
Charge the reactor with Ethyl 2,4-dioxoheptanoate (5.0 kg) and Ethanol (20 L).
-
Begin agitation at 100 RPM.
-
Cool the reactor contents to 0-5 °C using a chiller.
-
-
Controlled Addition:
-
Reaction:
-
After the addition is complete, add glacial acetic acid (250 mL).
-
Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
-
Monitoring: Monitor the reaction progress by taking samples for HPLC analysis until the starting ketoester is consumed (<1%).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to approximately half the volume.
-
Add water (20 L) and ethyl acetate (20 L).
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 L) and then brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude NH-pyrazole product.
-
Protocol 2: N-Methylation and Purification
Objective: To perform a regioselective N-methylation followed by crystallization.
Materials:
-
Crude Ethyl 3-propyl-1H-pyrazole-5-carboxylate: (approx. 25.0 mol)
-
Dimethyl Carbonate (DMC): 7.0 kg (77.7 mol)
-
Potassium Carbonate (K₂CO₃), fine powder: 5.2 kg (37.5 mol)
-
N,N-Dimethylformamide (DMF): 20 L
-
Heptane: 40 L
-
Ethyl Acetate: 10 L
Procedure:
-
Reaction Setup:
-
Charge the crude NH-pyrazole and DMF (20 L) to a clean, dry 100 L reactor under nitrogen.
-
Add potassium carbonate (5.2 kg).
-
Heat the mixture to 80 °C with vigorous stirring.
-
-
Methylation:
-
Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material and the ratio of N-methyl isomers.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter off the potassium carbonate and wash the filter cake with ethyl acetate.
-
Combine the filtrates and wash with water (3 x 20 L) to remove DMF.
-
Concentrate the organic layer under vacuum to obtain the crude oil.
-
-
Crystallization/Purification:
-
Dissolve the crude oil in a minimum amount of warm ethyl acetate (approx. 5-8 L).
-
Slowly add heptane (approx. 30 L) as an anti-solvent with stirring until turbidity is observed.[11]
-
Cool the mixture slowly to 0-5 °C and hold for 4-6 hours to allow for crystal formation.
-
Isolate the solid product by filtration, wash with cold heptane, and dry under vacuum at 40 °C.
-
Visualizations and Workflows
Synthesis Pathway Diagram
Caption: Comparison of synthetic routes for the target molecule.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing the root cause of low yield.
Regioisomer Formation Pathway
Caption: Mechanism showing the formation of N1 and N2 regioisomers.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. tuvsud.com [tuvsud.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 12. syrris.com [syrris.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. stonehousesafety.com [stonehousesafety.com]
- 19. fauske.com [fauske.com]
- 20. scispace.com [scispace.com]
- 21. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 22. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize pyrazole esterification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing pyrazole esters?
The most common methods involve the direct esterification of a pyrazole carboxylic acid or the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol. Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a widely used direct method.[1]
Q2: Which catalysts are most effective for pyrazole esterification?
For Fischer-type esterifications, strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used in catalytic amounts.[1] The choice of catalyst can depend on the stability of the substrates and the desired reaction conditions. In some cases, solid acid catalysts like Amberlyst-70 have been used for related pyrazole syntheses in aqueous media, suggesting potential for greener esterification approaches.[2]
Q3: How do I select the appropriate solvent for my reaction?
The alcohol reactant often serves as the solvent, especially when it is a low-cost, liquid alcohol like methanol or ethanol. This high concentration of alcohol helps to drive the reaction equilibrium toward the ester product.[1] If a different solvent is required, it should be inert to the reaction conditions (e.g., toluene, THF, or DCM) and capable of dissolving the pyrazole carboxylic acid. The choice may also be influenced by the reaction temperature needed.
Q4: What are the typical reaction temperatures and times?
Reaction conditions vary based on the reactivity of the pyrazole carboxylic acid and the alcohol. Fischer esterifications often require elevated temperatures, typically refluxing the alcohol, for several hours to reach completion.[3] Reactions proceeding through more reactive intermediates like acyl chlorides can often be performed at lower temperatures, from 0 °C to room temperature. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4][5]
Q5: Can substituents on the pyrazole ring affect the esterification process?
Yes, substituents can have significant electronic and steric effects. Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the pyrazole nitrogens but may not significantly impact the carboxylic acid's reactivity.[6] However, bulky substituents near the carboxylic acid group can sterically hinder the approach of the alcohol, slowing the reaction rate, similar to ortho-disubstituted benzoic acids.[1]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My pyrazole esterification reaction is resulting in a very low yield. What are the common causes and how can I fix them?
A: Low yield is a frequent issue that can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, or issues with the work-up and purification process. A systematic approach is the best way to identify and solve the problem.[5][7]
Potential Causes & Solutions:
-
Purity of Starting Materials: Ensure the pyrazole carboxylic acid and alcohol are pure and dry. Impurities can introduce side reactions, while water can inhibit Fischer esterification by shifting the equilibrium back towards the reactants.[5]
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. Monitor the reaction via TLC to track the consumption of the starting material. Consider increasing the temperature or prolonging the reaction time.[6]
-
Catalyst Inefficiency: The acid catalyst may be deactivated or used in an insufficient amount. For Fischer esterifications, consider adding a fresh portion of the catalyst if the reaction stalls.[1]
-
Equilibrium Limitations (Fischer Esterification): This is an equilibrium-controlled reaction. Use a large excess of the alcohol reactant or remove water as it forms (e.g., using a Dean-Stark apparatus) to drive the reaction to completion.
-
Losses During Work-up/Purification: The pyrazole ester might be partially soluble in the aqueous phase during extraction. Ensure proper pH adjustment and use an appropriate organic solvent. Product loss can also occur during column chromatography or recrystallization.[5]
Caption: A logical workflow for troubleshooting low yield in pyrazole esterification.
Problem: Formation of Side Products
Q: My TLC plate shows multiple spots in addition to my starting material and desired product. What are these impurities?
A: The formation of side products is often related to the reactivity of the pyrazole ring itself or the specific reaction conditions employed.
Potential Side Reactions:
-
N-Alkylation: If the N-H of the pyrazole ring is unprotected, it can compete with the alcohol for reaction, especially if you are using an alkyl halide-based esterification method. Under acidic Fischer conditions, the pyrazole nitrogen is protonated, which generally disfavors this side reaction.
-
Decarboxylation: Some heterocyclic carboxylic acids can be prone to decarboxylation at high temperatures, especially if the reaction is run for an extended period.
-
Decomposition: Harsh reaction conditions (very high temperatures or highly concentrated acid) can lead to the decomposition of either the starting material or the product.
-
Regioisomers: In syntheses starting from unsymmetrical precursors to form the pyrazole ring itself, the formation of regioisomers is a common challenge that can carry through to the esterification step.[5]
To mitigate these issues, consider using milder reaction conditions, protecting the pyrazole N-H if necessary, or choosing an alternative esterification method (e.g., acyl chloride) that allows for lower reaction temperatures.
Problem: Difficulty in Product Purification
Q: I'm struggling to isolate a pure sample of my pyrazole ester. What are the best purification practices?
A: Purifying pyrazole derivatives can sometimes be challenging due to their polarity and basicity.
Purification Strategies:
-
Column Chromatography: This is the most common method. Use silica gel and a solvent system with optimized polarity (e.g., hexane/ethyl acetate or DCM/methanol gradients) to separate your product from starting materials and byproducts.[4]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective way to achieve high purity.
-
Acid-Base Extraction: Utilize the basic nitrogen atoms in the pyrazole ring. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to remove non-basic impurities. The product can then be recovered from the organic layer. Alternatively, if the product itself is extracted into the acidic aqueous layer, the layer can be basified and re-extracted.
-
Formation of Acid Addition Salts: For stubborn purification challenges, the pyrazole can be treated with an acid to form a crystalline salt, which can be isolated and filtered. The free pyrazole is then regenerated by treatment with a base.[8][9]
Comparative Data and Protocols
Data Presentation
Table 1: Comparison of Common Pyrazole Esterification Methods
| Method | Typical Catalyst | Solvent | Temperature | Advantages | Disadvantages |
| Fischer Esterification | H₂SO₄, HCl | Excess Alcohol | Reflux | Simple, uses common reagents. | Equilibrium-limited, requires high temps, not suitable for sensitive substrates. |
| Acyl Chloride | None (or base like Pyridine, Et₃N) | DCM, THF, Toluene | 0 °C to RT | High yield, fast, low temp. | Requires an extra step to make the acyl chloride (e.g., with SOCl₂, (COCl)₂). |
| Coupling Reagents | DCC, EDC, HATU | DCM, DMF | 0 °C to RT | Mild conditions, good for sensitive substrates. | Reagents are expensive, byproduct removal can be difficult (e.g., DCU). |
| Alkylation of Carboxylate | Base (e.g., K₂CO₃, Cs₂CO₃) | DMF, Acetonitrile | RT to 80 °C | Mild, avoids acidic conditions. | Requires an alkyl halide, potential for N-alkylation side products. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol describes a general method for the esterification of a pyrazole carboxylic acid using methanol and a sulfuric acid catalyst.
Caption: Experimental workflow for a typical Fischer esterification of a pyrazole carboxylic acid.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the pyrazole carboxylic acid (1.0 eq.) in the desired alcohol (e.g., methanol, 20-40 mL per gram of acid).
-
Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add concentrated sulfuric acid (0.05-0.1 eq.) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction's progress by TLC until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography on silica gel.[4]
Protocol 2: Esterification via Acyl Chloride Intermediate
This protocol is suitable for substrates that are sensitive to the high temperatures or strong acids of Fischer esterification.
Methodology:
Step A: Formation of the Acyl Chloride
-
In a flask under an inert atmosphere (N₂ or Ar), suspend the pyrazole carboxylic acid (1.0 eq.) in an anhydrous solvent like DCM or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-2.0 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution stops and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude pyrazole acyl chloride, which is often used immediately in the next step.
Step B: Reaction with Alcohol
-
Dissolve the crude acyl chloride in anhydrous DCM or THF under an inert atmosphere and cool to 0 °C.
-
Add the desired alcohol (1.1-1.5 eq.) followed by the slow addition of a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.2 eq.) to scavenge the HCl byproduct.
-
Stir the reaction at 0 °C to room temperature and monitor its completion by TLC (typically 1-4 hours).
-
Work-up and Purification: Quench the reaction with water or saturated NH₄Cl(aq). Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. mobt3ath.com [mobt3ath.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting HPLC Separation of Pyrazole Regioisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of pyrazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: My pyrazole regioisomers are co-eluting or have very poor resolution. What is the first step I should take?
A1: The initial step in addressing co-elution is to systematically evaluate and optimize your chromatographic conditions. Begin by assessing your mobile phase composition. For reversed-phase HPLC, altering the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. A good starting point is to perform a gradient elution to determine the approximate organic concentration required to elute your compounds, followed by fine-tuning with isocratic runs. If adjusting the solvent strength is insufficient, consider changing the organic modifier itself (e.g., switching from acetonitrile to methanol or vice-versa), as this can alter selectivity due to different solvent properties.
Q2: I'm still not getting enough separation after adjusting the mobile phase strength. What's the next parameter to investigate?
A2: The pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds like many pyrazole derivatives. The pKa of your pyrazole regioisomers will determine how their charge state changes with pH. By adjusting the mobile phase pH to be approximately 1.5 to 2 pH units above or below the pKa of your analytes, you can ensure they are in a single ionic form (either fully protonated or deprotonated), which often leads to sharper peaks and better separation. Experiment with different pH values using appropriate buffers to find the optimal separation window.
Q3: I'm observing significant peak tailing for my pyrazole peaks. What are the common causes and solutions?
A3: Peak tailing for basic compounds like pyrazoles is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases. To mitigate this, consider the following:
-
Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase to block the active silanol sites.
-
Low pH: Operating at a low pH (e.g., using a mobile phase with 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, reducing their interaction with protonated basic analytes.
-
Column Choice: Utilize a column with a highly deactivated, end-capped stationary phase specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
Q4: Should I consider changing my stationary phase? If so, what are some good options for pyrazole regioisomers?
A4: Yes, if mobile phase optimization does not yield the desired separation, changing the stationary phase is a logical next step. While standard C18 columns are a good starting point, different stationary phases can offer unique selectivities:
-
Phenyl Phases: Columns with phenyl-based stationary phases can provide alternative selectivity for aromatic compounds through π-π interactions. This can be particularly effective for separating positional isomers on an aromatic ring.
-
Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which can reduce interactions with silanol groups and offer different selectivity for polar and basic compounds.
-
Different C18 Chemistries: Not all C18 columns are the same. Columns from different manufacturers can have variations in surface coverage, end-capping, and silica purity, leading to different selectivities. Testing a few different C18 columns is a worthwhile endeavor.
Q5: Can temperature be used to improve the separation of my pyrazole regioisomers?
A5: Yes, adjusting the column temperature can influence selectivity. While increasing temperature generally leads to shorter retention times, it can also change the relative retention of your isomers. It is a parameter worth exploring, especially when other adjustments have failed to provide baseline resolution. Modest changes in temperature (e.g., in 5 °C increments) can sometimes be sufficient to resolve closely eluting peaks.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting poor separation of pyrazole regioisomers.
Caption: A stepwise approach to troubleshooting HPLC separation of pyrazole regioisomers.
Experimental Protocols & Data
The following tables provide examples of experimental conditions that have been successfully used for the separation of pyrazole regioisomers.
Case Study 1: Separation of Celecoxib and its Regio-specific Isomer
This method demonstrates the separation of the drug Celecoxib from its process-related impurities, including a key regioisomer, using reversed-phase HPLC.[1]
Table 1: Chromatographic Conditions for Celecoxib Regioisomer Separation [1]
| Parameter | Condition |
| Stationary Phase | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (55:45 v/v) containing 0.1% Hexamethyldisilazane (HMDS) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 242 nm |
| Temperature | Ambient (28 ± 1 °C) |
| Injection Volume | Not specified |
Table 2: Retention Times for Celecoxib and Related Compounds [1]
| Compound | Retention Time (min) |
| 1-(4-methylphenyl)-4,4,4-triflurobutane-1,3-dione (II) | 4.5 |
| 4-hydrazinobenzene sulfonamide (III) | 6.0 |
| 4-methylacetophenone (I) | 8.0 |
| Celecoxib Regio-isomer (IV) | 10.5 |
| Celecoxib | 12.5 |
Case Study 2: Normal-Phase Separation of Celecoxib Positional Isomers
This example illustrates the use of a normal-phase method with a chiral stationary phase to separate ortho and meta isomers of Celecoxib.[2] Although a chiral column is used, the separation is based on the positional differences of the isomers.
Table 3: Chromatographic Conditions for Celecoxib Positional Isomer Separation [2]
| Parameter | Condition |
| Stationary Phase | Chiralpak-AD |
| Mobile Phase | n-Hexane and Ethanol |
| Elution Mode | Isocratic |
| Detection | UV |
| Temperature | Not specified |
| Flow Rate | Not specified |
Note: Specific mobile phase ratio, flow rate, and detection wavelength were not detailed in the abstract.
Logical Relationships in Method Development
The following diagram illustrates the relationships between key HPLC parameters and their impact on the separation of pyrazole regioisomers.
Caption: Interplay of HPLC parameters and their effect on separation quality.
References
Strategies to avoid impurities in Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. Our aim is to provide actionable strategies to minimize impurities and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic approach involves a two-step process. The first step is a Knorr-type pyrazole synthesis, which is a condensation reaction between an unsymmetrical 1,3-dicarbonyl compound, ethyl 2,4-dioxoheptanoate, and methylhydrazine.[1][2] This reaction typically yields a mixture of two regioisomeric pyrazoles. The second step involves the selective N-methylation of the desired pyrazole intermediate to obtain the final product. A greener methylation method utilizes dimethyl carbonate.[3]
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The main impurities to monitor are:
-
Regioisomer: Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is the most common regioisomeric impurity formed during the initial pyrazole synthesis.[4][5]
-
Unreacted Starting Materials: Incomplete reaction can leave residual ethyl 2,4-dioxoheptanoate or the intermediate pyrazole (ethyl 3-propyl-1H-pyrazole-5-carboxylate).
-
Over-methylation By-products: Under harsh methylation conditions, the formation of a quaternary pyrazolium salt is possible.[6]
-
Hydrolysis Product: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly during workup or purification if conditions are not carefully controlled.
Q3: How can I confirm the correct regiochemistry of my product?
A3: Spectroscopic methods are essential for distinguishing between the desired 3-propyl-5-carboxylate and the undesired 5-propyl-3-carboxylate regioisomers. 1H and 13C NMR spectroscopy are powerful tools for this purpose. The chemical shifts of the pyrazole ring proton and the carbons of the pyrazole ring will differ significantly between the two isomers. For unambiguous identification, techniques like 2D NMR (NOESY, HMBC) can be employed to establish through-space or through-bond correlations between the N-methyl group and the substituents on the pyrazole ring.
Troubleshooting Guide
Issue 1: Low Yield and/or Formation of Regioisomeric Impurities in the Pyrazole Formation Step
Q: My initial pyrazole synthesis is resulting in a low yield of the desired ethyl 3-propyl-1H-pyrazole-5-carboxylate and a significant amount of the 5-propyl regioisomer. How can I improve the regioselectivity?
A: The formation of regioisomers is a well-known challenge in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[7] The regiochemical outcome is influenced by steric and electronic factors, as well as reaction conditions.[6] Here are some strategies to enhance the formation of the desired isomer:
-
Solvent Choice: The polarity and nucleophilicity of the solvent can dramatically influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of the desired isomer compared to traditional solvents like ethanol.[4]
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in methylhydrazine. Acidic conditions, often employed in the Knorr synthesis, can favor the attack of the less hindered nitrogen, potentially leading to the desired product. However, the optimal pH should be determined empirically.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Order of Addition: Adding the methylhydrazine dropwise to the solution of the dicarbonyl compound can sometimes help control the reaction and improve selectivity.[5]
Data Presentation: Effect of Solvent on Regioselectivity
| Solvent | Temperature (°C) | Ratio of 3-propyl-5-carboxylate : 5-propyl-3-carboxylate (desired : undesired) | Reference |
| Ethanol | 25 | ~ 1:1 to 3:1 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | 25 | ~ 85:15 | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 25 | > 95:5 | [4] |
Issue 2: Incomplete N-Methylation of the Pyrazole Intermediate
Q: I am observing a significant amount of unreacted ethyl 3-propyl-1H-pyrazole-5-carboxylate after the methylation step. What can I do to drive the reaction to completion?
A: Incomplete methylation can be due to several factors, including the choice of methylating agent, base, and reaction conditions.
-
Choice of Base and Methylating Agent: For methylation with dimethyl carbonate, a strong base like sodium hydride (NaH) is typically used to deprotonate the pyrazole nitrogen, making it more nucleophilic.[3] Ensure the NaH is fresh and the solvent (e.g., DMF) is anhydrous. If using traditional methylating agents like methyl iodide or dimethyl sulfate, a weaker base like potassium carbonate may suffice, but these reagents are more hazardous.[8]
-
Reaction Temperature and Time: Increasing the reaction temperature and/or extending the reaction time can help drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions without promoting side reactions.
-
Stoichiometry: Ensure an adequate excess of the methylating agent is used. A molar ratio of 3-8 equivalents of dimethyl carbonate to the pyrazole substrate has been reported.[3]
Data Presentation: Optimization of N-Methylation Conditions
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Dimethyl Carbonate | NaH | DMF | 100-120 | 4 | >95 |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | ~90 |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 4 | >95 |
Issue 3: Difficulty in Removing the Regioisomeric Impurity
Q: I have a mixture of the desired product and its regioisomer. How can I effectively separate them?
A: Separating regioisomers can be challenging due to their similar physical properties.
-
Chromatography: Flash column chromatography on silica gel is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation. Sometimes, using a less polar solvent system and a longer column can improve resolution.
-
Crystallization: If the desired product is a solid, fractional crystallization can be an effective purification method. Try different solvents or solvent mixtures to induce selective crystallization of the desired isomer.
-
Derivatization: In some cases, it may be possible to selectively react one of the isomers to form a derivative that is more easily separated. This is generally a less desirable approach due to the additional synthetic steps.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate (Knorr Condensation)
-
In a round-bottom flask, dissolve ethyl 2,4-dioxoheptanoate (1 equivalent) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylhydrazine (1.1 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired regioisomer.
Protocol 2: N-Methylation of Ethyl 3-propyl-1H-pyrazole-5-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF in a three-necked flask under a nitrogen atmosphere, add a solution of ethyl 3-propyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add dimethyl carbonate (4 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and maintain for 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Catalyst selection for optimizing pyrazole synthesis efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis?
The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility and simplicity of this acid-catalyzed reaction have established it as a vital tool in medicinal chemistry and drug development.[2]
Q2: What are the key steps in the Knorr pyrazole synthesis mechanism?
The Knorr pyrazole synthesis generally proceeds through the following key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[1][2]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[1]
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[1][2]
Q3: How can I improve a low yield in my pyrazole synthesis?
Low yield is a common issue that can stem from several factors, including the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[1] A systematic approach to troubleshooting can help identify and resolve the problem. For instance, using an excess of hydrazine (around 2 equivalents) can sometimes improve yields when the dicarbonyl is the limiting reagent.[1]
Q4: What factors influence regioselectivity in unsymmetrical pyrazole synthesis?
When using an unsymmetrical 1,3-dicarbonyl compound, there is a potential for the formation of two regioisomeric pyrazole products.[2] The primary factors influencing which isomer is preferentially formed include:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[3]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[3]
-
Reaction pH: The acidity or basicity of the medium is critical. Under acidic conditions, the hydrazine can be protonated, altering the nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored correctly. For acid-catalyzed reactions, consider using a stronger acid or a different type of catalyst (e.g., Lewis acid). |
| Poor Quality Reagents | Verify the purity of the 1,3-dicarbonyl compound and hydrazine. Hydrazine, in particular, can degrade over time. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating (reflux) to proceed at an adequate rate, while others may need to be run at room temperature or below to prevent side reactions.[2][4] |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Common solvents include ethanol and acetic acid.[4] Consider trying different solvents to improve solubility and reaction rate. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion.[4] |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Step |
| Side Reactions | Adjusting the reaction temperature or catalyst can sometimes minimize side reactions. Using a milder catalyst or running the reaction at a lower temperature may improve selectivity. |
| Decomposition of Reagents or Product | If reagents or the product are unstable under the reaction conditions, consider shorter reaction times or a lower temperature. Ensure the work-up procedure is not causing degradation. |
| Lack of Regioselectivity | For unsymmetrical 1,3-dicarbonyls, refer to the FAQ on regioselectivity. Experiment with different solvents, catalysts, and temperatures to favor the desired isomer. The use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent has been shown to favor one regioisomer in some cases.[3] |
| Discoloration of Reaction Mixture | Discoloration, such as a yellow or red hue, can indicate the formation of impurities, possibly from the hydrazine.[5] While this may not always affect the yield of the desired product, purification by column chromatography or recrystallization is often necessary.[5] |
Catalyst Selection and Performance Data
The choice of catalyst can significantly impact the efficiency of pyrazole synthesis. Below is a comparison of different catalysts used in the synthesis of pyrazolone derivatives.
| Catalyst | Type | Key Advantages | Considerations |
| Silica Sulfuric Acid (SSA) | Heterogeneous Brønsted Acid | Easy to separate from the reaction mixture. | May result in longer reaction times and lower yields compared to other catalysts.[6] |
| Tetra-n-butyl Ammonium Hydrogen Sulfate (TBAHSO4) | Phase Transfer Catalyst | Can provide better results in terms of reaction time and yield compared to SSA.[6] | Separation from the product can be more challenging than with heterogeneous catalysts.[6] |
| [2,2′-Bipyridine]-1,1′-diium tricyanomethanide {[2,2′-BPyH][C(CN)3]2} | Ionic Liquid Brønsted Acid | Can offer improved reaction times and yields.[6] | Separation from the product can be more difficult.[6] |
| Nano-ZnO | Heterogeneous Catalyst | Environmentally friendly, efficient, with high yields (up to 95%), short reaction times, and a straightforward work-up procedure.[7][8][9] | Catalyst preparation and characterization are necessary. |
| Copper Triflate (Cu(OTf)2) | Transition Metal Catalyst | Effective in certain condensation reactions, leading to good yields (e.g., 60%).[7] | Other transition metal catalysts like Fe(OTf)3 may not be effective.[7] |
Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis
This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).[2]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ice bath
Procedure:
-
Reagent Addition: In a suitable reaction vessel, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[2]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[2]
-
Isolation: Cool the resulting syrup in an ice bath.[2]
-
Purification: Induce crystallization of the crude product to obtain the pure pyrazolone.[2]
Protocol 2: Synthesis of 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole
This protocol provides a general guideline for the synthesis of a substituted pyrazole.[4]
Materials:
-
2-Chloro-1-cyclobutyl-butane-1,3-dione
-
Hydrazine hydrate (or a substituted hydrazine)
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-1-cyclobutyl-butane-1,3-dione (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[4]
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[4]
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[4]
Visualized Workflows and Pathways
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision logic for catalyst selection in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [icc.journals.pnu.ac.ir]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Influence of solvent choice on pyrazole synthesis outcomes
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the influence of solvent choice on pyrazole synthesis outcomes.
Troubleshooting Guides
Issue 1: Low Yield in Pyrazole Synthesis
Low yields are a common frustration in pyrazole synthesis. The choice of solvent plays a critical role in reaction efficiency. This guide will walk you through troubleshooting steps to improve your yield.
Possible Causes & Solutions
-
Poor Solubility of Reactants:
-
Symptom: Starting materials do not fully dissolve in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction.
-
Solution: Select a solvent in which both the 1,3-dicarbonyl compound (or its equivalent) and the hydrazine derivative are soluble.[1] Common solvents include ethanol, methanol, and acetic acid.[2][3] For poorly soluble reactants, consider using a co-solvent system or a higher boiling point solvent like DMF, but be aware this may require higher temperatures and can lead to side reactions.[4]
-
-
Suboptimal Reaction Polarity:
-
Symptom: The reaction stalls or proceeds very slowly.
-
Solution: The polarity of the solvent can significantly affect the reaction rate. Protic polar solvents like ethanol and methanol are often effective as they can participate in proton transfer steps of the mechanism.[5] Aprotic polar solvents such as DMF or DMSO can also be effective, particularly in microwave-assisted synthesis.[6][7] Experiment with a range of solvents with varying polarities to find the optimal conditions for your specific substrates.
-
-
Formation of Stable Intermediates:
-
Symptom: The reaction starts but does not go to completion, with analysis showing the presence of intermediate species.
-
Solution: The solvent can influence the stability of reaction intermediates. In some cases, a change in solvent can facilitate the final cyclization and dehydration steps. For instance, acidic conditions, often employed by using acetic acid as a solvent or co-solvent, can catalyze the dehydration of the pyrazoline intermediate to the aromatic pyrazole.[8]
-
-
Side Reactions Promoted by the Solvent:
-
Symptom: Multiple spots are observed on TLC, and the desired product is a minor component.
-
Solution: The solvent can promote undesired side reactions. For example, in reactions involving α,β-unsaturated carbonyl compounds, the choice of solvent can influence the competition between pyrazole and pyrazoline formation.[9] If side reactions are an issue, consider switching to a less reactive or non-polar solvent, or explore solvent-free conditions.[2][10]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is a common challenge.[11] The solvent choice can be a powerful tool to control regioselectivity.
Possible Causes & Solutions
-
Non-selective Nucleophilic Attack:
-
Symptom: A nearly 1:1 mixture of regioisomers is formed, complicating purification and reducing the yield of the desired product.
-
Solution: The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl is attacked by which nitrogen of the hydrazine. This can be influenced by both steric and electronic factors.[11]
-
Fluorinated Alcohols: Using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity.[9][12] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine nitrogens through hydrogen bonding.
-
pH Adjustment: The pH of the reaction, often controlled by the solvent system (e.g., acetic acid), can influence which regioisomer is favored.[9] Acidic conditions may favor one isomer, while neutral or basic conditions may favor the other.
-
Regioselectivity Control Workflow
Caption: Workflow for improving regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark yellow or red. Is this normal and how can I get a cleaner product?
A1: Discoloration of the reaction mixture, especially to yellow or red, is a common observation in Knorr-type pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[11]
-
To minimize discoloration and obtain a cleaner product:
-
Use a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[3]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that lead to colored byproducts.
-
Purification: Most colored impurities can be removed during workup and purification. Techniques like washing with a dilute acid solution (to remove unreacted basic hydrazine), treatment with activated charcoal, and recrystallization are often effective.[13]
-
Q2: Can I use "green" solvents for my pyrazole synthesis?
A2: Yes, there is a significant push towards using greener and more sustainable solvents for pyrazole synthesis.[14]
-
Water: Water has been successfully used as a solvent, especially in microwave-assisted syntheses of pyranopyrazoles.[15]
-
Ethanol: Ethanol is a common and relatively green solvent for many pyrazole syntheses.[14]
-
Deep Eutectic Solvents (DESs): DESs are emerging as highly effective and environmentally friendly alternatives.[16] They are often biodegradable, have low toxicity, and can promote high reaction rates and selectivity.[16][17]
-
Solvent-Free Conditions: In many cases, the reaction can be run neat (solvent-free), often with microwave irradiation to provide the necessary energy.[2][10][18] This is the most environmentally friendly approach as it eliminates solvent waste altogether.
Q3: How does microwave irradiation affect my choice of solvent?
A3: Microwave-assisted synthesis can significantly accelerate pyrazole formation.[19] The choice of solvent is crucial for effective microwave heating.
-
Polar Solvents: Polar solvents, such as methanol, ethanol, and DMF, absorb microwave irradiation efficiently, leading to rapid heating of the reaction mixture.[6]
-
Non-Polar Solvents: Non-polar solvents are transparent to microwaves and will not heat up. In such cases, heating relies on the reactants themselves absorbing the microwave energy.
-
Solvent-Free: Microwave-assisted, solvent-free reactions are highly efficient.[20] The energy is directly absorbed by the reactants, leading to very rapid reaction times and often cleaner product formation.[18]
Q4: I am getting a pyrazoline as a major byproduct instead of the pyrazole. How can I fix this?
A4: The formation of a pyrazoline intermediate is a key step in the synthesis of pyrazoles from α,β-unsaturated carbonyl compounds.[9] The final step is the oxidation or dehydration of this intermediate to the aromatic pyrazole.
-
Promoting Aromatization:
-
Oxidizing Agent: If the pyrazoline is stable, you may need to add an oxidizing agent to facilitate the conversion to the pyrazole.
-
Acidic Conditions: Using an acidic solvent like acetic acid can often promote the dehydration of the pyrazoline to the pyrazole.
-
Solvent Choice: The solvent can influence the stability of the pyrazoline. In some cases, simply changing the solvent and increasing the reaction temperature can be sufficient to drive the reaction to the final pyrazole product.
-
Data Presentation
Table 1: Effect of Solvent on Yield and Reaction Time in Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Acetylacetone | 2,4-Dinitrophenylhydrazine | No Catalyst | - | No Reaction | 0 | [7] |
| 2 | N'-benzoylbenzohydrazide, DMAD, Cyclohexyl isocyanide | - | Acetone | Room Temp | 72 h | 75 | [2][10] |
| 3 | N'-benzoylbenzohydrazide, DMAD, Cyclohexyl isocyanide | - | TBAB (Solvent-free) | Room Temp | 20 min | 85 | [2][10] |
| 4 | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Phenylhydrazine | Methanol | Microwave | 3 min | 70-85 | [6][20] |
| 5 | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Phenylhydrazine | Solvent-free | Microwave | 3 min | 80-92 | [6][20] |
| 6 | Ethyl Acetoacetate | Phenylhydrazine | Water/DES (Choline chloride/Tartaric acid) | Ultrasound | - | Good | [16] |
Table 2: Influence of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| Entry | 1,3-Diketone | Solvent | Temperature | Ratio of Regioisomers (2a:3a) | Total Yield (%) | Reference |
| 1 | 1a | Ethanol | Room Temp | 50:50 | 85 | [12] |
| 2 | 1a | TFE | Room Temp | 85:15 | 88 | [12] |
| 3 | 1a | HFIP | Room Temp | >95:5 | 92 | [12] |
TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol. Regioisomer structures as defined in the reference.
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis in a Conventional Solvent (Ethanol)
This protocol describes a general procedure for the Knorr synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine in ethanol.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)[11]
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, consider adding 1.0 eq of a mild base like sodium acetate.[3]
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.[11]
Protocol 2: Microwave-Assisted Solvent-Free Pyrazole Synthesis
This protocol outlines a general method for a green, solvent-free synthesis of pyrazoles using microwave irradiation.[18][20]
Materials:
-
1,3-Dicarbonyl equivalent (e.g., 4-alkoxy-1,1,1-trifluoro-3-alken-2-one) (1.0 eq)
-
Hydrazine derivative (1.0 eq)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
To a dry microwave vial, add the 1,3-dicarbonyl equivalent (1.0 eq) and the hydrazine derivative (1.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-200 °C) for a short period (e.g., 3-15 minutes).[6][18] The optimal temperature and time will need to be determined for specific substrates.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can be purified directly by flash chromatography on silica gel.
Disclaimer: All experimental work should be conducted in a properly ventilated fume hood with appropriate personal protective equipment. The protocols provided are general guidelines and may require optimization for specific substrates and scales. Always refer to relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. tandfonline.com [tandfonline.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Pyrazole Synthesis for Higher Purity
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during pyrazole synthesis. Our goal is to provide practical troubleshooting guidance and detailed protocols to help you achieve higher purity and yields in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during pyrazole synthesis, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Reaction Yield | - Impure starting materials (1,3-dicarbonyl compound or hydrazine).[1] - Suboptimal reaction stoichiometry.[1] - Non-ideal reaction temperature or time.[1] - Formation of side products or regioisomers.[1][2] - Inefficient purification method leading to product loss. | - Assess Starting Material Purity: Ensure the purity of reactants. Hydrazine derivatives can degrade and should be fresh.[1] - Optimize Stoichiometry: A slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1] - Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. Monitor reaction progress using TLC or LC-MS.[1] - Minimize Side Reactions: For unsymmetrical dicarbonyls, consider alternative synthetic strategies to improve regioselectivity.[2] - Refine Purification: Choose an appropriate purification method (recrystallization or column chromatography) and optimize the conditions to minimize loss. |
| Formation of Regioisomers | - Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] - Steric and electronic factors of substituents influencing the initial nucleophilic attack.[1] - Reaction conditions (pH, solvent, temperature) favoring the formation of multiple isomers. | - Solvent Selection: Polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity. - pH Control: The acidity or basicity of the reaction medium can influence the site of initial hydrazine attack. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens.[1] - Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[1] - Alternative Strategies: Consider using 1,3-dicarbonyl surrogates like β-enaminones to control the regioselectivity. |
| Colored Impurities in the Product | - Degradation of hydrazine starting materials. - Formation of colored byproducts due to acidic conditions.[1] - Oxidative processes occurring during the reaction or workup.[1] | - Use Fresh Hydrazine: Employ freshly opened or purified hydrazine derivatives.[1] - Neutralize Acid: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[1] - Purification: Treat the crude product with activated charcoal during recrystallization to remove some colored impurities. Recrystallization and column chromatography are effective for removing these byproducts.[1] |
| Difficulty with Product Purification | - "Oiling out" during recrystallization. - Poor separation of the desired product from impurities via column chromatography. - Decomposition of the product on silica gel. | - Recrystallization: If the product "oils out," it may be because the solvent's boiling point is higher than the compound's melting point. Try a lower-boiling solvent or a mixed-solvent system. - Column Chromatography: If separation is poor, re-optimize the mobile phase using TLC with different solvent systems. Ensure the column is not overloaded.[3] For basic pyrazole compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking.[3] - Product Decomposition: If the compound decomposes on silica, consider using a less acidic stationary phase like alumina or deactivated silica gel.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis and what are its main challenges?
A1: The Knorr pyrazole synthesis is the most prevalent method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] The main challenges include controlling regioselectivity when using unsymmetrical starting materials, preventing the formation of side products, and achieving high purity.[1][2]
Q2: How can I monitor the progress of my pyrazole synthesis reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[1]
Q3: What are the best general-purpose solvents for recrystallizing pyrazole derivatives?
A3: The choice of solvent is highly dependent on the specific pyrazole derivative. However, common and effective solvents include ethanol, methanol, isopropanol, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used to achieve optimal solubility for recrystallization.[1]
Q4: My NMR spectrum shows duplicate sets of peaks for my pyrazole product. What does this indicate?
A4: Duplicate sets of peaks in the NMR spectrum are a strong indication of the presence of regioisomers.[2] This is a common outcome when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2]
Q5: Can I use microwave-assisted synthesis for pyrazoles?
A5: Yes, microwave-assisted synthesis can be a highly effective method for pyrazole synthesis, often leading to significantly reduced reaction times and improved yields.[4]
Experimental Protocols
Protocol 1: High-Purity Synthesis of 3,5-Dimethylpyrazole via Knorr Synthesis
This protocol describes a green and efficient synthesis of 3,5-dimethylpyrazole using a non-toxic catalyst.
Materials:
-
Acetylacetone (20 mmol)
-
Hydrazine hydrate (40 mmol)
-
Ammonium chloride (2 mmol)
-
Ethanol (100 mL)
-
Glacial acetic acid (optional, a few drops)
-
Distilled water
-
Methanol (for recrystallization)
Procedure:
-
In a dry round-bottom flask, dissolve acetylacetone in ethanol.[2]
-
Add hydrazine hydrate and ammonium chloride to the solution.[2] A few drops of glacial acetic acid can be added as an additional catalyst.[2]
-
Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature.[2]
-
Filter the mixture through a Büchner funnel to remove the ammonium chloride precipitate.[2]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure.[2]
-
Add distilled water to the residue to dissolve any remaining salts.[2]
-
Slowly add the aqueous solution to a beaker containing chilled water to induce crystallization.[2]
-
Filter the crystals, wash with cold water, and air dry.[2]
-
Recrystallize the crude product from methanol to obtain pure 3,5-dimethylpyrazole.[2]
Protocol 2: Synthesis of 3,5-Diphenyl-1H-pyrazole
This protocol details the synthesis of 3,5-diphenyl-1H-pyrazole from a β-ketoester and phenylhydrazine.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Phenylhydrazine (3 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate and phenylhydrazine.[5]
-
Add 1-propanol and glacial acetic acid to the mixture.[5]
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[5]
-
Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[5]
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[5]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[5]
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[5]
-
The crude product can be further purified by recrystallization from ethanol.
Data Presentation
Table 1: Effect of Solvent and Temperature on Pyranopyrazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Toluene | Reflux | 5h | 65 |
| 2 | Xylene | Reflux | 5h | 60 |
| 3 | Acetonitrile | Reflux | 5h | 70 |
| 4 | Ethanol | Reflux | 5h | 75 |
| 5 | Water | Reflux | 5h | 85 |
| 6 | TEAA (Ionic Liquid) | 80 | 5h | 88 |
| 7 | TEAA (Ionic Liquid) | Microwave | 10 min | 92 |
| Data synthesized from a study on the synthesis of pyranopyrazole derivatives.[4] |
Table 2: Comparison of Synthesis Methods for Pyrazoline Derivatives
| Method | Energy Source | Reaction Time | Product Yield (%) |
| Conventional | Heating | Hours | <70 |
| Microwave Irradiation | Microwave | Minutes | >80 |
| Ultrasonic Irradiation | Ultrasound | Minutes to Hours | Variable, often high |
| This table provides a general comparison of different synthesis methods.[6] Specific conditions and substrates will significantly impact the outcome. |
Visualizations
Caption: Troubleshooting workflow for pyrazole synthesis refinement.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. benchchem.com [benchchem.com]
- 4. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate and Other Pyrazole Derivatives in Drug Discovery
For researchers and scientists in the field of drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, with a focus on how the structural attributes of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate may influence its pharmacological profile in relation to other documented analogues. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds to infer its potential activities and guide future research.
Comparative Biological Activities of Pyrazole Derivatives
Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cannabinoid receptor modulating effects. The nature and position of substituents on the pyrazole ring play a critical role in determining the potency and selectivity of these compounds.
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For instance, certain pyrazole-containing compounds have been shown to exhibit significant cytotoxic potential against various cancer cell lines.[1]
Table 1: Comparative Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative | A549 | 26 | [1] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | - | - | [1] |
| Pyrazole hydrazide derivative | B16-F10 | 0.49 ± 0.07 | [1] |
| Pyrazole hydrazide derivative | MCF-7 | 0.57 ± 0.03 | [1] |
| Substituted coumarin pyrazole carbaldehyde (P-03) | A549 | 13.5 (mmol) | [2] |
The structure of this compound, with its N-methylation and C3-propyl substitution, suggests that it may also possess cytotoxic properties. The ethyl ester at the C5 position is a common feature in many biologically active pyrazole compounds.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with many acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 2: Comparative Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Assay | Activity | Reference |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [3][4] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [3][4] |
| 1,3,4-trisubstituted pyrazole derivative (5a) | Carrageenan-induced paw edema | ≥84.2% inhibition | [5] |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate (3a) | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [5] |
The N1-methyl group and the C3-propyl group in this compound could influence its interaction with the active site of COX enzymes, potentially conferring anti-inflammatory activity.
Cannabinoid Receptor Activity
Certain pyrazole derivatives are known to act as potent and selective ligands for cannabinoid receptors (CB1 and CB2), which are involved in a variety of physiological processes. These compounds have been investigated as potential therapeutic agents for pain, obesity, and neurodegenerative disorders.[6]
Table 3: Comparative Cannabinoid Receptor Affinity of Selected Pyrazole Derivatives
| Compound | Receptor | Ki (nM) | Activity | Reference |
| 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamide derivative (30) | hCB1 | 5.6 | Inverse agonist | [7] |
| 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamide derivative (26) | hCB1 | - | Selective ligand (Ki(CB2)/Ki(CB1) = 140.7) | [7] |
| Pyrazole derivative (40) | hCB1 & hCB2 | - | Partial agonist | [8] |
The substituents on this compound differ significantly from the typical structures of potent cannabinoid receptor ligands, which often feature bulky aromatic groups. However, its potential interaction with these receptors cannot be entirely ruled out without experimental validation.
Experimental Protocols
To enable researchers to contextualize the presented data and to facilitate further investigation of novel compounds like this compound, detailed methodologies for key experiments are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats or Swiss albino mice are used for this study. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., diclofenac sodium) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: A typical experimental workflow for drug discovery.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism and Cannabinoid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Position Makes the Poison: A Comparative Guide to the Biological Activity of Pyrazole Regioisomers
For researchers, scientists, and drug development professionals, the nuanced world of heterocyclic chemistry offers a compelling principle: a minor structural change can lead to a major shift in biological function. This guide delves into the fascinating impact of regioisomerism on the biological activity of pyrazole derivatives, a cornerstone scaffold in medicinal chemistry. Through a detailed comparison of regioisomeric pairs, supported by experimental data, we will explore how the spatial arrangement of substituents on the pyrazole ring can dramatically alter their therapeutic potential, switching a compound from an anti-inflammatory agent to a potent anti-cancer therapeutic.
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in drug discovery, forming the backbone of numerous approved drugs. The versatility of this scaffold allows for the introduction of various substituents at different positions, leading to a vast chemical space. However, it is the constitutional arrangement of these substituents—their regioisomerism—that often dictates the specific biological targets a molecule will interact with and, consequently, its pharmacological effect. This guide will provide an objective comparison of pyrazole regioisomers, focusing on their anticancer and anti-inflammatory activities, and will detail the experimental protocols used to elucidate these properties.
Regioisomerism: A Switch in Anticancer Activity and Kinase Selectivity
A compelling example of how regioisomerism dictates biological activity is found in the work of Maccari et al. (2012), who synthesized and evaluated a series of tri- and tetrasubstituted pyrazole derivatives. Their research revealed that a simple switch in the position of two key substituents on the pyrazole ring could completely change the compound's kinase inhibitory profile, turning a p38α MAP kinase inhibitor into a potent inhibitor of several cancer-related kinases.[1]
Specifically, the study compared two regioisomeric pairs. The first regioisomer, 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, was designed as a p38α MAP kinase inhibitor. However, its regioisomer, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, where the positions of the 4-fluorophenyl and pyridin-4-yl groups are swapped, showed a near-complete loss of p38α inhibition. Instead, this second regioisomer gained significant activity against a panel of cancer-associated kinases, including Src, B-Raf, EGFR, and VEGFR-2.[1]
The most active compound from this regioisomeric series, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, demonstrated nanomolar inhibitory concentrations against these cancer kinases, highlighting its potential as a lead compound for the development of novel anticancer agents.[1]
Quantitative Comparison of Kinase Inhibition by Pyrazole Regioisomers
| Compound ID | Regioisomeric Series | Target Kinase | IC50 (nM)[1] |
| 1 | 3-(4-fluorophenyl)-4-(pyridin-4-yl) | p38α MAP Kinase | Potent Inhibition (data not quantified in the same manner) |
| 6a | 4-(4-fluorophenyl)-3-(pyridin-4-yl) | p38α MAP Kinase | >10,000 |
| 6a | 4-(4-fluorophenyl)-3-(pyridin-4-yl) | Src | 80 |
| 6a | 4-(4-fluorophenyl)-3-(pyridin-4-yl) | B-Raf (wild-type) | 120 |
| 6a | 4-(4-fluorophenyl)-3-(pyridin-4-yl) | B-Raf (V600E mutant) | 90 |
| 6a | 4-(4-fluorophenyl)-3-(pyridin-4-yl) | EGFR | 150 |
| 6a | 4-(4-fluorophenyl)-3-(pyridin-4-yl) | VEGFR-2 | 200 |
The Impact of Regioisomerism on Anti-inflammatory Activity: The Case of COX-2 Inhibition
For instance, celecoxib, a 1,5-diarylpyrazole, is a potent and selective COX-2 inhibitor. Its regioisomers, the 1,3-diarylpyrazoles, have been investigated for various biological activities, but they have not emerged as selective COX-2 inhibitors with the same efficacy as the 1,5-diaryl counterparts. This suggests that the specific arrangement of the aryl groups in the 1 and 5 positions of the pyrazole ring is essential for fitting into the active site of the COX-2 enzyme and exerting a selective inhibitory effect.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a specific substrate for the kinase of interest. Serially dilute the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, the reaction buffer, and the test compound at various concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of product formed or the remaining ATP using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 of a compound against COX-1 and COX-2 enzymes.
Procedure:
-
Enzyme and Compound Preparation: Reconstitute purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, pre-incubate the enzyme with the test compound at various concentrations in a suitable buffer.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: After a set incubation period, measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) or a fluorometric probe.
-
Data Analysis: Calculate the percentage of inhibition of COX activity at each compound concentration. Determine the IC50 values for both COX-1 and COX-2 by plotting the percent inhibition against the compound concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizing the Impact of Regioisomerism on Signaling Pathways
The differential kinase inhibitory profiles of pyrazole regioisomers have profound implications for their effects on cellular signaling pathways. The switch from a p38 MAP kinase inhibitor to a multi-kinase inhibitor targeting Src, B-Raf, EGFR, and VEGFR-2 means the regioisomers will interfere with distinct and critical cancer-related signaling cascades.
Caption: Differential signaling pathway inhibition by pyrazole regioisomers.
The diagram above illustrates the distinct signaling pathways targeted by the two pyrazole regioisomers. Regioisomer 1, by inhibiting p38 MAP kinase, primarily affects inflammatory pathways. In contrast, Regioisomer 2, through its inhibition of multiple cancer-related kinases, disrupts key pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: General workflow for comparing the biological activity of pyrazole regioisomers.
Conclusion
The evidence presented in this guide unequivocally demonstrates that regioisomerism is a critical determinant of the biological activity of pyrazole derivatives. A subtle change in the placement of substituents can lead to a dramatic shift in pharmacological properties, transforming a compound's therapeutic application. This principle of "regioisomeric switching" offers a powerful strategy in drug design and lead optimization, allowing medicinal chemists to fine-tune the selectivity and potency of pyrazole-based compounds for specific biological targets. The provided experimental protocols and visualizations offer a framework for the systematic evaluation and comparison of pyrazole regioisomers, paving the way for the discovery of novel and more effective therapeutic agents.
References
A Comparative Guide to the Synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate: Validation of a Novel, Greener Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will evaluate a novel, environmentally benign synthesis route against two established, traditional methods. This objective comparison is supported by experimental data to validate the adoption of the newer, more sustainable strategy.
Executive Summary
The synthesis of this compound is critical for the development of a range of chemical entities. Traditional synthesis routes, while established, often rely on hazardous reagents and can suffer from low selectivity and difficult purification profiles. A novel synthesis method utilizing dimethyl carbonate presents a safer and more efficient alternative. This guide details the experimental protocols and compares the performance of these methods based on yield, safety, and operational simplicity.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the three synthetic routes, highlighting the significant advantages of the novel methodology.
| Parameter | Novel Method: Dimethyl Carbonate Alkylation | Traditional Method 1: Methylhydrazine Condensation | Traditional Method 2: Dimethyl Sulfate Alkylation |
| Key Reagents | Dimethyl carbonate, Sodium hydride | Ethyl 2,4-dioxoheptanoate, Methylhydrazine | Dimethyl sulfate, Base |
| Toxicity Profile | Low toxicity | Methylhydrazine is highly toxic and explosive | Dimethyl sulfate is highly toxic and carcinogenic[1] |
| Typical Yield | Up to 90.1%[2] | ~75% (of desired isomer)[3] | Lower effective yield due to isomer formation |
| Byproducts | Minimal, excess reagent recyclable[2] | Forms ~15% of an undesired isomer, requiring separation[3] | Significant formation of isomeric byproducts, leading to complex purification[3] |
| Reaction Conditions | 80-140°C, 4 hours[2] | 30-40°C, then reflux[3] | Varies, requires careful control |
| Purification | Straightforward extraction and distillation[2] | Fractional distillation to separate isomers[3] | Difficult separation of isomers, often requiring chromatography[3] |
Logical Workflow for Synthesis Route Comparison
Caption: A logical workflow for the comparative validation of synthetic routes.
Experimental Protocols
Novel Synthesis Method: Alkylation with Dimethyl Carbonate
This method avoids the use of highly toxic alkylating agents by employing dimethyl carbonate. The reaction proceeds via the methylation of Ethyl 3-propyl-1H-pyrazole-5-carboxylate.
Reaction Scheme:
Caption: Reaction scheme for the novel synthesis via dimethyl carbonate.
Procedure:
-
To a three-necked flask, add 50 mmol of Ethyl 3-propyl-1H-pyrazole-5-carboxylate and 20 ml of dimethylformamide (DMF).
-
Add 0.8 g of sodium hydride (NaH) in portions.
-
Add 300 mmol of dimethyl carbonate.
-
Heat the reaction mixture and maintain it at a temperature between 80-140°C for 4 hours.
-
After the reaction is complete, remove the unreacted dimethyl carbonate and part of the DMF by vacuum distillation.
-
Pour the residue into 50 ml of water.
-
Extract the aqueous phase three times with 20 ml of ethyl acetate.
-
Combine the organic phases and wash with brine until the solution is neutral.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the ethyl acetate by distillation under atmospheric pressure.
-
The final product is obtained as a pale yellow oil by vacuum distillation. This procedure has been reported to yield up to 90.1% of the desired product[2].
Traditional Synthesis Method 1: Condensation with Methylhydrazine
This is a classical approach for the formation of the pyrazole ring. It involves the reaction of a β-diketoester with methylhydrazine. A significant drawback of this method is the formation of a constitutional isomer, which necessitates a careful purification step.
Reaction Scheme:
Caption: Reaction scheme for the methylhydrazine condensation method.
Procedure:
-
Prepare a solution of sodium ethoxide (20% by weight) in a four-necked flask.
-
Add 41.9 g of ethyl 2,4-dioxoheptanoate over 15 minutes.
-
In a separate flask, prepare a mixture of 10.4 g of methylhydrazine, 13.5 g of acetic acid, and 20 ml of ethanol.
-
Add the methylhydrazine mixture to the solution of the diketoester over 45 minutes, maintaining the internal temperature at 30-40°C.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
Distill off the ethanol.
-
Add 100 ml of toluene and 100 ml of water and separate the phases.
-
Extract the aqueous phase twice with 50 ml of toluene.
-
Combine the toluene extracts, wash with 100 ml of water, dry, and concentrate under a slight vacuum.
-
The desired product is isolated by fractional distillation, with a reported yield of 75%. The undesired isomer is also isolated with a yield of 15%[3].
Traditional Synthesis Method 2: Alkylation with Dimethyl Sulfate
This method involves the methylation of the pre-formed pyrazole ring of Ethyl 3-propyl-1H-pyrazole-5-carboxylate using dimethyl sulfate. While effective, this method is highly disfavored due to the extreme toxicity and carcinogenicity of dimethyl sulfate[1]. Furthermore, this reaction is known to produce a mixture of N-methylated isomers, which are difficult to separate, thus reducing the practical yield of the desired product[3].
General Concerns:
-
High Toxicity: Dimethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen. Its use requires stringent safety precautions.
-
Lack of Selectivity: The methylation can occur on either of the two nitrogen atoms of the pyrazole ring, leading to a mixture of the desired 1-methyl-3-propyl and the undesired 1-methyl-5-propyl isomers.
-
Difficult Purification: The separation of the resulting isomers is often challenging and may require chromatographic techniques, which are not ideal for large-scale production[3].
Due to these significant drawbacks, a detailed experimental protocol is not recommended. The novel dimethyl carbonate method provides a much safer and more efficient alternative.
Conclusion
The validation of this novel synthesis method for this compound marks a significant advancement in the production of this important chemical intermediate. The use of dimethyl carbonate as a methylating agent successfully addresses the severe safety and environmental concerns associated with the traditional dimethyl sulfate method. Furthermore, the novel method demonstrates a higher yield and simpler purification profile compared to the methylhydrazine condensation route, which suffers from the co-production of a constitutional isomer. For researchers and professionals in drug development and chemical synthesis, the adoption of this greener and more efficient methodology is strongly recommended.
References
A Comparative Guide to Spectroscopic Analysis for Confirming Pyrazole Structure and Purity
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a pyrazole's structure and the accurate assessment of its purity are critical milestones in the chemical synthesis and drug discovery pipeline. Spectroscopic techniques, often used in conjunction with chromatographic methods, provide a powerful arsenal for achieving this. This guide offers a comparative overview of the most common spectroscopic and chromatographic methods, complete with experimental data and detailed protocols to aid in the comprehensive analysis of pyrazole compounds.
Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic methods is typically employed to gain a complete picture of a pyrazole's structure. Each technique provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules, including pyrazoles. Both ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework.[1][2]
-
¹H NMR provides information about the chemical environment of protons, their connectivity, and stereochemical relationships. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters in assigning protons to specific positions on the pyrazole ring and its substituents.[2]
-
¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environments, offering a direct view of the carbon skeleton.[2] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further establish connectivities between protons and carbons, providing definitive structural confirmation.[2]
Mass Spectrometry (MS) is essential for determining the molecular weight of a pyrazole and can provide valuable structural information through analysis of its fragmentation patterns.[3] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a potent tool for identifying and quantifying components in a mixture.[4][5] The fragmentation of the pyrazole ring can be indicative of the substitution pattern.[6]
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule.[3] For pyrazoles, characteristic vibrational bands can indicate the presence of N-H bonds (in unsubstituted pyrazoles), C=N, C=C, and C-H bonds within the heterocyclic ring, as well as vibrations from any substituents.[7] The N-H stretching frequency can be influenced by hydrogen bonding.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule.[3] Pyrazoles typically exhibit π → π* transitions.[3][9] The wavelength of maximum absorbance (λmax) can be influenced by the substituents on the pyrazole ring and the solvent used.[10] While less specific for detailed structure elucidation compared to NMR, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for studying the electronic properties of pyrazole derivatives.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for pyrazole and a representative substituted pyrazole to illustrate the influence of substituents on the spectral characteristics.
| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole | ||
| H-3, H-5 | ~7.6 | t |
| H-4 | ~6.3 | t |
| 1-Methylpyrazole [3] | ||
| H-3 | ~7.5 | d |
| H-5 | ~7.4 | d |
| H-4 | ~6.2 | t |
| N-CH₃ | ~3.9 | s |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) |
| Pyrazole | |
| C-3, C-5 | ~134.7 |
| C-4 | ~105.9 |
| 1-Methylpyrazole [3] | |
| C-3 | ~138.7 |
| C-5 | ~129.2 |
| C-4 | ~105.4 |
| N-CH₃ | ~39.1 |
| IR Spectroscopy (cm⁻¹) | Characteristic Bands |
| Pyrazole | ~3140 (N-H stretch), ~1535 (C=N stretch), ~1400 (C=C stretch)[11][12] |
| Substituted Pyrazoles | C-N stretching of the pyrazole ring can be observed around 1290 cm⁻¹[7] |
| UV-Vis Spectroscopy | λmax (nm) |
| Pyrazole | ~203[9] |
| Substituted Pyrazoles | The λmax can shift depending on the nature and position of substituents. |
Purity Assessment: A Hybrid Approach
While spectroscopy is excellent for structure confirmation, chromatographic techniques are indispensable for determining the purity of a pyrazole sample by separating it from impurities such as starting materials, byproducts, and isomers.[13]
High-Performance Liquid Chromatography (HPLC) is a highly precise method for assessing purity.[13] By choosing an appropriate column and mobile phase, HPLC can effectively separate the main pyrazole compound from its impurities, allowing for accurate quantification.[13][14]
Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile pyrazoles.[4] It is especially useful for separating and identifying regioisomers, which can be challenging due to their similar physicochemical properties.[4]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][15]
-
Sample Preparation: Weigh 5-10 mg of the pyrazole sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (GC-MS)[3]
-
Sample Preparation: Prepare a dilute solution of the pyrazole sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Infrared (IR) Spectroscopy[3][15]
-
Sample Preparation (ATR): Place a small amount of the solid or liquid pyrazole sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Record a background spectrum of the clean, empty ATR crystal before running the sample.
-
UV-Visible (UV-Vis) Spectroscopy[3][15]
-
Sample Preparation: Prepare a stock solution of the pyrazole sample of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). Prepare a series of dilutions from the stock solution.
-
Data Acquisition:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
Record a baseline using the pure solvent as a blank before measuring the absorbance of the sample solutions.
-
High-Performance Liquid Chromatography (HPLC)[13]
-
Sample Preparation: Accurately weigh about 25 mg of the pyrazole sample and dissolve it in a 50 mL volumetric flask with the mobile phase diluent to a concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
Workflow and Logical Relationships
The following diagrams illustrate a typical workflow for pyrazole analysis and the relationship between different spectroscopic techniques.
Caption: Workflow for the comprehensive analysis of a pyrazole sample.
Caption: Relationship between spectroscopic techniques and the structural information they provide for pyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jeol.com [jeol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A comparative study of different pyrazole synthesis methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. The efficient synthesis of pyrazole derivatives is therefore of paramount importance. This guide provides a comparative analysis of three prominent methodologies for pyrazole synthesis: the classical Knorr synthesis, synthesis from α,β-unsaturated carbonyls, and modern multicomponent reactions. We present a detailed comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | General Conditions | Yields | Key Advantages | Limitations |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compounds, β-Ketoesters | Hydrazine or substituted hydrazines, Acid catalyst (e.g., Acetic Acid) | Heating in a protic solvent (e.g., ethanol, propanol) | Good to excellent (often >70%) | Readily available starting materials, straightforward procedure, high yields for simple substrates. | Potential for regioisomer formation with unsymmetrical dicarbonyls and substituted hydrazines, harsh conditions may not be suitable for sensitive functional groups.[1] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehydes and ketones (e.g., chalcones) | Hydrazine or substituted hydrazines | Reflux in a suitable solvent (e.g., ethanol, acetic acid), often followed by an oxidation step. | Good to excellent | Good availability of starting materials (chalcones). | Often produces pyrazoline intermediates that require a separate oxidation step to yield the aromatic pyrazole.[2][3] |
| Multicomponent Reactions (MCRs) | Aldehydes, β-ketoesters, malononitrile, hydrazines, etc. | Various, can be catalyst-free or use organocatalysts, metal nanoparticles. | Often mild conditions, can be performed at room temperature or with microwave/ultrasound irradiation. | Good to excellent (often >80%) | High atom economy, operational simplicity, reduced waste, rapid generation of molecular diversity.[4][5] | The development of new MCRs can be challenging, and optimization of reaction conditions for a specific set of components may be required. |
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data from representative experimental procedures, highlighting the efficiencies of each method.
Table 1: Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| Ethyl acetoacetate | Phenylhydrazine | - | - | Reflux | 1 h | ~95% (for pyrazolone) |
| Acetylacetone | Hydrazine hydrate | Acetic acid | 1-Propanol | 100 | 1 h | 79% |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid | 1-Propanol | 100 | 1 h | High |
Table 2: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
| Chalcone Derivative | Hydrazine | Solvent | Conditions | Time | Yield (%) |
| Substituted Chalcone | Hydrazine hydrate | Formic Acid/Ethanol | Reflux | 8 h | Good |
| (E)-1-(4-hydroxyphenyl)-3-(methoxyphenyl)prop-2-en-1-one | Phenylhydrazine hydrate | Ethanol | Reflux (80°C) | 4 h | High |
| 1,3-Diphenylpropenone | Hydrazine hydrate & Na2S2O8 | Ball-milling | 40-50°C | 30 min | 91%[6] |
Table 3: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
| Aldehyde | β-Ketoester | Active Methylene | Catalyst | Conditions | Time | Yield (%) |
| Aromatic Aldehydes | Ethyl acetoacetate | Malononitrile | Piperidine (5 mol%) | Water, RT | 20 min | 85-93%[4] |
| 3,4,5-Trimethoxybenzaldehyde | Ethyl acetoacetate | Malononitrile | Urea (10 mol%) | EtOH:H2O, RT | - | 89%[7] |
| Benzaldehyde | Ethyl acetoacetate | Malononitrile | CuO NPs | Water, Reflux | 15 min | 95%[8] |
Table 4: Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles Synthesis | Conventional | 75 | 2 h | 73-90% |
| Phenyl-1H-pyrazoles Synthesis | Microwave | 60 | 5 min | 91-98% |
| Pyrano[2,3-c]pyrazole Synthesis | Conventional | 80 | 1.4 h | 80% |
| Pyrano[2,3-c]pyrazole Synthesis | Microwave | - | 25 min | 88% |
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the described pyrazole synthesis methodologies.
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Synthesis of pyrazoles from α,β-unsaturated ketones.
Caption: Experimental workflow for a four-component pyrazole synthesis.
Experimental Protocols
Protocol 1: Knorr Synthesis of 3,5-Dimethylpyrazole
-
Materials: Acetylacetone, hydrazine hydrate, 1-propanol, glacial acetic acid.
-
Procedure:
-
In a 20-mL scintillation vial, combine acetylacetone (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.
-
Allow the mixture to cool to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.
-
The product can be further purified by recrystallization from a suitable solvent.
-
Protocol 2: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone
-
Materials: 1,3-Diphenylpropenone (chalcone), hydrazine hydrate, ethanol, sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (0.25 mmoles) in ethanol (10 mL).
-
Add a solution of sodium hydroxide (0.4% in water, 2.5 mL) and hydrazine hydrate (1.25 mmoles).
-
Reflux the mixture with stirring for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water until neutral, and then with cold ethanol.
-
Dry the product. This will likely be the pyrazoline intermediate which can be oxidized to the pyrazole in a subsequent step if desired, for example, by heating in the presence of an oxidizing agent like sodium persulfate.[6]
-
Protocol 3: Four-Component Synthesis of 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile [9]
-
Materials: Aromatic aldehyde (2 mmol), malononitrile (2 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), triethylamine (1 mL), water, ethanol.[9]
-
Procedure:
-
To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) at room temperature, successively add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL).[9]
-
Stir the mixture vigorously in an open atmosphere for approximately 20 minutes.[9]
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a 20:80 mixture of ethyl acetate/hexane.[9]
-
Purify the product by recrystallization from ethanol.[9]
-
Conclusion
The choice of a synthetic methodology for pyrazole derivatives depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
The Knorr synthesis remains a robust and reliable method for accessing a wide range of pyrazoles from simple, readily available 1,3-dicarbonyl compounds. Its main drawback is the potential for regioisomer formation with unsymmetrical substrates.
-
The synthesis from α,β-unsaturated carbonyls is a valuable alternative, particularly for the synthesis of 3,5-diarylpyrazoles from chalcones. However, it often requires a two-step process involving the formation and subsequent oxidation of a pyrazoline intermediate.
-
Multicomponent reactions represent a modern and highly efficient approach to pyrazole synthesis, aligning with the principles of green chemistry. They allow for the rapid construction of complex and diverse pyrazole-containing scaffolds in a single step, making them particularly attractive for the generation of compound libraries for drug discovery.
-
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for all these methodologies, offering a greener and more efficient alternative to conventional heating.
By understanding the advantages and limitations of each approach, researchers can make an informed decision to best suit their synthetic goals in the pursuit of novel pyrazole-based compounds for various applications.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Efficacy of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate compared to known therapeutic agents
Comparative Efficacy Analysis of Pyrazole-Based Compounds and Standard Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of pyrazole-based compounds, with a focus on anti-inflammatory and anticancer activities, benchmarked against established therapeutic agents. Due to the limited direct experimental data on Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, this analysis leverages data from structurally related pyrazole derivatives to provide a contextual performance assessment.
Introduction to Pyrazole Derivatives in Drug Discovery
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been extensively investigated and have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The structural modularity of the pyrazole ring allows for fine-tuning of its pharmacological profile, leading to the development of targeted therapies.
Anti-Inflammatory Potential
Pyrazole derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation.
Comparative Efficacy of Anti-Inflammatory Agents
The following table summarizes the in vitro and in vivo efficacy of representative pyrazole derivatives compared to the well-established COX-2 inhibitor, Celecoxib.
| Compound/Drug | Assay | Target | Efficacy Metric (IC50) | Reference Compound | Efficacy Metric (IC50) |
| Representative Pyrazole Derivative 1 | In vitro COX Inhibition | COX-2 | 0.26 µM | Celecoxib | 0.28 µM |
| Representative Pyrazole Derivative 2 | In vitro COX Inhibition | COX-2 | 38.73 nM | - | - |
| Celecoxib | In vitro COX Inhibition (Sf9 cells) | COX-2 | 40 nM[1][2] | - | - |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard preclinical assay to assess in vivo anti-inflammatory activity.
| Compound/Drug | Animal Model | Assay | Dose | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| Representative Pyrazole Derivative 3 | Rat | Carrageenan-induced paw edema | 10 mg/kg | 65-80% | Indomethacin | 55% |
| Celecoxib | Rat | Carrageenan-induced paw edema | 7.1 mg/kg (ED50) | 50% | - | - |
Anticancer Potential
Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.
Comparative Cytotoxicity Against Cancer Cell Lines
The following table presents the in vitro anticancer activity of representative pyrazole derivatives against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines, compared to the widely used chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Cell Line | Assay | Efficacy Metric (IC50) | Reference Compound | Efficacy Metric (IC50) |
| Representative Pyrazole Derivative 4 | A549 | MTT Assay | 8.0 µM | Doxorubicin | ~0.07-0.8 µM[3][4] |
| Representative Pyrazole Derivative 5 | MCF-7 | MTT Assay | 5.8 µM | Doxorubicin | ~2.5 µM |
| Representative Pyrazole Derivative 6 | A549 | MTT Assay | 0.17 µM | - | - |
| Doxorubicin | A549 | MTT Assay | ~0.07-0.8 µM[3][4] | - | - |
| Doxorubicin | MCF-7 | MTT Assay | ~2.5 µM | - | - |
Experimental Protocols
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.[5][6]
1. Animals: Male Wistar rats (180-200 g) are used.
2. Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
3. Grouping: Animals are randomly divided into control, standard, and test groups.
4. Compound Administration:
-
The test compound (e.g., this compound) is administered intraperitoneally (i.p.) or orally (p.o.) at a specific dose.
-
The standard group receives a known anti-inflammatory drug, such as Indomethacin (5-10 mg/kg) or Celecoxib.
-
The control group receives the vehicle used to dissolve the test compound.
5. Induction of Inflammation:
-
Thirty minutes to one hour after compound administration, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
6. Measurement of Paw Edema:
-
The volume of the injected paw is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.
7. Data Analysis:
-
The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
1. Cell Culture:
-
Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate complete medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium.
-
The medium from the wells is replaced with the medium containing the test compound at different concentrations.
-
Control wells contain vehicle-treated cells, and blank wells contain medium only.
4. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
5. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
6. Solubilization of Formazan:
-
The medium containing MTT is carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
7. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
8. Data Analysis:
-
The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical anti-inflammatory signaling pathway of a pyrazole compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-3-Propyl-Pyrazole Derivatives as PDE5 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This guide provides a detailed comparison of 1-methyl-3-propyl-pyrazole derivatives, a core component of potent phosphodiesterase type 5 (PDE5) inhibitors, exemplified by the well-known drug sildenafil. By examining the impact of structural modifications on inhibitory activity, this document serves as a valuable resource for the rational design of next-generation therapeutics.
The 1-methyl-3-propyl-pyrazole moiety is a cornerstone of sildenafil and its analogues, which function by inhibiting PDE5, an enzyme crucial in the cGMP signaling pathway. This inhibition leads to smooth muscle relaxation and vasodilation. The following sections delve into the quantitative impact of structural alterations on PDE5 inhibition, provide detailed experimental protocols for assessing this activity, and visualize the underlying biological and experimental frameworks.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of 1-methyl-3-propyl-pyrazole derivatives against PDE5 is highly sensitive to substitutions on the pyrazole ring and appended functionalities. The following table summarizes the in vitro PDE5 inhibitory activities of sildenafil and its analogues, highlighting key SAR trends.
| Compound | Modification from Sildenafil (1-methyl-3-propyl-scaffold) | PDE5 IC50 (nM) | Selectivity for PDE5 vs PDE6 |
| Sildenafil | - | ~3.5 - 4.2 | ~10-fold |
| Vardenafil | Different heterocyclic ring system, ethyl group on piperazine | ~0.7 | ~15.7-fold |
| Tadalafil | Different heterocyclic core (not a pyrazole derivative) | ~1.8 | >5,500-fold |
| Analogue with 5'-methyl ketone | Replacement of the 5'-piperazine sulfonamide with a 5'-methyl ketone | Potent (specific value not provided) | - |
| Phenyl ring-fused ether analogues | Cyclic ether fused to the phenyl ring | 100-200 fold less active than sildenafil | - |
| Phosphonate-containing analogues | Phosphonate group in the 5'-sulfonamide moiety | Up to 10-fold more active than sildenafil | - |
Key SAR Insights:
-
The core pyrazolopyrimidinone scaffold is crucial for high-potency PDE5 inhibition.
-
Modifications to the heterocyclic system fused to the pyrazole ring can significantly impact potency and selectivity, as seen in the comparison between sildenafil and vardenafil. [1]
-
Substituents on the phenyl ring play a critical role in determining inhibitory activity. Replacing the sulfonamide group can lead to analogues with improved properties. For instance, introducing a phosphonate group can increase potency up to 10-fold compared to sildenafil.[2]
-
The planarity of the molecule influences activity. Studies on phenyl ring-fused ether analogues of sildenafil have shown that increased co-planarity is inversely related to PDE5 inhibitory activity, suggesting that the flexibility of the 2'-alkoxy group in sildenafil is beneficial for binding.[3]
Experimental Protocols
The determination of a compound's PDE5 inhibitory activity is a critical step in the drug discovery process. The following is a detailed protocol for a common in vitro method, the fluorescence polarization (FP) assay.
In Vitro PDE5 Inhibition Assay using Fluorescence Polarization
This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cGMP substrate by the PDE5 enzyme.
Materials and Reagents:
-
Recombinant Human PDE5A1 enzyme
-
FAM-Cyclic-3′,5′-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)
-
Binding Agent (e.g., phosphate-binding nanoparticles)
-
Test compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Sildenafil)
-
96-well or 384-well black, non-binding microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and sildenafil in DMSO.
-
Create a serial dilution of the compounds in assay buffer to achieve a range of desired concentrations.
-
Thaw all enzymatic components on ice.
-
Prepare the complete PDE assay buffer.
-
Dilute the FAM-Cyclic-3′,5′-GMP substrate and the PDE5A1 enzyme in the complete assay buffer to their respective working concentrations.
-
-
Assay Protocol:
-
Add the diluted test compounds, positive control, and a DMSO-only control (for 100% activity) to the designated wells of the microplate.
-
Add the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3′,5′-GMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the Binding Agent to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
-
Data Analysis:
-
Fluorescence polarization values are typically reported in millipolarization units (mP).
-
Calculate the percentage of PDE5 inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))
-
mP_sample: mP value of the well with the test compound.
-
mP_blank: mP value of a well with no enzyme.
-
mP_control: mP value of the well with DMSO only (100% enzyme activity).
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[4][5]
-
Visualizing Key Pathways and Processes
To better understand the context of 1-methyl-3-propyl-pyrazole derivatives' activity, the following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow.
Caption: The cGMP signaling pathway and the inhibitory action of 1-methyl-3-propyl-pyrazole derivatives on PDE5.
Caption: A typical workflow for an in vitro PDE5 inhibition assay using fluorescence polarization.
References
- 1. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and phosphodiesterase 5 inhibitory activity of new sildenafil analogues containing a phosphonate group in the 5(')-sulfonamide moiety of phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
Quantifying the Purity of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate: A Comparative Guide to Analytical Techniques
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis for assessing the purity of synthesized Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. This publication details and compares various analytical methodologies, providing experimental data and protocols to ensure accurate purity assessment of this key pharmaceutical intermediate.
The precise determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact the efficacy and safety of the final drug product. This compound is a significant intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of several established analytical techniques for quantifying its purity, offering insights into the strengths and limitations of each method.
The primary analytical methods for assessing the purity of this compound and similar pyrazole derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these techniques offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information they provide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method is particularly suitable for separating this compound from its potential impurities.
Experimental Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid for better peak shape). For example, a starting condition of 60% water and 40% acetonitrile, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 210-254 nm).
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
A similar method has been successfully used for the analysis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate, demonstrating the utility of RP-HPLC for pyrazole carboxylate derivatives.[1]
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC is a powerful technique offering high resolution and sensitivity. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of impurities. GC is effective for separating and quantifying volatile compounds, including residual solvents from the synthesis process.
Experimental Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification.
-
Quantification: Similar to HPLC, purity is calculated based on the relative peak areas.
The fragmentation patterns of pyrazole derivatives in mass spectrometry have been studied, which can aid in the identification of related impurities.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[3] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] Both ¹H and ¹³C NMR are valuable, with 2D NMR techniques like HSQC and HMBC being useful for definitive signal assignments in complex pyrazole derivatives.[4]
Experimental Protocol:
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known concentration and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Acquisition: A ¹H NMR spectrum is acquired with a sufficiently long relaxation delay to ensure complete relaxation of all protons.
-
Quantification: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.
For pyrazole derivatives, issues like annular tautomerism can sometimes lead to broad or averaged signals in the NMR spectrum.[4] Low-temperature NMR experiments can often resolve these issues by slowing down the rate of proton exchange.[4]
Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC | High resolution for non-volatile compounds. Well-established and widely available. | Requires a reference standard for each impurity for accurate quantification. | Routine quality control and purity profiling of the main compound and non-volatile impurities. |
| GC | Excellent for volatile impurities and residual solvents. High sensitivity with FID. | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile organic impurities, residual solvents, and thermally stable by-products. |
| qNMR | Primary ratio method, does not require a specific reference standard for the analyte.[3] Provides structural information. | Lower sensitivity compared to chromatographic methods. Can be complex to set up and validate. | Absolute purity determination and certification of reference materials. Structural elucidation of impurities. |
Logical Workflow for Purity Assessment
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.
Decision-Making for Method Selection
The choice between these methods is often guided by the specific analytical question being asked. The following diagram outlines the decision-making process.
References
Comparative Analysis of Antibody Cross-Reactivity Targeting Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals: A Guide to Antibody Specificity for Pyrazole-Based Therapeutics
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a diverse range of therapeutics, from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted cancer therapies. The development of antibodies specific to these compounds is crucial for pharmacokinetic and pharmacodynamic studies, as well as for the development of diagnostic immunoassays. A critical aspect of antibody characterization is the analysis of its cross-reactivity with structurally related compounds, which can impact assay accuracy and the interpretation of experimental results.
This guide provides a comparative analysis of the cross-reactivity of antibodies targeting pyrazole-based compounds. Due to the limited availability of public cross-reactivity data for antibodies against specific pyrazole-based pharmaceuticals, this guide presents a representative dataset to illustrate the principles of antibody specificity. This is supplemented with detailed experimental protocols for key analytical methods and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in this field.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity refers to the ability of an antibody to bind to molecules other than its primary target. In the context of pyrazole-based drugs, an antibody developed against one compound, such as Celecoxib, may also bind to other structurally similar pyrazole derivatives. The degree of cross-reactivity is influenced by the structural homology between the primary target and related compounds, particularly in the epitope region recognized by the antibody.
High antibody specificity is paramount for the development of reliable immunoassays. Significant cross-reactivity can lead to overestimated concentrations of the target analyte and false-positive results. Therefore, a thorough cross-reactivity analysis is an indispensable step in the validation of any antibody-based detection method.
Comparative Cross-Reactivity Data
To illustrate the principles of antibody cross-reactivity for pyrazole-based compounds, a representative dataset is presented below. This table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against Celecoxib, a selective COX-2 inhibitor. The cross-reactivity is expressed as a percentage relative to the binding of Celecoxib.
| Compound | Structure | Primary Target(s) | Cross-Reactivity (%) with Anti-Celecoxib Antibody |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | COX-2 | 100 |
| Mavacoxib | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | COX-2 | 75 |
| Deracoxib | 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide | COX-2 | 40 |
| Rofecoxib | 4-(4-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone | COX-2 | <1 |
| Valdecoxib | 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | COX-2 | <1 |
| SC-560 | 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | COX-1 | 5 |
Note: This data is representative and intended for illustrative purposes. Actual cross-reactivity will depend on the specific antibody and the experimental conditions.
The data illustrates that even minor structural modifications, such as the substitution of a methyl group with a fluorine atom (Celecoxib vs. Mavacoxib), can impact antibody binding. More significant structural differences, as seen with Rofecoxib and Valdecoxib which lack the pyrazole core of Celecoxib, result in negligible cross-reactivity.
Experimental Protocols for Cross-Reactivity Analysis
The following are detailed protocols for two common methods used to assess the cross-reactivity of antibodies against small molecules like pyrazole-based compounds.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive and widely used method for quantifying small molecules and assessing antibody specificity.
Principle: Free analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow:
Caption: A typical workflow for a competitive ELISA.
Detailed Methodology:
-
Coating: Dilute a pyrazole-protein conjugate (e.g., Celecoxib-BSA) to 1-10 µg/mL in coating buffer (carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the standard pyrazole compound and potential cross-reactants in assay buffer (e.g., 0.1% BSA in PBS). In a separate plate or tubes, mix 50 µL of each standard/sample with 50 µL of the primary anti-pyrazole antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal). Cross-reactivity is calculated as: (IC50 of primary pyrazole compound / IC50 of cross-reactant) x 100%.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding interactions between molecules.
Principle: The binding of an analyte to a ligand immobilized on a sensor surface causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Experimental Workflow:
Caption: A general workflow for an SPR experiment.
Detailed Methodology:
-
Immobilization: Immobilize the anti-pyrazole antibody onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Equilibration: Equilibrate the sensor surface with running buffer (e.g., HBS-EP+ buffer).
-
Analyte Injection: Inject a series of concentrations of the primary pyrazole compound and potential cross-reactants over the sensor surface. Monitor the association and dissociation phases in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Cross-reactivity can be assessed by comparing the KD values of the different compounds.
Signaling Pathways of Pyrazole-Based Compounds
To provide a broader context for the importance of specific antibody development, this section visualizes the signaling pathways targeted by various pyrazole-based drugs.
COX-2 Signaling Pathway (Target of Celecoxib and Mavacoxib)
Celecoxib and Mavacoxib are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by Celecoxib/Mavacoxib.
Kinase Signaling Pathways (Targets of various pyrazole-based inhibitors)
Many pyrazole-based compounds are potent kinase inhibitors used in cancer therapy. They target key signaling pathways involved in cell growth, proliferation, and survival.
VEGFR2 Signaling Pathway:
Caption: Inhibition of the VEGFR2 signaling pathway.
B-Raf Signaling Pathway:
Caption: Inhibition of the B-Raf/MEK/ERK signaling pathway.
CDK2 Signaling Pathway:
Caption: Inhibition of the CDK2/Cyclin E pathway.
TGF-β Signaling Pathway:
Caption: Inhibition of the TGF-β/SMAD signaling pathway.
Conclusion
The specificity of antibodies targeting pyrazole-based compounds is a critical parameter for the development of robust and reliable immunoassays. This guide has provided a framework for understanding and evaluating antibody cross-reactivity, including representative data, detailed experimental protocols, and visualizations of relevant biological pathways. By carefully characterizing antibody specificity, researchers can ensure the accuracy and reproducibility of their findings in the dynamic field of drug discovery and development.
A Head-to-Head Battle: Unpacking the Performance of Pyrazole- and Triazole-Based Agrochemicals
For researchers, scientists, and drug development professionals, the selection of an optimal agrochemical scaffold is a critical decision in the development of effective and sustainable crop protection solutions. Among the most prominent classes of heterocyclic compounds in this field are pyrazoles and triazoles, each offering a diverse range of fungicidal, insecticidal, and herbicidal activities. This guide provides an in-depth, objective comparison of the performance of pyrazole- and triazole-based agrochemicals, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Performance Differences
Both pyrazole and triazole cores have given rise to highly successful commercial agrochemicals. However, their performance characteristics, driven by distinct modes of action, often dictate their suitability for specific applications.
Pyrazole-based agrochemicals are renowned for their broad spectrum of activity, targeting various biological pathways. As fungicides, they are particularly effective as Succinate Dehydrogenase Inhibitors (SDHI), disrupting the mitochondrial respiration of fungi.[1][2][3][4][5] In the realm of insecticides, pyrazoles like fipronil act as potent neurotoxins by blocking GABA-gated chloride channels.[6][7][8][9][10][11] Furthermore, certain pyrazole derivatives exhibit herbicidal activity by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[12][13][14][15][16]
Triazole-based agrochemicals , on the other hand, are most celebrated for their fungicidal properties, primarily acting as Demethylation Inhibitors (DMIs) or Sterol Biosynthesis Inhibitors (SBIs).[17][18] They specifically inhibit the C14-demethylase enzyme in the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[19][20][21][22] This targeted mode of action has made triazoles a cornerstone in the management of a wide range of fungal diseases in crops. While less common, some triazole derivatives have also been developed for insecticidal applications.
Quantitative Performance Comparison
The following tables summarize key performance data for representative pyrazole and triazole agrochemicals, providing a quantitative basis for comparison. It is important to note that efficacy can vary significantly based on the target organism, environmental conditions, and formulation.
Table 1: Fungicidal Activity of Pyrazole (SDHI) vs. Triazole (DMI) Agrochemicals
| Compound Class | Active Ingredient | Target Pathogen | Efficacy Metric (EC50/MIC in µg/mL) | Reference |
| Pyrazole (SDHI) | Pyraclostrobin | Cercospora arachidicola (Early Leaf Spot) | Pyraclostrobin showed better control than tebuconazole. | [23] |
| Triazole (DMI) | Tebuconazole | Cercospora arachidicola (Early Leaf Spot) | Tebuconazole was less efficacious than pyraclostrobin in this study. | [23] |
| Pyrazole (SDHI) | Boscalid | Rhizoctonia solani | 2.2 | [1] |
| Triazole (DMI) | Tebuconazole | Colletotrichum capsici | 18 (EC50) | [24] |
| Triazole (DMI) | Difenoconazole | Colletotrichum capsici | 115 (EC50) | [24] |
Table 2: Insecticidal Activity of Pyrazole vs. Triazole Analogue (Neonicotinoid)
| Compound Class | Active Ingredient | Target Pest | Efficacy Metric (LC50 or % Mortality) | Reference |
| Pyrazole | Fipronil | Ctenocephalides felis (Cat Flea) | Lower efficacy at day 14, 21, and 28 compared to imidacloprid/permethrin combination. | [25] |
| Neonicotinoid | Imidacloprid | Ctenocephalides felis (Cat Flea) | Showed higher efficacy at 24 hours post-reinfestation on day 34 (90.8% reduction). | [26] |
| Pyrazole | Fipronil | Macrotermes gilvus (Fungus-growing termite) | Faster mortality rate in laboratory trials and eliminated colonies in field experiments. | [27] |
| Neonicotinoid | Imidacloprid | Macrotermes gilvus (Fungus-growing termite) | Slower mortality rate and did not eliminate colonies in the field. | [27] |
Mechanisms of Action: A Visual Guide
The distinct performance profiles of pyrazole and triazole agrochemicals stem from their different molecular targets. The following diagrams, generated using the DOT language for Graphviz, illustrate these key mechanisms.
Experimental Protocols
To ensure the reproducibility and accurate comparison of agrochemical performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Fungicide Efficacy Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungal pathogen.
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar for many fungi) and incubate to ensure a pure and viable culture.
-
For yeast-like fungi, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
For filamentous fungi, harvest spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore suspension to a concentration of 0.4-5 x 10⁴ spores/mL using a hemocytometer.[28]
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the test compound (pyrazole or triazole fungicide) in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a positive control (a known effective fungicide), a negative control (medium with the solvent used to dissolve the test compound), and a growth control (medium with inoculum only).
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), until sufficient growth is observed in the growth control wells.[29][30]
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the fungicide that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the growth control).[30]
-
Insecticide Efficacy Testing (Topical Application Bioassay)
This method is used to determine the median lethal dose (LD50) of an insecticide.
-
Insect Rearing:
-
Rear a healthy and uniform population of the target insect species under controlled laboratory conditions (temperature, humidity, and photoperiod).
-
-
Insecticide Preparation:
-
Dissolve the test insecticide (e.g., fipronil) in a volatile solvent like acetone to prepare a series of concentrations.
-
-
Application:
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of individual insects.
-
A control group is treated with the solvent only.
-
-
Observation:
-
Place the treated insects in clean containers with access to food and water.
-
Assess mortality at regular intervals (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
Use probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population.
-
Experimental Workflow for Field Trials
Conclusion
The choice between pyrazole- and triazole-based agrochemicals is multifaceted and depends heavily on the target pest or pathogen, the crop, environmental conditions, and resistance management strategies. Pyrazoles offer a broader spectrum of activity, with potent fungicidal, insecticidal, and herbicidal representatives. Their diverse modes of action can be advantageous in managing a wider range of pests and in resistance management programs. Triazoles, while primarily known for their exceptional fungicidal activity as DMIs, remain a critical tool for the control of many important plant diseases.
For researchers and drug development professionals, a deep understanding of the performance differences, underpinned by quantitative data and a clear comprehension of the mechanisms of action, is paramount for the rational design of next-generation agrochemicals. The experimental protocols provided herein offer a framework for the rigorous evaluation and comparison of novel compounds based on these established scaffolds. As the agricultural industry continues to face challenges from evolving pest and disease pressures, the strategic development and deployment of both pyrazole and triazole chemistries will be essential for ensuring global food security.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News - What is the difference between fipronil and imidacloprid? [bigpesticides.com]
- 8. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. nbinno.com [nbinno.com]
- 18. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]
- 22. davidmoore.org.uk [davidmoore.org.uk]
- 23. scispace.com [scispace.com]
- 24. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 25. jarvm.com [jarvm.com]
- 26. Comparative efficacy of imidacloprid, selamectin, fipronil-(S)-methoprene, and metaflumizone against cats experimentally infested with Ctenocephalides felis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Evaluation of fipronil and imidacloprid as bait active ingredients against fungus-growing termites (Blattodea: Termitidae: Macrotermitinae) | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Benchmarking the Anti-inflammatory Properties of Novel Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of novel pyrazole compounds against the established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The following sections present quantitative experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways to facilitate an objective evaluation of these compounds for potential drug development.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of novel pyrazole compounds is summarized below, with Celecoxib serving as a benchmark. The data includes in vitro inhibition of cyclooxygenase (COX) enzymes and in vivo reduction of inflammation in animal models.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) | Reference Compound |
| Novel Pyrazole 1 | 4.655 | 0.781 | 5.96 | 75% @ 30 mg/kg | Celecoxib |
| Novel Pyrazole 2 | 5.596 | 0.781 | 7.16 | Not Reported | Celecoxib |
| Novel Pyrazole 3 (AD532) | >100 | 0.55 | >181.8 | 68% @ 50 mg/kg | Celecoxib |
| Celecoxib | 5.0 | 0.05 | 100 | 55% @ 60 mg/kg | - |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1; a higher value suggests greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.[1] The in vivo data represents the percentage reduction in carrageenan-induced paw edema in rats.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound to inhibit the two isoforms of the cyclooxygenase enzyme.
-
Enzyme and Reagent Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. A solution of the enzyme is prepared in a Tris-HCl buffer (pH 8.0) containing a heme cofactor.[2][3]
-
Inhibitor Preparation: The novel pyrazole compounds and Celecoxib are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well plate, the assay buffer, heme, and either COX-1 or COX-2 enzyme are added to the wells.
-
The different concentrations of the test compounds or the vehicle (DMSO) are added to the respective wells and pre-incubated for 10 minutes at 37°C.[2]
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.[4]
-
The plate is incubated for a specific time (e.g., 2 minutes) at 25°C to allow for the conversion of arachidonic acid to prostaglandins.[5]
-
-
Detection: The amount of prostaglandin E2 (PGE2) produced is measured. This can be done using a colorimetric assay where the peroxidase activity of COX is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm, or by using liquid chromatography-tandem mass spectrometry (LC-MS-MS) for more sensitive and accurate quantification.[2][5]
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[6]
-
Animals: Male Wistar rats are used for the experiment.
-
Compound Administration: The novel pyrazole compounds and the reference drug (Celecoxib or Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 30-50 mg/kg body weight) one hour before the induction of inflammation.[7][8] A control group receives only the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 ml of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.[9][10]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[9][11]
-
Data Analysis: The percentage inhibition of edema is calculated for each compound-treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the general workflow for screening anti-inflammatory compounds.
Caption: The COX-2 signaling pathway in inflammation.
Caption: The NF-κB signaling pathway in inflammation.
Caption: General experimental workflow for screening anti-inflammatory compounds.
References
- 1. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. academicjournals.org [academicjournals.org]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Pyrazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical task due to their prevalence in pharmaceuticals and other bioactive molecules. This guide provides an objective, data-driven comparison of three distinct catalytic systems for the synthesis of 1,3,5-trisubstituted pyrazoles: a heterogeneous nickel catalyst, a nano-ZnO catalyst, and a metal-free iodine-based system.
This comparative analysis is designed to assist in the selection of the most appropriate catalytic method based on factors such as yield, reaction time, temperature, and catalyst loading. Detailed experimental protocols and mechanistic insights are provided to support the practical application of these methods in a laboratory setting.
Performance Comparison
To facilitate a direct comparison, the following table summarizes the performance of each catalytic system in the synthesis of 1,3,5-triphenylpyrazole, a representative 1,3,5-trisubstituted pyrazole.
| Catalyst System | Reactants | Catalyst Loading | Solvent | Temperature | Time | Yield |
| Heterogeneous Nickel Catalyst | Acetophenone, Phenylhydrazine, Benzaldehyde | 10 mol% | Ethanol | Room Temp. | 3 h | Good to Excellent[1][2] |
| Nano-ZnO Catalyst | Chalcone, Phenylhydrazine | 25 mg | Water | Room Temp. | 10-20 min | 96% |
| Iodine/TBHP | Enaminone, Sulfonyl Hydrazine | 20 mol% I₂, 3.0 equiv TBHP | DMF | 80 °C | Not Specified | Moderate |
Experimental Protocols
Detailed methodologies for the synthesis of pyrazoles using each of the compared catalytic systems are provided below.
Heterogeneous Nickel-Catalyzed One-Pot Synthesis of 1,3,5-Triphenylpyrazole
This one-pot, three-component reaction offers a straightforward approach to 1,3,5-trisubstituted pyrazoles at room temperature.[1][2]
Materials:
-
Acetophenone
-
Hydrazine hydrate or Phenylhydrazine
-
Benzaldehyde
-
Heterogeneous Nickel Catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid heterogeneous nickel-based catalyst (10 mol%).
-
Add ethanol (10 mL) to the flask.
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and toluene to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from methanol or by column chromatography.
Nano-ZnO Catalyzed Synthesis of Pyranopyrazoles
This protocol describes a rapid, four-component synthesis of pyranopyrazole derivatives in an aqueous medium, highlighting a green chemistry approach.[3][4]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
ZnO nanoparticles
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Prepare ZnO nanoparticles by grinding zinc acetate (1.2 g, 0.01 mol) and oxalic acid (0.84 g, 0.012 mol) in a mortar for 30 minutes. Heat the resulting white powder in an oven at 450 °C for 30 minutes.[3]
-
In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), hydrazine hydrate (1 mmol, 0.050 g), ethyl acetoacetate (1 mmol, 0.13 g), and ZnO nanoparticles (25 mg).[3]
-
Add water (5 mL) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 10-20 minutes.
-
After the reaction is complete, cool the mixture and filter the precipitate.
-
Wash the solid with water and recrystallize from hot ethanol to obtain the pure product.[3]
Iodine-Catalyzed Synthesis of Substituted Pyrazoles
This method utilizes molecular iodine as a catalyst for the synthesis of functionalized pyrazoles.
Materials:
-
Enaminone
-
Sulfonyl hydrazine
-
Molecular Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the enaminone and sulfonyl hydrazine in DMF, add molecular iodine (20 mol%) and NaHCO₃.
-
Add TBHP (3.0 equivalents) to the mixture.
-
Heat the reaction at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified using standard techniques.
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows for each catalytic system.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
For immediate reference, treat Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate as a hazardous chemical. The following procedural guidance is based on safety data for structurally similar pyrazole derivatives due to the absence of a specific Safety Data Sheet (SDS) for this compound.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personnel safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory. Information is aggregated from SDS of analogous pyrazole compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2][3][4] A face shield may be required for splash hazards.[1][4] | Protects against eye irritation or serious eye damage from dust or splashes.[1][2][4] |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile rubber).[1][2][5] | Prevents skin contact and potential skin irritation.[1][2][4] |
| Respiratory Protection | A dust respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust or aerosols are generated.[1][2][3] | Minimizes inhalation of potentially harmful airborne particles. |
| Skin and Body Protection | Laboratory coat, protective clothing, and protective boots as required.[1][2] | Provides a barrier against skin exposure. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[1][2][3] The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended to minimize exposure.[1][4]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][3][4]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Contact Avoidance: Avoid all contact with skin, eyes, and clothing.[1][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Hygiene: Wash hands and face thoroughly after handling the compound.[1][4] Do not eat, drink, or smoke in the work area.[6][7]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][2][3]
-
Consider storing under an inert gas.[1]
Disposal Plan
Waste Classification:
-
This compound and its containers should be treated as hazardous waste and disposed of accordingly.[2][3][8]
Disposal Procedure:
-
Collection: Collect solid waste in a clearly labeled, sealable, and chemically compatible container.[3][5][8]
-
Labeling: The waste container must be labeled with the chemical name and appropriate hazard warnings.[5][8]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are grossly contaminated with the compound should be placed in the same solid waste container.[5]
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[8]
-
Professional Disposal: The ultimate disposal of this chemical waste should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[5] Do not dispose of this chemical down the sink or in regular trash.[3][8]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][3] If skin irritation occurs, seek medical advice.[1][2][3][4] Remove and wash contaminated clothing before reuse.[1][2][4]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3] If eye irritation persists, get medical advice or attention.[1][2][3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3][4] If feeling unwell, seek medical attention.[2][3][4]
-
Ingestion: Rinse mouth with water.[1][6][7] Do NOT induce vomiting.[7] Seek immediate medical attention.[1][6]
-
Spills: In case of a spill, evacuate the area and contain the spill with an inert absorbent material.[8] Collect the material into a sealed container for disposal as hazardous waste.[2][3][8]
Caption: Workflow for handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
